5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-6-3-5-1-2-9-7(5)10-4-6;/h3-4H,1-2H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHDLDLMJCPNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride basic properties
An In-depth Technical Guide to 5-bromo-1H-pyrrolo[2,3-b]pyridine: Core Properties and Strategic Applications in Drug Discovery
Executive Summary
5-bromo-1H-pyrrolo[2,3-b]pyridine, commonly known in the field as 5-bromo-7-azaindole, is a cornerstone heterocyclic building block for modern medicinal chemistry.[1] Its structural rigidity, coupled with the electronic properties of the fused pyrrolopyridine system, makes it a privileged scaffold for targeting a multitude of biological entities, most notably protein kinases. The bromine atom at the 5-position serves as a highly versatile synthetic handle, enabling extensive chemical exploration through various cross-coupling methodologies. This guide provides a comprehensive overview of the fundamental properties, reactivity, and strategic applications of this compound, offering field-proven insights for researchers and drug development professionals. While often supplied as a hydrochloride salt for improved stability and handling, this guide will focus on the properties of the core molecule, which dictates its synthetic utility.
Physicochemical and Structural Properties
A precise understanding of the physicochemical characteristics of 5-bromo-1H-pyrrolo[2,3-b]pyridine is essential for its effective deployment in synthetic campaigns and for predicting its behavior in biological assays.
Core Data
The fundamental properties of the compound are summarized below. These values are critical for calculating molar equivalents, selecting appropriate solvent systems, and interpreting analytical data.
| Property | Data | Source(s) |
| Synonyms | 5-Bromo-7-azaindole | [1] |
| Molecular Formula | C₇H₅BrN₂ | [1][2][3][4] |
| Molecular Weight | 197.04 g/mol | [1][2][4] |
| Appearance | White to light yellow or orange crystalline powder | |
| Melting Point | 178.0 to 182.0 °C | |
| Crystal System | Monoclinic | [2][4] |
Structural Analysis
X-ray crystallography studies reveal that the fused pyridine and pyrrole rings form an essentially planar 7-azaindole skeleton.[2][3][4] In the solid state, molecules of 5-bromo-1H-pyrrolo[2,3-b]pyridine form centrosymmetric dimers through pairs of N—H···N hydrogen bonds between the pyrrole nitrogen (N1) of one molecule and the pyridine nitrogen (N7) of another.[2][4] This intermolecular interaction is a key feature of the 7-azaindole scaffold and is fundamental to its ability to act as a "hinge-binder" in many protein kinase active sites.
Reactivity and Synthetic Strategy
The true power of 5-bromo-1H-pyrrolo[2,3-b]pyridine as a building block lies in the reactivity of its carbon-bromine bond. This site provides a reliable anchor point for palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds with exceptional control and functional group tolerance.
Caption: Key palladium-catalyzed cross-coupling reactions of 5-bromo-7-azaindole.
The causality behind this strategy is clear: by starting with a common brominated core, chemists can rapidly generate a diverse library of analogues by simply varying the coupling partner (boronic acids, amines, alkynes, etc.). This parallel synthesis approach is vastly more efficient than the de novo synthesis of each derivative individually, accelerating the hit-to-lead optimization process.
Applications in Drug Discovery: The Kinase Inhibitor Paradigm
The 7-azaindole scaffold is a bioisostere of adenine and, as such, is exceptionally well-suited to target ATP-binding sites in enzymes, particularly protein kinases. This has led to its incorporation into numerous clinically evaluated and approved drugs.[5]
Mechanism of Action: Hinge-Binding
The primary role of the 7-azaindole core is to form key hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interaction of the adenine portion of ATP. The N7 atom of the pyridine ring and the N-H group of the pyrrole ring are critical for this bidentate interaction. The substituent installed at the 5-position typically projects out towards the solvent-exposed region of the active site, providing a vector for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: The 7-azaindole scaffold forming critical hydrogen bonds with the kinase hinge.
Case Example: Platinum(II) Anticancer Complexes
Research has also demonstrated the utility of 5-bromo-1H-pyrrolo[2,3-b]pyridine as a ligand in platinum(II) complexes.[4] For example, the complex cis-[PtCl₂(5BrHaza)₂] was found to be highly cytotoxic against several human cancer cell lines, in some cases exceeding the potency of the clinically used drug cisplatin.[2][4] This highlights the compound's potential beyond kinase inhibition, extending into the development of novel inorganic anticancer agents.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol describes a robust and reproducible method for the synthesis of 5-aryl-7-azaindole derivatives, a common first step in a medicinal chemistry campaign.
Objective: To synthesize a 5-aryl-1H-pyrrolo[2,3-b]pyridine derivative via palladium-catalyzed Suzuki-Miyaura cross-coupling.
Methodology Workflow
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried reaction vessel, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.1–1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq.).
-
Inerting the System: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by repeated cycles of vacuum and backfill. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: A degassed solvent system (e.g., 1,4-dioxane and water) is added via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
-
Reaction Execution: The mixture is heated (typically 80–100 °C) with vigorous stirring. The reaction progress is monitored by a suitable analytical technique (TLC or LC-MS) until the starting bromide is consumed.
-
Aqueous Workup: After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude material is purified by flash column chromatography on silica gel.
-
Self-Validating Characterization: The identity and purity of the final compound are confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry, ensuring the integrity of the experimental outcome.
Safety and Handling
5-bromo-1H-pyrrolo[2,3-b]pyridine is classified as harmful if swallowed and causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Storage: Store in a cool, well-ventilated area in a tightly closed container, protected from light and under an inert atmosphere (e.g., Argon).[6]
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[6][8]
References
-
MySkinRecipes. (n.d.). 5-bromo-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71819650, 5-bromo-1H,2H,3H-pyrrolo(3,2-b)pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53443442, 5-bromo-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. Retrieved from [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. Acta Crystallographica. Section E, Structure Reports Online, 69(Pt 3), o381. Retrieved from [Link]
-
Štarha, P., & Trávníček, Z. (2013). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. Retrieved from [Link]
Sources
- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine [oakwoodchemical.com]
- 2. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1H-pyrrolo-[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-bromo-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid [myskinrecipes.com]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. 5-bromo-1H,2H,3H-pyrrolo(3,2-b)pyridine | C7H7BrN2 | CID 71819650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Significance of a Privileged Scaffold
An In-depth Technical Guide to the Synthesis of 5-Bromo-7-Azaindole
5-Bromo-7-azaindole (1H-Pyrrolo[2,3-b]pyridine, 5-bromo-) is a heterocyclic building block of paramount importance in modern medicinal chemistry.[1][2][3] Its core structure, the 7-azaindole scaffold, is recognized as a "privileged structure" because it can mimic the purine core of ATP, enabling molecules containing this motif to bind effectively to the ATP-binding sites of various kinases.[1][4] This characteristic has positioned 7-azaindole derivatives at the forefront of kinase inhibitor research, a critical area in oncology and the treatment of various other diseases.
The bromine atom at the 5-position is not merely a substituent; it is a versatile chemical handle. It provides a strategic site for introducing molecular diversity through reactions like palladium-catalyzed cross-coupling, allowing for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile.[1] A landmark application of this building block is in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase used in melanoma treatment.[1][5]
This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a detailed exploration of the principal synthetic routes to 5-bromo-7-azaindole. We will delve into the causality behind various experimental choices, provide detailed protocols, and compare methodologies to empower scientists in selecting the most suitable pathway for their specific needs, from laboratory-scale research to large-scale manufacturing.
Core Synthetic Strategies: A Tale of Two Approaches
The synthesis of 5-bromo-7-azaindole can be broadly categorized into two main strategies, distinguished by their core starting material:
-
Functionalization of the Pre-formed 7-Azaindole Core: This "top-down" approach begins with the commercially available 7-azaindole scaffold and introduces the bromine atom. The primary challenge lies in controlling the regioselectivity of the bromination, as the electron-rich pyrrole ring is typically more susceptible to electrophilic attack than the pyridine ring.
-
Construction of the Bicyclic Ring System from a Pyridine Precursor: This "bottom-up" approach starts with a suitably substituted pyridine ring, onto which the pyrrole ring is constructed. This strategy often provides better control over the final substitution pattern, as the bromine atom can be incorporated into the initial pyridine starting material.
The choice between these strategies is often dictated by factors such as the cost and availability of starting materials, scalability, overall yield, and the complexity of the reaction steps.
Part 1: Synthesis Starting from 7-Azaindole
This approach is attractive due to the direct availability of the core scaffold. However, it requires careful manipulation of the molecule's reactivity to achieve bromination at the desired C-5 position.
Route A: Reduction-Bromination-Oxidation Pathway
A robust and scalable method to circumvent the regioselectivity issue involves temporarily saturating the pyrrole ring. This deactivates the highly reactive C-3 position and allows for selective electrophilic substitution on the pyridine ring.
Causality and Logic: The direct electrophilic bromination of 7-azaindole typically yields the 3-bromo derivative as the major product.[6] To redirect this reactivity, the pyrrole double bond is reduced to form 7-azaindoline. In this saturated analogue, the aromatic pyridine ring becomes the primary site for electrophilic attack. Subsequent dehydrogenation restores the aromatic 7-azaindole system. This multi-step process provides excellent regiocontrol and is suitable for large-scale production.[7]
Experimental Protocol:
-
Step 1: Hydrogenation of 7-Azaindole to 7-Azaindoline.
-
To a pressure reactor, add 7-azaindole (e.g., 60 g) and a hydrogenation catalyst such as Raney Nickel (e.g., 20 g).
-
Add a suitable solvent, such as ethanol (e.g., 400 mL), to form a slurry.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to approximately 4 MPa.[7]
-
Heat the mixture to around 95°C and stir vigorously for 12 hours, or until reaction completion is confirmed by TLC or HPLC.[7]
-
Cool the reaction mixture to room temperature, carefully vent the hydrogen, and filter the catalyst. Wash the filter cake with ethanol. The combined filtrate contains 7-azaindoline and is used in the next step.
-
-
Step 2: Bromination of 7-Azaindoline.
-
Cool the ethanolic solution of 7-azaindoline in an ice bath.
-
Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine, portion-wise while maintaining the temperature below 10°C.
-
Allow the reaction to stir for several hours (e.g., 8 hours) at room temperature until the starting material is consumed.[7]
-
-
Step 3: Dehydrogenation to 5-Bromo-7-azaindole.
-
To the solution containing 5-bromo-7-azaindoline, add an oxidizing agent (e.g., manganese dioxide or palladium on carbon with a hydrogen acceptor).
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 5-bromo-7-azaindole.
-
This process boasts a high yield (over 74%) and product purity exceeding 99%, making it an industrially viable route.[7]
Workflow Diagram:
Caption: Reduction-Bromination-Oxidation workflow.
Part 2: Synthesis from Pyridine Precursors
Building the azaindole scaffold from a pyridine starting material offers excellent control over the substitution pattern, as the bromine atom is incorporated early in the sequence.
Route B: Leimgruber-Batcho Type Synthesis
This powerful method constructs the pyrrole ring onto a 2-nitro-3-methylpyridine core. It is a highly efficient and adaptable route.
Causality and Logic: This synthesis begins with 2-amino-3-methyl-5-bromopyridine. The amino group is first oxidized to a nitro group. The nitro group, along with the adjacent methyl group, provides the necessary functionality for building the pyrrole ring. The methyl group is activated by condensation with a DMF acetal to form an enamine, and subsequent reductive cyclization of the nitro group onto the enamine closes the pyrrole ring.
Experimental Protocol:
-
Step 1: Oxidation to 2-Nitro-3-methyl-5-bromopyridine.
-
In an ice-water bath, dissolve 2-amino-3-methyl-5-bromopyridine (e.g., 10.8 g) in concentrated sulfuric acid (e.g., 60 mL), keeping the temperature below 5°C.[5]
-
Slowly add pre-cooled Caro's acid (peroxymonosulfuric acid) dropwise.[5]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring overnight.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 2-nitro-3-methyl-5-bromopyridine.
-
-
Step 2: Enamine Formation.
-
Step 3: Reductive Cyclization.
-
To the solution containing the enamine, add a reducing system such as Raney Nickel with hydrazine hydrate or catalytic hydrogenation.[5]
-
This step simultaneously reduces the nitro group to an amine and catalyzes the intramolecular cyclization to form the 5-bromo-7-azaindole ring.
-
After the reaction, filter the catalyst and remove the solvent. Purify the residue by recrystallization or chromatography.
-
Workflow Diagram:
Caption: Leimgruber-Batcho type synthesis workflow.
Route C: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for preparing indoles and their analogues, including azaindoles.
Causality and Logic: This route utilizes a 5-bromo-2-hydrazinopyridine precursor. The hydrazine moiety is condensed with an aldehyde or ketone to form a hydrazone. Under strong acidic conditions and heat, the hydrazone undergoes a[9][9]-sigmatropic rearrangement followed by ammonia elimination to construct the pyrrole portion of the azaindole ring.
Experimental Protocol:
-
Step 1: Hydrazone Formation and Cyclization.
-
Dissolve 2-hydrazino-5-bromopyridine in a suitable solvent.[10]
-
Add concentrated sulfuric acid and a catalyst mixture (e.g., phosphorus oxychloride, copper acetate, and niobium pentachloride).[10]
-
Heat the mixture to 70-90°C.[10]
-
Slowly add a carbonyl compound, such as acetaldehyde, and reflux the mixture for 3-4 hours.[10]
-
Cool the reaction to room temperature, filter any solids, and process the filtrate.
-
Purification via reduced pressure distillation and recrystallization yields the final product.[10]
-
Workflow Diagram:
Caption: Fischer indole synthesis workflow.
Comparative Summary of Synthetic Routes
The selection of an optimal synthetic route depends on a balance of factors including cost, scale, safety, and efficiency.
| Route | Starting Material | Key Advantages | Key Disadvantages | Typical Overall Yield |
| A: Reduction-Bromination-Oxidation | 7-Azaindole | High yield and purity; good regiocontrol; suitable for large-scale production.[7] | Multi-step process; requires high-pressure hydrogenation equipment. | >74%[7] |
| B: Leimgruber-Batcho Type | 2-Amino-3-methyl-5-bromopyridine | Good yield; avoids regioselectivity issues of direct bromination; versatile.[5] | Requires handling of strong oxidizing agents (Caro's acid); starting material may be costly. | ~77%[2] |
| C: Fischer Indole Synthesis | 2-Hydrazino-5-bromopyridine | Classic, well-established method; can build substituted azaindoles.[11] | Requires harsh acidic conditions and high temperatures; hydrazines can be unstable. | Variable |
Conclusion
The synthesis of 5-bromo-7-azaindole is a well-developed field with several robust and reliable methodologies. For large-scale industrial applications, the Reduction-Bromination-Oxidation of 7-azaindole offers a high-yielding and pure product. For laboratory-scale synthesis and analogue development, routes starting from substituted pyridines, such as the Leimgruber-Batcho or Fischer indole synthesis , provide excellent control and versatility.
As a critical precursor for a multitude of kinase inhibitors and other biologically active molecules, the efficient and scalable synthesis of 5-bromo-7-azaindole remains a cornerstone of modern drug discovery and development. The choice of synthetic strategy is a critical decision, balancing economic considerations with chemical efficiency to accelerate the journey from laboratory concept to life-changing therapeutics.
References
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 766–771. Available from: [Link]
-
Shanghai Human Biotech Co Ltd. (2015). Synthetic process of 5-bromo-7-azaindole. (CN103012385B). Patsnap. Retrieved from [Link]
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. Retrieved from [Link]
-
Itic Medchem Co Ltd. (2018). Method for synthesizing 5-bromo-7-azaindole. (CN108084618A). Patsnap. Retrieved from [Link]
- Google Patents. (n.d.). CN108997340B - Synthetic method of 5-bromo-7-azaindole.
-
ResearchGate. (n.d.). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemistry of Innovation: Exploring the Synthesis and Applications of 5-Bromo-7-azaindole. Retrieved from [Link]
- Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
MDPI. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to 5-Bromo-7-Azaindole: A Cornerstone Scaffold in Modern Drug Discovery
This guide provides an in-depth exploration of 5-bromo-7-azaindole, a heterocyclic building block of paramount importance in contemporary medicinal chemistry. We will delve into its fundamental properties, synthesis, and reactivity, with a focus on the strategic rationale behind its application in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their programs.
Core Compound Identification and Properties
5-Bromo-7-azaindole (also known as 5-Bromo-1H-pyrrolo[2,3-b]pyridine) is a solid, typically appearing as a white to light yellow or orange crystalline powder.[1] Its core structure, a fusion of a pyrrole and a pyridine ring, makes it a bioisostere of purine and indole, allowing it to function as a "privileged structure" in medicinal chemistry.[2][3][4] This structural mimicry is fundamental to its ability to effectively target the ATP-binding sites of enzymes like protein kinases.[4]
The bromine atom at the C-5 position is not merely a substituent; it is a strategically placed functional handle. This halogen provides a reactive site for introducing molecular diversity, most commonly through palladium-catalyzed cross-coupling reactions.[2][3] This allows for the systematic modulation of a compound's potency, selectivity, and pharmacokinetic (ADME) properties.
Below is a summary of its key physical and chemical properties.
| Property | Value | Source(s) |
| CAS Number | 183208-35-7 | [5][6][7] |
| Molecular Formula | C₇H₅BrN₂ | [5][7] |
| Molecular Weight | 197.03 g/mol | [5][6][7] |
| Melting Point | 176-180 °C | [1] |
| Appearance | White to yellow-orange to red-brown powder | [8] |
| Synonyms | 5-Bromo-1H-pyrrolo[2,3-b]pyridine, 5-Bromoazaindole | [9] |
Strategic Synthesis of the 5-Bromo-7-Azaindole Core
The synthesis of 5-bromo-7-azaindole can be approached through several strategic routes, each with its own advantages regarding starting material cost, scalability, and reaction conditions. A common and effective method begins with 2-amino-3-methyl-5-bromopyridine, as it builds the requisite pyrrole ring onto the substituted pyridine core.[6][10]
The rationale for this approach is the controlled construction of the bicyclic system. The key steps involve:
-
Oxidation: The amino group of the starting pyridine is converted to a nitro group. This is a crucial activating step for the subsequent cyclization.
-
Condensation: The nitro-intermediate is reacted with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to build the carbon framework that will become the pyrrole ring.[6][10]
-
Reductive Cyclization: The final step involves the reduction of the nitro group, which then intramolecularly attacks the newly formed side chain to close the pyrrole ring, yielding the 7-azaindole scaffold.[10]
Caption: A generalized workflow for the synthesis of 5-bromo-7-azaindole.
An alternative patented method involves the direct bromination of 7-azaindole.[11] To achieve regioselectivity at the C-5 position and avoid reaction on the electron-rich pyrrole ring, the molecule is first reacted with sodium hydrogen sulfite to form a dihydro-sulfonate adduct. This temporarily de-aromatizes the pyrrole ring, directing bromination to the desired position on the pyridine ring. The sulfonate group is then removed under basic conditions to restore the aromatic azaindole core.[11] This process demonstrates a clever use of protecting groups to control reactivity.
The Chemistry of Functionalization: A Gateway to Kinase Inhibitors
The true power of 5-bromo-7-azaindole in drug discovery lies in its capacity for selective functionalization. The C-5 bromine is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond.[2][3]
The Role in the RAF-MEK-ERK Signaling Pathway
Many cancers, particularly melanoma, are driven by mutations in the BRAF kinase.[2][10] This kinase is a critical node in the RAF-MEK-ERK (or MAPK) signaling pathway, which transmits signals from the cell surface to the nucleus to control cell growth and proliferation. A specific mutation, V600E, leads to constitutive activation of this pathway, driving uncontrolled cell division.
Caption: Inhibition of the aberrant RAF-MEK-ERK pathway by Vemurafenib.
5-bromo-7-azaindole is the starting scaffold for Vemurafenib , a potent and selective inhibitor of the BRAF V600E mutant kinase.[2][10] The 7-azaindole core provides the essential hydrogen bonding interactions with the kinase hinge region, while the substituent introduced at the C-5 position via Suzuki coupling occupies a key hydrophobic pocket, conferring both potency and selectivity.[2]
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular Potency (IC₅₀, nM) |
| Vemurafenib | BRAF V600E | 31 | Colo-205 | 100 |
| Vemurafenib | wild-type BRAF | 100 | - | - |
| Vemurafenib | c-RAF-1 | 48 | - | - |
| Data sourced from BenchChem Application Notes.[2] |
Experimental Protocol: Suzuki Coupling of 5-Bromo-7-Azaindole
This protocol provides a representative methodology for the functionalization of 5-bromo-7-azaindole, a critical step in the synthesis of many kinase inhibitors. The choice of a palladium catalyst with specialized phosphine ligands (e.g., Pd(dppf)Cl₂) is crucial for efficiency, as these ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[12] An inorganic base like potassium carbonate is required to activate the boronic acid for transmetalation.[13]
Objective: To couple an aryl boronic acid to the C-5 position of 5-bromo-7-azaindole.
Materials:
-
5-bromo-7-azaindole (1.0 equiv)
-
Aryl boronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) or a mixture of Dioxane/Water (e.g., 4:1)
Procedure:
-
Inert Atmosphere Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-7-azaindole, the aryl boronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the desired 5-substituted-7-azaindole.
Broader Applications and Future Outlook
While renowned for its role in developing kinase inhibitors like Vemurafenib (BRAF),[10] the utility of 5-bromo-7-azaindole extends to other important therapeutic targets. It is a key intermediate in the synthesis of Venetoclax , a selective B-cell lymphoma-2 (Bcl-2) inhibitor used to treat certain types of leukemia.[14][15] Its derivatives have also been explored as inhibitors for PDK1, HPK1, and DYRK1A, showcasing the scaffold's broad applicability.[15][16][17]
Beyond oncology, the unique electronic properties of the azaindole core have led to its investigation in materials science for organic semiconductors and as a component in fluorescent probes for cellular imaging.[9][15]
References
-
Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole . Organic Process Research & Development, 21(4), 664-668. [Link]
- Synthetic process of 5-bromo-7-azaindole.
- Preparation method for 5-bromo-7-azaindole.
-
Morzyk-Ociepa, B., et al. (2015). Reinvestigation of the crystal structure, vibrational spectroscopic studies and DFT calculations of 5-bromo-7-azaindole with dual N–H⋅⋅⋅ N hydrogen bonds in dimers . Journal of Molecular Structure, 1101, 91-100. [Link]
-
Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) . National Institutes of Health (NIH). [Link]
-
Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors . Molecules, 21(9), 1169. [Link]
-
The Chemistry of Innovation: Exploring the Synthesis and Applications of 5-Bromo-7-azaindole . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - MDPI . MDPI. [Link]
- Preparation method of 5-bromo-7-azaindole.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . MDPI. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 15. 5-Bromo-7-azaindole | 183208-35-7 [chemicalbook.com]
- 16. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comprehensive Spectroscopic and Structural Elucidation Guide: 5-Bromo-1H-pyrrolo[2,3-b]pyridine
A Note on the Target Compound: This guide provides a detailed spectroscopic analysis of 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole). The initial request specified the dihydro variant, 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindoline). However, publicly available spectroscopic data for this saturated derivative, particularly its hydrochloride salt, is scarce. The dihydro form is primarily documented as a synthetic intermediate in the production of the aromatic 5-bromo-7-azaindole.[1] Given the extensive data available for the aromatic compound and its prevalence as a key building block in pharmaceutical research, this guide focuses on its characterization.[2][3]
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole ring system, a fusion of pyridine and pyrrole rings, is a privileged scaffold in medicinal chemistry.[4] Its structure mimics the purine core, allowing it to function as a versatile intermediate in the synthesis of compounds targeting a wide array of biological targets, including protein kinases. The introduction of a bromine atom at the 5-position, yielding 5-bromo-7-azaindole, provides a crucial handle for further chemical modification through cross-coupling reactions, making it an invaluable starting material in drug discovery programs, such as in the development of novel antitumor agents.[2][3]
This guide offers a detailed exploration of the key spectroscopic techniques used to confirm the identity and purity of 5-bromo-1H-pyrrolo[2,3-b]pyridine, providing researchers with the foundational data needed for its application in synthesis and drug development.
Molecular Structure and Isomeric Forms
It is critical to distinguish between the aromatic and reduced forms of the core structure, as their spectroscopic signatures are markedly different.
Caption: Chemical structures of the aromatic vs. saturated pyrrolo[2,3-b]pyridine core.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for verifying the structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine by providing information about the chemical environment of each proton.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-bromo-1H-pyrrolo[2,3-b]pyridine in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
-
Data Summary and Interpretation
The aromatic protons on the 7-azaindole core exhibit characteristic chemical shifts and coupling patterns.
| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 (N-H) | ~11.37 | Broad Singlet | - |
| H-6 | ~8.61 | Singlet | - |
| H-4 | ~7.55 | Singlet | - |
| H-3 | ~6.50 | Broad Singlet | - |
| H-2 | Not specified | - | - |
Note: Data is compiled from a representative patent literature source and may vary slightly based on solvent and concentration.[5]
Interpretation:
-
N-H Proton (H-1): The proton on the pyrrole nitrogen is highly deshielded and appears as a broad singlet far downfield (~11.37 ppm), which is characteristic of indole-like N-H protons.[5]
-
Pyridine Protons (H-4, H-6): The protons on the pyridine ring (H-4 and H-6) are found in the aromatic region. Their exact shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the bromine atom. In the provided data, they appear as distinct singlets, indicating minimal coupling with adjacent protons.[5]
-
Pyrrole Proton (H-3): The H-3 proton of the pyrrole ring appears upfield relative to the pyridine protons, which is typical for electron-rich five-membered heterocyclic rings.[5]
Caption: Workflow for ¹H NMR based structural confirmation.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (typically >20 mg).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition:
-
Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the deuterated solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Data Summary and Interpretation
The chemical shifts of the carbon atoms reflect their electronic environment.
| Carbon Assignment | Chemical Shift (δ) in DMF-d₇ (ppm) |
| C7a | 147.5 |
| C6 | 142.9 |
| C4 | 130.3 |
| C2 | 128.2 |
| C3a | 122.1 |
| C5 | 111.1 |
| C3 | 100.0 |
Note: Data is from a detailed crystallographic and NMR study.[6] Solvent is DMF-d₇.
Interpretation:
-
Quaternary Carbons (C3a, C5, C7a): The carbon atom bearing the bromine (C5) is observed around 111.1 ppm. The two carbons at the ring fusion (C3a and C7a) are found at 122.1 and 147.5 ppm, respectively.[6]
-
Pyridine Carbons (C4, C6): The C-H carbons of the pyridine ring (C4 and C6) are downfield due to the influence of the ring nitrogen, appearing at 130.3 and 142.9 ppm.[6]
-
Pyrrole Carbons (C2, C3): The carbons of the pyrrole ring (C2 and C3) are generally more shielded than their pyridine counterparts, with signals at 128.2 and 100.0 ppm. The significant upfield shift of C3 is characteristic of the pyrrole ring.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its isotopic composition.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range that includes the expected molecular weight (197.03 g/mol ).
-
Data Summary and Interpretation
| Ion | Expected m/z | Observation |
| [M+H]⁺ | 198.04, 200.04 | A pair of peaks of nearly equal intensity separated by 2 m/z units. |
Interpretation:
The most telling feature in the mass spectrum of a monobrominated compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. This results in two molecular ion peaks of nearly equal intensity separated by 2 Da. For 5-bromo-1H-pyrrolo[2,3-b]pyridine, the protonated molecule [M+H]⁺ will appear as a characteristic doublet at m/z 198 and 200, unequivocally confirming the presence of a single bromine atom in the structure.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum first, then the sample spectrum.
-
Data Summary and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3300 | N-H Stretch | Pyrrole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~1600-1450 | C=C and C=N Stretch | Aromatic Rings |
| ~800-700 | C-H Bending (out-of-plane) | Aromatic C-H |
| ~600-500 | C-Br Stretch | Aryl Bromide |
Note: Expected ranges based on typical functional group frequencies.
Interpretation:
-
N-H Stretch: A key feature is the N-H stretching vibration from the pyrrole ring, which typically appears as a moderately broad band in the 3400-3300 cm⁻¹ region.[2]
-
Aromatic C-H Stretch: Sharp bands just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.
-
Ring Vibrations: The complex pattern of absorptions in the 1600-1450 cm⁻¹ region corresponds to the C=C and C=N stretching vibrations within the fused heterocyclic ring system.
-
C-Br Stretch: The carbon-bromine bond gives rise to a stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹.
Conclusion
The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and self-validating system for the structural confirmation of 5-bromo-1H-pyrrolo[2,3-b]pyridine. The characteristic N-H signals, the distinct aromatic proton and carbon environments, the unique isotopic pattern in the mass spectrum, and the specific functional group vibrations in the IR spectrum all converge to provide an unambiguous identification of this important synthetic intermediate.
References
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. Available at: [Link]
- Google Patents. (2018). Preparation method of 5-bromo-7-azaindole. CN109081840B.
-
ResearchGate. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]
-
Wang, X., et al. (2019). 5-Bromo-7-azaindole: Synthesis, XRD analysis and solubility under different condition. Journal of Physics: Conference Series, 1237, 022046. Available at: [Link]
-
Patsnap. (2015). Synthetic process of 5-bromo-7-azaindole. Eureka. Available at: [Link]
-
Langer, P., et al. (2007). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
ChemWhat. (n.d.). 5-Bromo-7-azaindole CAS#: 183208-35-7. Available at: [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 3. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 5-bromo-7-azaindole: A Technical Guide for Researchers
Abstract
5-bromo-7-azaindole is a pivotal heterocyclic building block in the synthesis of a multitude of pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for efficient reaction design, purification, crystallization, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of 5-bromo-7-azaindole, grounded in experimentally determined data and physicochemical principles. We will explore its solubility profile across a range of common organic solvents, discuss the impact of temperature, and provide standardized protocols for solubility determination and quantitative analysis. This guide is intended to empower researchers, chemists, and formulation scientists in their work with this important synthetic intermediate.
Physicochemical Properties of 5-bromo-7-azaindole: The Foundation of its Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. 5-bromo-7-azaindole (Figure 1) is a solid at room temperature, typically appearing as a white to light yellow powder.[1] Its key properties are summarized in Table 1.
Figure 1. Chemical Structure of 5-bromo-7-azaindole
Caption: Chemical structure of 5-bromo-7-azaindole.
The presence of both a hydrogen bond donor (the pyrrole N-H) and hydrogen bond acceptors (the pyridine and pyrrole nitrogens) allows for self-association via hydrogen bonding, contributing to its relatively high melting point. The bromine atom and the aromatic rings contribute to its lipophilicity, while the nitrogen atoms introduce polarity. This amphiphilic nature dictates its solubility in a wide array of organic solvents.
Table 1: Physicochemical Properties of 5-bromo-7-azaindole
| Property | Value | Reference(s) |
| CAS Number | 183208-35-7 | [1] |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | 176-180 °C | [1] |
| logP (Octanol/Water) | 1.8 | |
| Water Solubility | Limited | [1] |
Quantitative Solubility of 5-bromo-7-azaindole in Organic Solvents
A comprehensive study by Bao et al. (2022) systematically determined the mole fraction solubility of 5-bromo-7-azaindole in ten pure organic solvents at temperatures ranging from 278.15 K to 323.15 K.[2] This data is crucial for selecting appropriate solvents for various applications. The following table summarizes this valuable data.
Table 2: Mole Fraction Solubility (x) of 5-bromo-7-azaindole in Various Organic Solvents at Different Temperatures (K)
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Propanol | n-Butanol | Ethyl Acetate | Methyl Acetate | Acetonitrile | Dichloromethane | n-Hexane |
| 278.15 | 0.00451 | 0.00282 | 0.00181 | 0.00213 | 0.00152 | 0.00612 | 0.00815 | 0.00315 | 0.00521 | 0.000018 |
| 283.15 | 0.00532 | 0.00335 | 0.00218 | 0.00256 | 0.00183 | 0.00731 | 0.00975 | 0.00375 | 0.00632 | 0.000022 |
| 288.15 | 0.00625 | 0.00398 | 0.00262 | 0.00308 | 0.00221 | 0.00869 | 0.01161 | 0.00445 | 0.00761 | 0.000027 |
| 293.15 | 0.00732 | 0.00471 | 0.00314 | 0.00371 | 0.00266 | 0.01031 | 0.01379 | 0.00526 | 0.00912 | 0.000033 |
| 298.15 | 0.00854 | 0.00557 | 0.00376 | 0.00445 | 0.00321 | 0.01221 | 0.01635 | 0.00621 | 0.01089 | 0.000041 |
| 303.15 | 0.00995 | 0.00658 | 0.00449 | 0.00534 | 0.00387 | 0.01445 | 0.01936 | 0.00731 | 0.01298 | 0.000051 |
| 308.15 | 0.01157 | 0.00776 | 0.00536 | 0.00639 | 0.00465 | 0.01708 | 0.02289 | 0.00859 | 0.01544 | 0.000063 |
| 313.15 | 0.01344 | 0.00915 | 0.00639 | 0.00764 | 0.00558 | 0.02017 | 0.02704 | 0.01008 | 0.01833 | 0.000078 |
| 318.15 | 0.01558 | 0.01078 | 0.00761 | 0.00913 | 0.00669 | 0.02379 | 0.03191 | 0.01181 | 0.02172 | 0.000096 |
| 323.15 | 0.01804 | 0.01269 | 0.00905 | 0.01089 | 0.00801 | 0.02801 | 0.03762 | 0.01383 | 0.02569 | 0.000118 |
Data extracted from Bao S, et al. J. Mol. Liq. 2022.[2]
Key Observations from the Solubility Data:
-
Solvent Polarity: 5-bromo-7-azaindole exhibits a wide range of solubilities in common organic solvents. Generally, its solubility is higher in more polar aprotic solvents like methyl acetate and ethyl acetate, and protic solvents like methanol and ethanol, compared to nonpolar solvents like n-hexane where it is practically insoluble.[2]
-
Temperature Dependence: The solubility of 5-bromo-7-azaindole in all tested solvents increases with increasing temperature.[2] This positive correlation is expected for most solid solutes and is a critical factor for crystallization processes.
-
Optimal Solvents: For processes requiring high solubility, such as reaction media or stock solution preparation, methyl acetate, ethyl acetate, and dichloromethane are excellent choices.[2] For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and lower solubility at room temperature or below would be ideal. The data suggests that alcohols like methanol and ethanol could be suitable for this purpose.
-
Poor Solvents: n-Hexane is a poor solvent for 5-bromo-7-azaindole and can be effectively used as an anti-solvent in crystallization procedures.[2]
Experimental Determination of Solubility: A Practical Approach
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the solution reaches a constant value.
Shake-Flask Solubility Determination Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 5-bromo-7-azaindole.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Experimental Protocol
Materials:
-
5-bromo-7-azaindole (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of 5-bromo-7-azaindole to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant speed to facilitate dissolution. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).
-
Sampling: After the equilibration period, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Solid-Liquid Separation: To ensure no undissolved solid is present in the sample, either centrifuge the aliquot and take the supernatant or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.
-
Dilution: Accurately dilute the clear, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of 5-bromo-7-azaindole.
Analytical Methods for Quantification
Accurate quantification of the dissolved 5-bromo-7-azaindole is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are two commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying 5-bromo-7-azaindole. A reverse-phase HPLC method is generally suitable.
Typical HPLC Parameters:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where 5-bromo-7-azaindole has significant absorbance (e.g., determined by UV-Vis scan).
-
Injection Volume: 10 µL
-
Quantification: Based on a calibration curve prepared from standard solutions of 5-bromo-7-azaindole of known concentrations.
UV-Vis Spectroscopy
For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be used.
Procedure:
-
Determine λmax: Scan a dilute solution of 5-bromo-7-azaindole in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Prepare a series of standard solutions of 5-bromo-7-azaindole of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Measure Sample Absorbance: Measure the absorbance of the diluted, saturated solution at the λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of 5-bromo-7-azaindole in the sample.
Conclusion
The solubility of 5-bromo-7-azaindole is a critical parameter that influences its application in organic synthesis and drug development. This guide has provided a comprehensive overview of its solubility in a range of common organic solvents, highlighting the significant impact of solvent choice and temperature. The provided experimental protocols for the shake-flask method and analytical quantification offer a practical framework for researchers to determine solubility in their own laboratory settings. A thorough understanding and application of this solubility data will undoubtedly facilitate more efficient and successful research and development endeavors involving this important heterocyclic compound.
References
- The Chemical Properties and Research Applications of 5-Bromo-7-azaindole. (URL: Available upon request)
- 5-Bromo-7-azaindole Safety Data Sheet. Jubilant Ingrevia Limited. (URL: Available upon request)
-
Bao S, Sun N, Sun W, et al. Determination and Analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems at Different Temperatures (T = 278.15-323.15 K). Journal of Molecular Liquids. 2022;367:120476. (URL: [Link])
- Shake Flask Method Summary. BioAssay Systems. (URL: Available upon request)
-
Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. SIELC Technologies. (URL: [Link])
Sources
The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development
Abstract
The 7-azaindole scaffold, a privileged heterocyclic motif, has carved a significant niche in medicinal chemistry, evolving from a laboratory curiosity to a cornerstone in the design of targeted therapeutics. This technical guide provides an in-depth exploration of the discovery and history of 7-azaindole derivatives, detailing key synthetic milestones, their role as bioisosteres, and their transformative impact on drug discovery, particularly in the realm of kinase inhibition. Through a blend of historical context, mechanistic insights, and practical applications, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.
A Serendipitous Discovery and Early Exploration
The journey of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) began in the mid-20th century. The first synthesis of the parent 7-azaindole was reported in 1955 by M. M. Robison and B. L. Robison.[1] Their pioneering work, which utilized a Madelung-type cyclization involving the intramolecular condensation of 2-formamido-3-picoline in the presence of a strong base, laid the foundational stone for the exploration of this unique heterocyclic system.[1]
Initial interest in 7-azaindole and its derivatives was modest, with early investigations exploring their potential as antimalarial agents. However, the true potential of this scaffold remained largely untapped for several decades. The late 20th and early 21st centuries witnessed a renaissance in 7-azaindole research, driven by its recognition as a "privileged structure" in medicinal chemistry.
The 7-Azaindole Core: A Privileged Scaffold in Medicinal Chemistry
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets. Azaindoles, including the 7-azaindole isomer, are considered privileged structures due to their unique combination of electronic and steric properties.[1] The introduction of a nitrogen atom into the indole ring system significantly modulates its physicochemical properties, offering several advantages in drug design.[1]
Bioisosterism: A Key to Enhanced Properties
7-Azaindole is a bioisostere of indole, meaning it has a similar size, shape, and electronic distribution, allowing it to often substitute for indole in biologically active molecules while potentially improving properties such as potency, selectivity, and metabolic stability.[1][2] The pyridine nitrogen atom in the 7-azaindole ring can act as a hydrogen bond acceptor, a feature absent in the corresponding indole, which can lead to enhanced binding affinity with biological targets.[1] This bioisosteric replacement has been a powerful strategy in optimizing lead compounds in drug discovery programs.[2][3][4][5]
Synthetic Strategies: Building the 7-Azaindole Core
The construction of the 7-azaindole nucleus has been a subject of extensive research, leading to the development of several synthetic methodologies. While classical indole syntheses have been adapted, the electron-deficient nature of the pyridine ring often necessitates modified approaches.
Classical and Modern Synthetic Routes
Several named reactions have been successfully employed for the synthesis of 7-azaindole derivatives:
-
Bartoli Indole Synthesis: This method involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. It has proven to be a flexible route to 7-substituted indoles.[6][7]
-
Batcho-Leimgruber Indole Synthesis: This two-step process starts from an o-nitrotoluene and provides a versatile route to various indole and azaindole derivatives.[8]
-
Chichibabin Reaction: This reaction can be used for the synthesis of 2-substituted 7-azaindoles through the condensation of 2-amino-3-picoline with various reagents.[9][10][11]
-
Madelung Synthesis: As used in the initial discovery, this method involves the intramolecular cyclization of an N-acyl-o-toluidine derivative.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry has heavily relied on transition-metal catalysis to construct the 7-azaindole scaffold, offering high efficiency and broad substrate scope.[12]
Representative Synthetic Workflow: Chichibabin Cyclization
The Chichibabin reaction provides a practical approach to certain 7-azaindole derivatives. The following diagram illustrates a generalized workflow for the synthesis of a 2-phenyl-7-azaindole.
Figure 1: Generalized workflow for the Chichibabin synthesis of 2-phenyl-7-azaindole.
The Rise of 7-Azaindole in Kinase Inhibition
A significant breakthrough in the application of 7-azaindole derivatives came with their use as kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The 7-azaindole scaffold is particularly well-suited for targeting the ATP-binding site of kinases. The pyridine nitrogen and the pyrrole N-H group can form a bidentate hydrogen bond interaction with the hinge region of the kinase, mimicking the interaction of the adenine part of ATP.[13] This has made 7-azaindole a valuable "hinge-binding" motif in the design of potent and selective kinase inhibitors.[9]
Vemurafenib: A Landmark 7-Azaindole-Based Drug
The success of the 7-azaindole scaffold in kinase inhibition is exemplified by the development of Vemurafenib (Zelboraf®).[4] Approved by the FDA, Vemurafenib is a potent inhibitor of the B-RAF V600E mutant kinase and is used for the treatment of late-stage melanoma.[13] The discovery of Vemurafenib was a landmark achievement, validating the fragment-based drug discovery (FBDD) approach and highlighting the power of the 7-azaindole core in designing targeted cancer therapies.[4]
A Plethora of Kinase Targets
Beyond B-RAF, 7-azaindole derivatives have been developed as inhibitors for a wide range of other kinases, including:
| Kinase Target | Therapeutic Area | Reference |
| Anaplastic Lymphoma Kinase (ALK) | Cancer | [3] |
| Cyclin-Dependent Kinase 9 (CDK9) | Cancer | [14][15] |
| Phosphoinositide 3-kinase (PI3K) | Cancer | [16] |
This broad applicability underscores the versatility of the 7-azaindole scaffold in addressing diverse therapeutic needs.
Experimental Protocol: A Generic Procedure for Chichibabin Synthesis of a 2-Aryl-7-azaindole
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates and scales. Appropriate safety precautions must be taken when handling all chemicals.
Objective: To synthesize a 2-aryl-7-azaindole derivative via an LDA-mediated Chichibabin cyclization.
Materials:
-
2-Halo-3-picoline (e.g., 2-fluoro-3-picoline)
-
Aryl nitrile (e.g., benzonitrile)
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of diisopropylamine in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the solution to -78 °C in a dry ice/acetone bath.
-
LDA Formation: Slowly add a solution of n-butyllithium in hexanes to the cooled diisopropylamine solution. Stir the mixture at -78 °C for 30 minutes to form LDA.
-
Deprotonation: Slowly add a solution of the 2-halo-3-picoline in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Addition of Nitrile: Add a solution of the aryl nitrile in anhydrous THF to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-7-azaindole.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, LC-MS, HRMS).
Future Perspectives and Conclusion
The journey of 7-azaindole from its initial synthesis to its current status as a cornerstone of modern medicinal chemistry is a testament to the power of fundamental research and the continuous evolution of synthetic and screening methodologies. The unique properties of this scaffold, particularly its ability to act as a bioisostere and a kinase hinge-binder, have cemented its importance in drug discovery.
References
- The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Applic
- 7-Azaindole: Uses and Synthesis. ChemicalBook.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
- Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimeriz
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
- (PDF) Leimgruber–Batcho Indole Synthesis.
- Bartoli indole synthesis. Wikipedia.
- Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction.
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
- Leimgruber–B
- Bartoli (Indole Synthesis). Química Organica.org.
- Leimgruber–B
- Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab.
- Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. PubMed.
- Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: wild type and mutant (L1196M) active compounds with unique binding mode. PubMed.
- Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: wild type and mutant (L1196M) active compounds with unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Azaindole synthesis [organic-chemistry.org]
- 14. Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Azaindoles [manu56.magtech.com.cn]
The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The 7-azaindole scaffold has emerged as a cornerstone in this endeavor, particularly in the realm of kinase inhibition. This guide provides a comprehensive analysis of the 7-azaindole motif, elucidating its unique physicochemical properties, its role as a strategic bioisostere, and its broad biological significance across various therapeutic areas. Supported by experimental data, detailed protocols, and pathway visualizations, this document aims to illuminate the advantages of the 7-azaindole scaffold for researchers, scientists, and drug development professionals.
Introduction: The Ascendance of a Privileged Scaffold
The 7-azaindole scaffold, a heterocyclic motif, has carved a significant niche in medicinal chemistry, evolving from a laboratory curiosity to a cornerstone in the design of targeted therapeutics.[1] Its structure, which can be described as a fusion of a pyridine and a pyrrole ring, bestows upon it a unique set of electronic and steric properties.[2] The strategic incorporation of a nitrogen atom at the 7-position of the indole ring system endows the 7-azaindole scaffold with distinct physicochemical and biological characteristics.[3] These attributes have been instrumental in the design of numerous successful clinical candidates and approved drugs, solidifying its status as a "privileged" structure in drug discovery.[3][4]
The initial synthesis of the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) was reported in 1955, laying the groundwork for the exploration of this unique heterocyclic system.[1] Early interest was driven by its potential as an antimalarial agent.[1] However, its true potential began to be realized with the advent of fragment-based drug discovery and a deeper understanding of its utility as a bioisostere for indole and purine systems.[5] This guide will delve into the multifaceted biological significance of the 7-azaindole scaffold, from its fundamental properties to its application in cutting-edge therapeutic development.
Physicochemical Properties: A Comparative Analysis
The introduction of a nitrogen atom into the indole scaffold at the 7-position significantly alters the physicochemical properties of the molecule. These changes can be strategically leveraged to improve a drug candidate's solubility, lipophilicity, and metabolic stability.
Table 1: Comparative Physicochemical Properties of Indole and 7-Azaindole
| Property | Indole | 7-Azaindole | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | 117.15 | 118.14 | Minimal difference, allowing for comparable molecular size. |
| logP | ~2.1 | ~1.3 | The lower logP of 7-azaindole indicates increased hydrophilicity, which can lead to improved aqueous solubility and reduced off-target toxicity.[6][7] |
| pKa (of pyrrolic N-H) | ~17 | ~16 | The slightly lower pKa of the 7-azaindole's N-H can influence its hydrogen bonding capabilities and interactions with biological targets. |
| Dipole Moment (Debye) | ~2.1 | ~3.5 | The increased dipole moment of 7-azaindole can enhance its interactions with polar environments and biological targets. |
| Aqueous Solubility | Low | Higher than indole | The nitrogen atom in the 7-position can act as a hydrogen bond acceptor, leading to improved solubility, a critical factor for bioavailability.[7] |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | The pyridine ring in 7-azaindole can alter the metabolic profile, often leading to increased resistance to oxidative metabolism compared to the benzene ring of indole.[7] |
The 7-Azaindole Scaffold in Medicinal Chemistry: A Strategic Advantage
The 7-azaindole scaffold's utility in drug discovery stems from two key concepts: its role as a bioisostere and its status as a privileged scaffold.
A Superior Bioisostere
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The 7-azaindole scaffold is an excellent bioisostere for both indole and purine systems.[4][5] This mimicry allows it to interact with biological targets that recognize these endogenous structures.
The strategic replacement of an indole with a 7-azaindole can lead to:
-
Enhanced Binding Affinity: The nitrogen atom at the 7-position can act as an additional hydrogen bond acceptor, leading to stronger and more specific interactions with the target protein.[5]
-
Improved Physicochemical Properties: As detailed in Table 1, the 7-azaindole scaffold often confers advantageous properties such as increased solubility and metabolic stability.[7]
-
Novel Intellectual Property: The creation of novel chemical entities with improved properties provides a clear path for securing intellectual property rights.[5]
Caption: Bioisosteric replacement of indole with 7-azaindole.
A Privileged Scaffold in Kinase Inhibition
A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The 7-azaindole scaffold has proven to be an exceptional "hinge-binding" motif in protein kinases.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling and are key targets in oncology and inflammatory diseases.[3]
The ATP-binding site of most kinases contains a "hinge" region that forms crucial hydrogen bonds with the adenine ring of ATP. The 7-azaindole scaffold, with its nitrogen atom at the 7-position and the pyrrolic nitrogen, can form a bidentate hydrogen bond with the kinase hinge, mimicking the interaction of adenine.[8][9] This enhanced binding affinity often translates to significantly lower half-maximal inhibitory concentrations (IC50), a key measure of a drug's potency.[3]
The FDA-approved drug Vemurafenib (Zelboraf®) , used for the treatment of melanoma, is a prime example of a successful kinase inhibitor built upon the 7-azaindole scaffold.[8][10]
Caption: 7-Azaindole interaction with the kinase hinge region.
Broad Spectrum of Biological Activities
The versatility of the 7-azaindole scaffold extends beyond kinase inhibition, with derivatives demonstrating a wide range of biological activities across various therapeutic areas.
Oncology
As previously discussed, the most prominent application of the 7-azaindole scaffold is in the development of kinase inhibitors for cancer therapy.[11] Besides BRAF inhibitors like Vemurafenib, 7-azaindole derivatives have been investigated as inhibitors of other kinases implicated in cancer, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs).[6][12] For instance, Pexidartinib , another FDA-approved drug, is a 7-azaindole derivative that inhibits the colony-stimulating factor 1 receptor (CSF1R) for the treatment of tenosynovial giant cell tumors.[10]
Antiviral Activity
7-Azaindole derivatives have shown promise as antiviral agents.[3][9] They have been investigated as inhibitors of various viral targets, including influenza polymerase and the HIV-1 attachment protein gp120.[6][10] For example, the 7-azaindole derivative BMS-378806 has demonstrated improved pharmaceutical properties as an HIV-1 entry inhibitor compared to its indole counterpart.[6] More recently, novel 7-azaindole derivatives have been identified as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.[8]
Inflammatory Diseases
The role of kinases in inflammatory signaling pathways makes the 7-azaindole scaffold a promising starting point for the development of anti-inflammatory drugs.[1][4] Derivatives have been shown to inhibit kinases involved in inflammatory responses, such as p38 MAP kinase and Rho-associated coiled-coil containing protein kinase (ROCK).[10] Additionally, 7-azaindole-3-acrylamide derivatives have been shown to inhibit inflammasomes and the production of the pro-inflammatory cytokine IL-1β, suggesting their potential in treating inflammatory bowel disease (IBD).[1]
Neurodegenerative Diseases
The 7-azaindole scaffold is also being explored for the treatment of neurodegenerative diseases like Alzheimer's disease.[13][14] Certain derivatives have been shown to inhibit the aggregation of β-amyloid peptides, a key pathological event in Alzheimer's.[13] The ability to design compounds with improved brain penetration due to the physicochemical properties of the 7-azaindole core is a significant advantage in this therapeutic area.[13]
Experimental Protocols
To provide practical insights for researchers, this section details representative experimental protocols for the synthesis and biological evaluation of 7-azaindole derivatives.
Synthesis of 2-Substituted 7-Azaindole Derivatives
This protocol describes a practical two-step synthesis of 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine.[15]
Step 1: Sonogashira Coupling
-
To a solution of 2-amino-3-iodopyridine (1.0 mmol) in a suitable solvent (e.g., THF or DMF), add Pd(PPh3)4 (0.05 mmol) and CuI (0.1 mmol).
-
Add triethylamine (2.0 mmol) and the desired terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-amino-3-(alkynyl)pyridine intermediate.
Step 2: Cyclization
-
Dissolve the 2-amino-3-(alkynyl)pyridine intermediate (1.0 mmol) in toluene.
-
Add potassium tert-butoxide (1.2 mmol) and a catalytic amount of 18-crown-6 (0.1 mmol).
-
Heat the reaction mixture at 65 °C until the cyclization is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted 7-azaindole.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 of a 7-azaindole derivative against a specific kinase using a luminescence-based assay that measures ATP consumption.[16]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
7-azaindole test compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the 7-azaindole compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO control to each well.
-
Add the kinase to each well.
-
Pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion
The 7-azaindole scaffold has firmly established itself as a valuable and versatile tool in the medicinal chemist's arsenal. Its unique ability to act as a superior bioisostere for indole and purines, coupled with its often-favorable physicochemical properties, makes it a highly attractive starting point for the design of novel therapeutics. The demonstrated success of 7-azaindole-containing drugs, particularly in the field of kinase inhibition, underscores its significance. The continued exploration and functionalization of this privileged scaffold promise to yield a new generation of potent and selective drugs for the treatment of cancer, infectious diseases, inflammatory conditions, and neurodegenerative disorders.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
-
ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
Gour, A., & Kumar, A. (2021). Azaindole Therapeutic Agents. ACS Omega, 6(12), 8045–8056. [Link]
-
Sreenivasachary, N., et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 128, 1-14. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Wang, Z., et al. (2015). A review on recent developments of indole-containing antiviral agents. RSC Advances, 5(10), 7139-7157. [Link]
-
Ferla, S., & Brancale, A. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(11), 2533. [Link]
-
ResearchGate. (n.d.). The importance of indole and azaindole scaffold in the development of antitumor agents. Retrieved from [Link]
-
Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 131(21), 7342–7343. [Link]
-
Li, Y., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 23(10), 2468. [Link]
-
Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-9. [Link]
-
ResearchGate. (n.d.). The FDA approved drugs PLX3397 and PLX4032; examples of polycyclic azaindoles I–IV and azaindole dimer V. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives. Retrieved from [Link]
-
Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-7. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2020). Molecules, 25(11), 2533. [Link]
-
Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals, 15(3), 301. [Link]
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 7-azaindoles and their pro-angiogenic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of Kinase Inhibitors
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies underlying the synthesis of small molecule kinase inhibitors. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind synthetic choices, grounding our discussion in the fundamental principles of medicinal chemistry and process development.
Introduction: Why Kinases? Why Inhibitors?
Kinases are a class of enzymes that catalyze phosphorylation, the transfer of a phosphate group from ATP to a substrate, a process fundamental to cellular signaling.[1][] This phosphorylation acts as a molecular switch, controlling complex processes such as cell growth, proliferation, differentiation, and apoptosis.[1] Given their central role, it is unsurprising that dysregulated kinase activity is a hallmark of numerous diseases, most notably cancer.[1][3][4] This has made kinases one of the most important classes of drug targets in the 21st century.[5]
The development of Imatinib, the first kinase inhibitor approved to treat chronic myeloid leukemia by targeting the BCR-ABL fusion protein, marked a paradigm shift from traditional chemotherapy to targeted, precision oncology.[6][7][8] Today, over 80 kinase inhibitors have been approved by the FDA, a testament to the success of targeting this enzyme family.[9][10] This guide will illuminate the synthetic chemistry that makes these life-changing therapies possible.
Part 1: The Blueprint — Design Strategies Dictating Synthesis
Before a single flask is charged, the molecular architecture of a kinase inhibitor must be conceived. The synthetic strategy is inextricably linked to the inhibitor's intended mechanism of action and design origin.
Understanding the Target: The Kinase ATP-Binding Site
The vast majority of kinase inhibitors are ATP-competitive, targeting the pocket where the enzyme's primary substrate, ATP, binds.[] This pocket contains highly conserved residues and structural motifs, such as the "hinge region," which forms critical hydrogen bonds with the adenine ring of ATP.[11] While this conservation allows for the development of broad-spectrum inhibitors, it also presents a significant challenge: achieving selectivity across the 518-member human kinome to minimize off-target effects.[][12]
Classification of Inhibitors: A Framework for Synthesis
The way an inhibitor binds to the kinase dictates its core structure and, therefore, its synthesis. Inhibitors are broadly classified by the conformational state of the kinase they bind to.[1][][13]
| Inhibitor Type | Binding Site | Kinase Conformation | Key Structural Feature / Synthetic Goal | Example |
| Type I | ATP Pocket | Active ("DFG-in") | Heterocyclic core mimicking ATP's adenine to engage the hinge region. | Gefitinib, Erlotinib[8][13] |
| Type II | ATP Pocket + Allosteric Site | Inactive ("DFG-out") | Larger, more complex structures that occupy the ATP site and an adjacent hydrophobic pocket. | Imatinib, Sorafenib[13][14] |
| Covalent (Type VI) | ATP Pocket | Active or Inactive | Includes an electrophilic "warhead" (e.g., acrylamide) to form a covalent bond with a nearby nucleophilic residue (often cysteine).[15] | Osimertinib, Dacomitinib[8][16] |
| Allosteric (Type III/IV) | Site remote from ATP pocket | Varies | Diverse structures that do not resemble ATP; their synthesis is highly target-specific. | ABL001[17] |
Table 1: Classification of common kinase inhibitors and their synthetic implications.
Modern Design Methodologies
Modern synthetic campaigns are rarely initiated without a robust design strategy.
-
Fragment-Based Drug Discovery (FBDD): This approach involves screening libraries of low-molecular-weight compounds ("fragments") that bind weakly but efficiently to the target.[18][19] Hits are then optimized and linked together to build a potent lead compound.[20][21] This method is particularly powerful for generating novel, highly specific inhibitors.[20][22]
-
Scaffold Hopping: A widely used strategy where the core structure (scaffold) of a known active compound is replaced with a structurally distinct one, while preserving the original biological activity.[23][24] This is often employed to escape existing patent space or to improve physicochemical properties.[25][26]
-
Structure-Based Drug Design (SBDD): Utilizes high-resolution structural information of the target kinase, typically from X-ray crystallography, to design molecules that fit precisely into the binding site.[16][27] This rational approach has been instrumental in the development of many approved inhibitors.[6][28]
Figure 2: A conceptual diagram of a convergent synthetic strategy, enabling modular assembly of kinase inhibitors.
Part 3: A Case Study — The Synthesis of Gefitinib
To illustrate these principles, we will examine a representative synthesis of Gefitinib ('Iressa'), a first-generation, Type I EGFR inhibitor. [8][27]Its synthesis is a classic example of applying fundamental reactions to construct a potent and selective drug. [16]
Retrosynthetic Analysis
Gefitinib's structure is a 4-anilinoquinazoline core. The key disconnections are the C4-N bond linking the quinazoline to the 3-chloro-4-fluoroaniline, and the C6-O and C7-O bonds for the methoxy groups. The most logical forward synthesis involves building the quinazoline core first, followed by a crucial SNAr reaction.
Experimental Protocol: Synthesis of Gefitinib
This protocol is a representative synthesis adapted from literature procedures.
Step 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one (3)
-
Reaction Setup: To a solution of 2-amino-4,5-dimethoxybenzoic acid (1) (1.0 eq) in formamide (2) (10 vol), add a catalytic amount of acid (e.g., HCl).
-
Heating: Heat the mixture to 120-140 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Add water to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry under vacuum to afford the quinazolinone (3) as a solid.
Step 2: Synthesis of 4-chloro-6,7-dimethoxyquinazoline (4)
-
Reaction Setup: Suspend the quinazolinone (3) (1.0 eq) in thionyl chloride (SOCl₂) (5-10 vol). Add a catalytic amount of dimethylformamide (DMF).
-
Heating: Heat the mixture to reflux (approx. 76 °C) for 2-4 hours. The suspension should become a clear solution.
-
Workup: Cool the reaction to room temperature. Carefully quench the excess SOCl₂ by slowly adding the reaction mixture to ice-water.
-
Purification: Adjust the pH to ~8 with an aqueous base (e.g., NH₄OH). Filter the resulting precipitate, wash with water, and dry to yield the chloroquine (4).
Step 3: Synthesis of Gefitinib (6)
-
Reaction Setup: In a suitable solvent such as isopropanol or 2-methoxyethanol, dissolve the chloroquine (4) (1.0 eq) and 3-chloro-4-fluoroaniline (5) (1.0-1.2 eq).
-
Heating: Heat the mixture to reflux for 2-6 hours. The reaction is typically acid-catalyzed, proceeding via the hydrochloride salt of the aniline.
-
Workup: Cool the reaction mixture. The product, Gefitinib hydrochloride, often precipitates directly from the reaction.
-
Purification: Filter the solid product. To obtain the free base, the salt can be neutralized with an aqueous base (e.g., NaHCO₃). The final product (6) can be further purified by recrystallization from a suitable solvent (e.g., ethanol/DMF) to achieve high purity. [29]
Figure 3: Step-by-step workflow for the synthesis of the EGFR inhibitor, Gefitinib.
Part 4: Beyond Synthesis — Validation and Verification
The synthesis of the target molecule is a critical milestone, but it is not the endpoint. The identity and purity of the compound must be rigorously confirmed, and its biological activity validated.
-
Purification and Characterization: After synthesis, the crude product must be purified, often using techniques like column chromatography or recrystallization, to remove impurities and unreacted starting materials. [30][31]The final compound's structure and purity are confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Biochemical and Cellular Assays: Once a pure compound is in hand, its efficacy must be tested.
-
Biochemical Assays: These in vitro assays measure the direct inhibitory effect of the compound on the purified target kinase, typically to determine its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). [10] * Cellular Assays: These experiments assess the compound's activity in a biological context, for example, by measuring the inhibition of phosphorylation of a downstream substrate within a cancer cell line or assessing the compound's ability to halt cell proliferation. [10]
-
Figure 4: The essential workflow from crude synthetic product to a biologically validated kinase inhibitor.
Conclusion and Future Outlook
The synthesis of kinase inhibitors is a dynamic field at the intersection of organic chemistry, medicinal chemistry, and chemical biology. While foundational strategies built around heterocyclic cores and cross-coupling reactions remain central, the future will undoubtedly see the integration of new technologies. The rise of AI and machine learning is beginning to influence synthetic route planning and the design of novel scaffolds. [23][28]Furthermore, as we continue to understand the complexities of kinase signaling and resistance mechanisms, synthetic chemists will be called upon to create increasingly sophisticated molecules, including covalent, allosteric, and even kinase-degrading molecules (PROTACs). [32]The principles outlined in this guide provide the fundamental language and toolkit required to meet these future challenges and continue the remarkable legacy of kinase-targeted therapies.
References
- Vertex AI Search. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances.
- Vertex AI Search. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy.
- Vertex AI Search. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances.
- ACS Publications. (n.d.).
- PubMed. (2020).
- PubMed. (n.d.). Fragment-based approaches to the discovery of kinase inhibitors.
- PubMed. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery.
- ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors.
- ACS Publications. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Fragment-based drug design facilitates selective kinase inhibitor discovery.
- SpringerLink. (n.d.). Fragment-Based Design of Kinase Inhibitors: A Practical Guide.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- MDPI. (n.d.). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ.
- PubMed Central. (n.d.).
- PubMed Central. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
- University of Canterbury Research Repository. (n.d.). Synthetic Routes Towards Analogues of Kinase Inhibitory Natural Products (-)-TAN-2483B and Nellielloside A.
- PubMed Central. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
- MDPI. (n.d.).
- ScienceOpen. (2025).
- PubMed. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.
- ACS Publications. (n.d.). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches.
- Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
- ACS Publications. (2018). Development of a Synthesis of Kinase Inhibitor AKN028.
- ResearchGate. (2025). The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors.
- ACS Publications. (n.d.). Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). A Concise Synthesis of a Novel Antiangiogenic Tyrosine Kinase Inhibitor.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Cambridge Healthtech Institute. (n.d.). Kinase Inhibitor Chemistry.
- BOC Sciences. (n.d.).
- PubMed Central. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
- BenchChem. (2025).
- ResearchGate. (2025). Synthesis of Protein Kinase Inhibitors.
- PubMed Central. (2021).
- MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
- MDPI. (n.d.).
- PubMed Central. (n.d.). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors.
- PubMed. (n.d.). Synthesis and kinase inhibitory activity of novel substituted indigoids.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. mdpi.com [mdpi.com]
- 6. journaljcti.com [journaljcti.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinase drug discovery 20 years after imatinib: progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 12. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 13. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
- 16. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 28. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 5-Bromo-7-Azaindole in Modern Medicinal Chemistry: A Technical Guide
Executive Summary
In the landscape of modern drug discovery, particularly in the domain of oncology, the pursuit of highly selective and potent kinase inhibitors is relentless. Among the myriad of heterocyclic scaffolds employed by medicinal chemists, 7-azaindole has emerged as a "privileged structure," prized for its unique ability to mimic the adenine core of ATP.[1] This guide focuses on a particularly strategic derivative: 5-bromo-7-azaindole. We will explore the fundamental chemical principles that make this building block indispensable, from its synthesis and reactivity to its central role in the architecture of targeted therapies like BRAF inhibitors. This document serves as a technical resource for researchers and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and data.
The 7-Azaindole Scaffold: A Privileged Kinase Hinge-Binder
The efficacy of the 7-azaindole core lies in its bioisosteric relationship with purine.[2] Kinases, the enzymes that catalyze phosphorylation, possess a highly conserved ATP-binding pocket. A key feature of this pocket is the "hinge region," a short sequence of amino acids that forms critical hydrogen bonds with the adenine base of ATP to anchor it for catalysis.
The 7-azaindole scaffold is an exceptional hinge-binding motif because it presents a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 atom) in a spatially optimal arrangement.[3][4] This allows it to form two stable hydrogen bonds with the backbone amides of the kinase hinge, effectively mimicking the interaction of ATP and serving as a powerful anchor for inhibitors.[5] This bidentate interaction is a foundational principle in the design of numerous potent and selective kinase inhibitors.[3]
The Strategic Advantage: Why 5-Bromo-7-Azaindole?
While the 7-azaindole core provides the anchoring capability, the true synthetic versatility and power of this building block come from the bromine atom at the C5 position.
-
A Handle for Diversification: The bromine atom is an ideal functional handle for transition metal-catalyzed cross-coupling reactions.[6] Techniques such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions allow for the facile introduction of a vast array of aryl, heteroaryl, and other functionalities at this position. This is a cornerstone of modern drug discovery, enabling chemists to rapidly generate libraries of analogues to probe the Structure-Activity Relationship (SAR). By systematically modifying the group at the C5 position, researchers can fine-tune a compound's potency, kinase selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Vectorial Exploration: In the context of a kinase active site, the 7-azaindole core occupies the hinge region. The C5 position, therefore, typically points out towards the solvent-exposed region or into adjacent hydrophobic pockets of the enzyme.[6] The bromine allows for the strategic installation of groups that can form additional favorable interactions, dramatically enhancing binding affinity and selectivity.
Synthesis of the Core Scaffold: 5-Bromo-7-Azaindole
The reliable synthesis of the 5-bromo-7-azaindole core is critical for its application. Multiple routes have been reported, often starting from substituted pyridines. The following is a representative multi-step synthesis, illustrating a common and effective strategy.[7][8]
Experimental Protocol: Synthesis via Oxidation and Cyclization
This protocol is based on a common synthetic route starting from 2-amino-3-methyl-5-bromopyridine.[8]
Step 1: Oxidation to 2-nitro-3-methyl-5-bromopyridine
-
In a reaction vessel equipped with mechanical stirring and cooling, cautiously add 2-amino-3-methyl-5-bromopyridine (1.0 equiv.) to concentrated sulfuric acid (approx. 6 volumes) while maintaining the temperature below 5°C with an ice-water bath.
-
Separately, prepare Caro's acid by carefully adding hydrogen peroxide to concentrated sulfuric acid.
-
Slowly add the pre-cooled Caro's acid to the reaction mixture, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring overnight.
-
Carefully pour the reaction mixture into an ice/water mixture and neutralize with a concentrated sodium hydroxide solution until alkaline, which will precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-nitro-3-methyl-5-bromopyridine.
Step 2: Condensation and Cyclization to 5-Bromo-7-Azaindole
-
Dissolve the 2-nitro-3-methyl-5-bromopyridine (1.0 equiv.) in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (approx. 2.0 equiv.) and pyrrolidine (approx. 2.0 equiv.).
-
Heat the mixture, typically to around 100-120°C, and stir for several hours until the formation of the enamine intermediate is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and add a reducing agent. A common system is Raney Nickel with hydrazine hydrate, or alternatively, reduction with iron powder in acetic acid.
-
Heat the mixture to effect the reductive cyclization.
-
Upon completion, cool the reaction, filter off the catalyst (if applicable), and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-7-azaindole.
Sources
- 1. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 8. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Synthesis of kinase inhibitors using 5-bromo-7-azaindole
An Application Guide to the Synthesis of Kinase Inhibitors Utilizing 5-Bromo-7-Azaindole
Abstract
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to mimic the purine core of ATP and effectively interact with the hinge region of protein kinases.[1][2][3][4] This guide focuses on 5-bromo-7-azaindole, a versatile and critical building block for the synthesis of potent and selective kinase inhibitors. The bromine atom at the C5 position serves as a highly functional synthetic handle, enabling a diverse range of chemical modifications through palladium-catalyzed cross-coupling reactions.[1][5][6] We provide an in-depth exploration of the core synthetic strategies, detailed experimental protocols for key transformations, and the rationale behind methodological choices, aimed at empowering researchers in drug discovery and development.
The Strategic Importance of the 5-Bromo-7-Azaindole Scaffold
Protein kinases, which regulate a vast number of cellular processes, are one of the most significant classes of drug targets, particularly in oncology.[3][7] The design of small molecules that can effectively compete with ATP to inhibit kinase activity is a central goal of drug discovery. The 7-azaindole core is exceptionally well-suited for this role. Its bicyclic structure, featuring a pyrrole ring fused to a pyridine ring, presents a key hydrogen bond donor (at N1) and acceptor (at N7) that mimics the interactions of adenine with the kinase hinge region.[4][8]
5-Bromo-7-azaindole (1H-Pyrrolo[2,3-b]pyridin-5-yl bromide) emerges as a particularly valuable starting material.[5][6][9] The C5-bromine substituent is not merely a placeholder; it is a strategic feature that unlocks the scaffold's potential. This halogen provides a reactive site for introducing a wide array of aryl, heteroaryl, alkyl, and amino moieties, which are crucial for modulating a compound's potency, selectivity, and pharmacokinetic (ADME) properties.[5][10] This strategic functionalization is most powerfully achieved through palladium-catalyzed cross-coupling reactions, which form the backbone of synthetic routes to numerous clinical candidates and approved drugs, such as the BRAF V600E inhibitor Vemurafenib.[1][11]
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The true synthetic power of 5-bromo-7-azaindole is realized through palladium catalysis. These reactions are favored in pharmaceutical development for their high functional group tolerance, reliability, and the vast commercial availability of coupling partners, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is arguably the most utilized method for functionalizing the C5 position. It creates a carbon-carbon bond between the azaindole core and an aryl or heteroaryl boronic acid/ester. This is critical for extending the molecule into specific pockets of the kinase active site to enhance potency and selectivity.
Causality Behind the Method: The reaction's success hinges on a three-step catalytic cycle: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst.[12] The choice of catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (typically Na₂CO₃ or Cs₂CO₃), and solvent is crucial for achieving high yields.[12][13] Microwave-assisted protocols have become popular for accelerating reaction times significantly.[14]
Buchwald-Hartwig Amination: Introducing C-N Linkages
The introduction of nitrogen-containing groups is a fundamental strategy to modulate solubility, cell permeability, and to form additional hydrogen bonds with the target protein.[15] The Buchwald-Hartwig amination enables the formation of C-N bonds between the azaindole C5 position and a primary or secondary amine.[16]
Causality Behind the Method: This reaction requires specialized ligands to facilitate the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[17] They promote the crucial reductive elimination step, which is often the rate-limiting step in C-N bond formation, and prevent catalyst decomposition. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is critical for deprotonating the amine coupling partner without interfering with the catalyst.[17]
Sonogashira Coupling: Constructing Rigid Alkynyl Scaffolds
The Sonogashira coupling introduces a rigid alkyne linker at the C5 position, which can be used to probe deeper regions of the ATP binding site or to serve as a handle for further chemistry, such as click reactions.
Causality Behind the Method: This reaction is unique among the three in its use of a dual-catalyst system: a palladium complex to activate the aryl bromide and a copper(I) salt (typically CuI) to activate the terminal alkyne.[18] The copper co-catalyst facilitates the transmetalation step, allowing the reaction to proceed under milder conditions than would be possible with palladium alone. An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used both as a base and as a solvent.[18][19]
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical starting conditions for the key cross-coupling reactions on 5-bromo-7-azaindole. Optimization is almost always necessary based on the specific substrates used.
| Reaction Type | Typical Palladium Source | Typical Ligand | Typical Base | Typical Solvent | Temp. (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5-10 mol%) | - | Na₂CO₃ or Cs₂CO₃ (2 eq) | 1,4-Dioxane/H₂O | 80-120 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-5 mol%) | XPhos, SPhos (4-10 mol%) | NaOtBu or K₃PO₄ (1.5-2 eq) | Toluene or Dioxane | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5 mol%) | PPh₃ (4-10 mol%) | Et₃N or DIPEA (2-3 eq) | THF or DMF | 25-80 |
| Co-catalyst for Sonogashira: | CuI (5-10 mol%) |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a generic kinase inhibitor intermediate, starting from 5-bromo-7-azaindole. These are intended as a validated starting point for research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. chemimpex.com [chemimpex.com]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors [ouci.dntb.gov.ua]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. youtube.com [youtube.com]
- 18. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki Coupling with 5-Bromo-7-Azaindole
Introduction: The Strategic Importance of 5-Aryl-7-Azaindoles
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and ligands for various receptors.[1][2] Functionalization at the 5-position of the azaindole ring system is a critical transformation for modulating the pharmacological properties of these molecules.[1][2] The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for synthesizing 5-aryl-7-azaindole derivatives.[3][4] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base.[3][4]
This application note provides a detailed, field-proven protocol for the Suzuki coupling of 5-bromo-7-azaindole with a generic arylboronic acid. Beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind the choice of reagents and conditions, offers insights into potential challenges, and provides a framework for troubleshooting, ensuring a high rate of success for researchers in drug discovery and chemical development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki coupling is paramount to troubleshooting and optimizing the reaction.[5] The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5][6]
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-7-azaindole, forming a Pd(II) complex.[3][4] This step is often the rate-determining step of the entire cycle.[3][7] The reactivity of the halide follows the general trend I > Br > Cl.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex.[3][4] This step is critically facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired 5-aryl-7-azaindole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][11]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 5-Aryl-7-Azaindole
This protocol provides a robust starting point for the coupling of various arylboronic acids with 5-bromo-7-azaindole.
Reagents and Materials
| Reagent/Material | Purpose | Typical Grade | Supplier Notes |
| 5-Bromo-7-azaindole | Starting Material (Electrophile) | >98% | Commercially available. |
| Arylboronic Acid | Coupling Partner (Nucleophile) | >97% | Use 1.2-1.5 equivalents. |
| Pd(dppf)Cl₂ | Palladium Catalyst Precursor | >98% | A robust and reliable catalyst for this transformation.[12] |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, >99% | Crucial for activating the boronic acid.[13] |
| 1,4-Dioxane | Organic Solvent | Anhydrous | A common and effective solvent for Suzuki couplings.[11][14] |
| Water | Co-solvent | Degassed, HPLC grade | Often beneficial for dissolving the base and facilitating the reaction.[3] |
| Nitrogen/Argon | Inert Gas | High Purity | Essential to prevent oxidation of the Pd(0) catalyst. |
| Ethyl Acetate | Extraction Solvent | ACS Grade | For product workup. |
| Brine | Aqueous Wash | Saturated NaCl solution | To remove water-soluble impurities. |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | Reagent Grade | To dry the organic extract. |
| Silica Gel | Stationary Phase | 230-400 mesh | For column chromatography purification. |
Step-by-Step Methodology
Caption: Step-by-step workflow for the Suzuki coupling of 5-bromo-7-azaindole.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[12][15]
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. Maintaining an inert atmosphere is critical as the active Pd(0) species is sensitive to oxygen.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[11][16] The solvent should be sufficiently degassed by bubbling with an inert gas for at least 20-30 minutes prior to use.
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv), to the reaction mixture.[12] The mixture will typically turn dark red or black.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.[15] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromo-7-azaindole is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-7-azaindole product.
Causality Behind Experimental Choices
-
The Substrate (5-Bromo-7-Azaindole): As a heteroaromatic halide, it is an excellent electrophile for the Suzuki coupling.[5] The unprotected N-H group can sometimes complicate reactions, but under these standard conditions, it is generally well-tolerated.[16]
-
The Catalyst (Pd(dppf)Cl₂): This is a pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center, promotes the rate-limiting oxidative addition, and facilitates the final reductive elimination step.[13] It is particularly effective for heteroaromatic substrates.[12]
-
The Base (K₂CO₃): The base is not merely a spectator. Its primary role is to react with the boronic acid to form a boronate anion ([ArB(OH)₃]⁻).[9][10] This species is significantly more nucleophilic than the neutral boronic acid, which is essential for the transmetalation step to proceed efficiently.[9] Weaker bases can be used, but K₂CO₃ provides a good balance of reactivity and functional group tolerance.
-
The Solvent System (Dioxane/Water): Dioxane is an excellent solvent for dissolving the organic reactants and the palladium complex.[5] The addition of water is often crucial for dissolving the inorganic base (K₂CO₃) and can accelerate the transmetalation step.[3][17] A biphasic system is thus created where the key steps of the reaction can occur efficiently.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong or soluble base.3. Low reaction temperature.4. Deborylation of the boronic acid. | 1. Ensure rigorous degassing of solvents and use a fresh, high-quality catalyst.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered.[3][16]3. Increase the reaction temperature, potentially using a higher-boiling solvent like toluene or DMF.[5][18]4. Use a higher excess (1.5-2.0 equiv) of the boronic acid.[19] |
| Dehalogenation of Starting Material | The Ar-Pd(II)-X intermediate reacts with a hydride source (e.g., solvent, base) instead of the boronic acid. | This is a common side reaction.[5] Try a different solvent like THF or toluene. Ensure the base is completely anhydrous if running an anhydrous reaction. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. | This is often caused by the presence of oxygen. Improve inert atmosphere techniques. Lowering the catalyst loading might also help. |
| Product is an Inseparable Mixture | Impurities co-elute during chromatography. | Re-evaluate the purification solvent system. A different solvent combination (e.g., dichloromethane/methanol) may provide better separation. Recrystallization could also be an option. |
| Amide bond cleavage (if applicable to arylboronic acid) | The base (e.g., Na₂CO₃) can be too harsh for sensitive functional groups. | Consider using a milder base such as KF or an organic base like triethylamine.[8][19] Switching to a non-aqueous solvent system like DMF might also prevent hydrolysis.[18][19] |
Safety Precautions
-
Reagent Handling: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organic solvents like 1,4-dioxane are flammable and have associated health risks.[20]
-
Reaction Conditions: The reaction can be exothermic, especially on a larger scale.[21][22] Proper temperature control and monitoring are essential. Always perform reactions behind a safety shield.
-
Inert Gas: Use caution when working with compressed gas cylinders. Ensure all connections are secure.
Characterization of the Final Product
The identity and purity of the synthesized 5-aryl-7-azaindole should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and the formation of the new C-C bond.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
By following this detailed guide, researchers can confidently and successfully synthesize a wide array of 5-aryl-7-azaindole derivatives, paving the way for further discoveries in medicinal chemistry and drug development.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Wikipedia. Suzuki reaction.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Lima, C., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- MilliporeSigma. Exploring Catalyst Options: Suzuki Coupling with Palladium.
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- BenchChem. Application Notes and Protocols: 5-Bromo-7-azaindole in Medicinal Chemistry.
- ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021).
- Reddit. How to approach choosing reaction conditions for Suzuki? (2024).
- BenchChem. Technical Support Center: Suzuki Coupling of 5-Bromoindole.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695–4698.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Science of Synthesis. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
- European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES (Patent No. 1633750).
- ResearchGate. How can I solve my problem with Suzuki coupling? (2014).
- ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
- MDPI. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(16), 4964.
- ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 341-349.
- MDPI. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 23(11), 2821.
Sources
- 1. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rose-hulman.edu [rose-hulman.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within medicinal chemistry and drug development. Aryl and heteroaryl amines are privileged structures found in a vast array of pharmaceuticals and biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for forging these critical bonds, offering a broad substrate scope and functional group tolerance that surpasses many classical methods.[1][2][3]
This guide focuses on the application of the Buchwald-Hartwig amination to a specific and valuable heterocyclic scaffold: 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine, commonly known as 5-bromo-7-azaindole. The 7-azaindole core is a key pharmacophore, and the ability to selectively introduce amine functionalities at the C5 position opens a gateway to novel chemical entities with diverse therapeutic potential. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and critical insights for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][4][5] The cycle, illustrated below, is a finely tuned sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination. The choice of ligand, base, and solvent is paramount to the success of the reaction, as these components directly influence the stability and reactivity of the palladium intermediates.[6][7][8]
The catalytic cycle is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-7-azaindole, forming a Pd(II) complex.[3][4][9] This is often the rate-determining step.[9]
-
Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction outcome.[6][7][8]
-
Reductive Elimination: The desired N-arylated 7-azaindole product is formed, and the Pd(0) catalyst is regenerated, thus completing the cycle.[1][4][5]
Bulky, electron-rich phosphine ligands are crucial for promoting the key steps of the catalytic cycle, particularly the reductive elimination, and preventing catalyst deactivation.[1][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Recommended Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine with a primary or secondary amine. Optimization of the reaction conditions, including the choice of ligand, base, and temperature, may be necessary for specific substrates.
Materials:
-
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-4 mol%)[10][11]
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)[12]
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Reaction Setup (under inert atmosphere): [13][14][15][16]
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Under a positive pressure of the inert gas, add the base and 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine.
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting halide.
-
Finally, add the amine to the reaction mixture via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][17]
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][15]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.[18][19]
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional organic solvent.[18][19]
-
Wash the combined organic filtrates with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[19]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 5-amino-1H,2H,3H-pyrrolo[2,3-b]pyridine.[18][20]
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of heteroaryl bromides. These serve as a starting point for the optimization of the reaction with 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine.
| Parameter | Recommended Range/Options | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are generally effective for heteroaryl couplings.[10][11] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | The choice of base is crucial and substrate-dependent. Stronger bases like NaOt-Bu are common, but weaker inorganic bases may be required for sensitive substrates.[6][7][8] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential to prevent catalyst deactivation.[12] |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction to completion. |
| Catalyst Loading | 1 - 5 mol% | Lower catalyst loadings are desirable but may require longer reaction times or higher temperatures. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a decision tree to help troubleshoot common problems encountered during the Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.
Common Pitfalls and Solutions:
-
Low Yield: This can be due to several factors, including an inactive catalyst, suboptimal temperature, or an inappropriate base.[18] Ensure a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst.[13] Consider screening different ligands and bases.
-
Side Product Formation: The formation of byproducts such as hydrodehalogenation (replacement of bromine with hydrogen) or dimerized starting material can occur.[21] This may be mitigated by adjusting the ligand, base, or temperature.
-
Substrate-Specific Challenges: The N-H proton of the pyrrolo[2,3-b]pyridine core can potentially be arylated. However, studies on unprotected halo-7-azaindoles have shown that selective C-N coupling at the halide position is achievable with the appropriate choice of catalyst system.[22]
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
-
Buchwald-Hartwig amination - Name-Reaction.com. [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
-
Improvements for air sensitive reactions by using a new developed inertizing manifold. [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
-
Inert Atmosphere - YouTube. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]
-
Iron catalyzed N-arylation of 7-azaindole with aryl iodides - Taylor & Francis Online. [Link]
-
Performing a Reaction Under an Inert Atmosphere - YouTube. [Link]
-
Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.... - ResearchGate. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. [Link]
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC. [Link]
-
Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) - MDPI. [Link]
-
A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - NIH. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. [Link]
-
Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
-
Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation | Organic Letters - ACS Publications. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. dspace.mit.edu [dspace.mit.edu]
Application Note: A Detailed, Step-by-Step Protocol for the Synthesis of a Key Vemurafenib Intermediate, 5-Chloro-1H-pyrrolo[2,3-b]pyridine
Abstract: Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAFV600E kinase, a critical driver mutation in approximately 50% of metastatic melanomas.[1][2][3] The chemical architecture of Vemurafenib is centered around a pyrrolo[2,3-b]pyridine core, also known as 7-azaindole.[1][4] The functionalization of this core is paramount to the drug's interaction with the ATP-binding site of the target kinase.[2] This document provides a comprehensive, step-by-step protocol for the synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine, a crucial intermediate in many reported synthetic routes to Vemurafenib. This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural instructions, explanations of the chemical principles, and troubleshooting insights to ensure a reproducible and efficient synthesis.
Introduction: The Significance of the 7-Azaindole Core
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic indole in biological systems while offering unique physicochemical properties due to the pyridine nitrogen.[4] In Vemurafenib, the 7-azaindole core forms critical hydrogen bonds within the hinge region of the BRAFV600E kinase, anchoring the molecule in the active site. The substituent at the 5-position, in this case, chlorine, serves as a key handle for subsequent cross-coupling reactions to build the final, complex structure of the active pharmaceutical ingredient (API).
The synthesis of substituted 7-azaindoles can be challenging, but several robust methods have been developed.[5][6] The protocol detailed below follows a well-established pathway starting from 2-amino-5-chloropyridine, proceeding through a Sonogashira coupling and subsequent intramolecular cyclization. This route is chosen for its reliability and adaptability to scale.
Overall Synthetic Workflow
The synthesis is a two-step process starting from commercially available 2-amino-5-chloropyridine. The first step is a palladium- and copper-catalyzed Sonogashira coupling with trimethylsilylacetylene (TMSA). The second step involves the deprotection of the silyl group and a copper-mediated intramolecular cyclization to form the pyrrole ring of the azaindole core.
Sources
- 1. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors [mdpi.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of PDE4B Inhibitors Using 5-Bromo-7-Azaindole Derivatives
<
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Phosphodiesterase 4B (PDE4B) inhibitors based on a 5-bromo-7-azaindole scaffold. It is intended for researchers, medicinal chemists, and drug development professionals. The protocols herein detail a robust synthetic strategy centered around the Suzuki-Miyaura cross-coupling reaction, offering insights into reaction optimization, troubleshooting, and downstream biological evaluation. The methodologies are designed to be both reproducible and adaptable, facilitating the exploration of structure-activity relationships (SAR) in the pursuit of potent and selective PDE4B inhibitors for inflammatory diseases.
Introduction: Targeting PDE4B for Inflammatory Diseases
Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[1][2] By degrading cAMP to AMP, PDE4 plays a critical role in regulating intracellular signaling pathways, particularly within immune and inflammatory cells.[3][4] The PDE4 family has four subtypes (PDE4A-D). Inhibition of the PDE4B subtype, in particular, has emerged as a promising therapeutic strategy for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and asthma.[5]
Elevating intracellular cAMP levels through PDE4B inhibition suppresses the release of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, while simultaneously increasing anti-inflammatory cytokines.[1][3] This dual action modulates the inflammatory response, offering a potent therapeutic effect.
The 7-Azaindole Scaffold: A Privileged Structure
The 7-azaindole core is recognized as a "privileged structure" in medicinal chemistry, particularly for targeting ATP-binding sites in kinases.[6][7] Its utility extends to other enzyme classes, including phosphodiesterases. The nitrogen atom at the 7-position can act as a key hydrogen bond acceptor, mimicking interactions made by endogenous ligands and anchoring the inhibitor in the enzyme's active site.[7] This framework provides a rigid and synthetically tractable starting point for building high-affinity ligands.[8][9]
Rationale for 5-Bromo-7-Azaindole
The strategic placement of a bromine atom at the 5-position of the 7-azaindole core is a cornerstone of the synthetic strategy detailed here.[10][11][12] This halogen serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This allows for the systematic and efficient introduction of a wide array of aryl and heteroaryl substituents, enabling rapid exploration of the chemical space and optimization of the inhibitor's potency, selectivity, and pharmacokinetic properties.[9][13][14]
Biological Pathway: The Role of PDE4B Inhibition
Understanding the mechanism of action is crucial for interpreting experimental results. PDE4B inhibitors function by preventing the breakdown of cAMP. The resulting increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates downstream targets, leading to a dampened inflammatory response.[1][15]
Caption: Mechanism of PDE4B Inhibition.
Synthetic Workflow Overview
The overall strategy involves a modular, two-step approach: first, the core functionalization via Suzuki coupling, followed by purification and comprehensive characterization. This workflow is designed for efficiency and adaptability.
Caption: General Synthetic & Evaluation Workflow.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-7-Azaindole
This protocol describes a representative palladium-catalyzed Suzuki-Miyaura reaction to synthesize a 5-aryl-7-azaindole derivative.[16]
Rationale: The Suzuki-Miyaura coupling is a robust and widely used C-C bond-forming reaction, valued for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids and esters.[17][18] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[19][20]
Materials & Reagents:
-
5-Bromo-7-azaindole
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-7-azaindole (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq.) to the flask.
-
Scientist's Note: Pd(dppf)Cl₂ is a reliable pre-catalyst. The dppf ligand provides stability and promotes efficient coupling. Other catalysts like Pd(PPh₃)₄ can also be used.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to make the reaction mixture ~0.1 M with respect to the limiting reagent.
-
Heating: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
Quality Control Checkpoint: Ensure complete consumption of the 5-bromo-7-azaindole starting material before proceeding. The appearance of a new, less polar spot (product) and disappearance of the starting material spot on TLC indicates reaction completion.
-
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 5-aryl-7-azaindole product.
Data Presentation: Representative Reaction
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 5-Bromo-7-azaindole | 197.04 | 200 | 1.015 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 185 | 1.218 | 1.2 |
| Pd(dppf)Cl₂ | 731.73 | 37 | 0.051 | 0.05 |
| K₂CO₃ | 138.21 | 351 | 2.538 | 2.5 |
| Product (Expected) | 224.26 | ~180 (80% yield) | 0.812 |
Protocol 2: In Vitro PDE4B Inhibition Assay (HTRF® cAMP)
This protocol outlines a method to determine the inhibitory potency (IC₅₀) of synthesized compounds against the human PDE4B enzyme using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF®).[21][22]
Principle: The assay measures cAMP levels. In the absence of an inhibitor, PDE4B hydrolyzes cAMP. In the presence of an inhibitor, cAMP levels remain high. The assay uses a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Endogenous cAMP produced in the reaction competes with the d2-labeled cAMP for antibody binding. High inhibitor activity results in high cAMP levels, which displaces the d2-cAMP from the antibody, disrupting the FRET signal.[23]
Materials & Reagents:
-
Recombinant human PDE4B enzyme
-
cAMP substrate
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Rolipram (positive control inhibitor)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, BSA)
-
HTRF® cAMP detection reagents (anti-cAMP-Eu3+ Cryptate and cAMP-d2)
-
384-well low-volume plates
-
HTRF®-compatible plate reader
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and Rolipram control in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well assay plates.
-
Enzyme Addition: Add recombinant PDE4B enzyme diluted in assay buffer to all wells except the negative controls.
-
Initiation: Start the enzymatic reaction by adding the cAMP substrate to all wells. Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes).
-
Scientist's Note: The concentrations of enzyme and substrate should be optimized beforehand to ensure the reaction is in the linear range and converts ~20-30% of the substrate in the uninhibited control.
-
-
Termination & Detection: Stop the reaction and detect the remaining cAMP by adding the HTRF® detection reagents (pre-mixed anti-cAMP-Cryptate and cAMP-d2) in lysis buffer.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow the detection reagents to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the ratio of (665 nm / 620 nm) * 10,000 for each well.
-
Normalize the data using the "No Enzyme" (100% inhibition) and "No Inhibitor" (0% inhibition) controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical SAR Data Table:
| Compound ID | R-Group (at C5) | PDE4B IC₅₀ (nM) | Selectivity vs. PDE4D |
| AZ-001 | 4-Methoxyphenyl | 55 | 15-fold |
| AZ-002 | 3-Fluorophenyl | 120 | 8-fold |
| AZ-003 | Pyridin-4-yl | 25 | 30-fold |
| AZ-004 | Thiophen-2-yl | 80 | 12-fold |
| Rolipram | - | 30 | 1.5-fold |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Synthesis: Low or no product yield in Suzuki coupling. | 1. Inactive catalyst. 2. Poor quality boronic acid. 3. Insufficiently inert atmosphere. 4. Incorrect base or solvent ratio. | 1. Use a fresh bottle of catalyst or a different catalyst/ligand system. 2. Check for boronic acid decomposition (protodeborylation); use boronic esters if necessary. 3. Ensure proper degassing of solvents and thorough purging of the reaction vessel. 4. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. |
| Purification: Difficulty separating product from starting material. | Close Rf values on TLC. | Try a different solvent system for column chromatography (e.g., Dichloromethane/Methanol). Consider reverse-phase chromatography if the compound is sufficiently polar. |
| Assay: High variability in IC₅₀ results. | 1. Compound precipitation in assay buffer. 2. Inconsistent pipetting. 3. Enzyme instability. | 1. Check compound solubility; add a co-solvent like Pluronic F-68 if necessary. 2. Use automated liquid handlers for dispensing. 3. Aliquot and store enzyme at -80°C; avoid repeated freeze-thaw cycles. |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]
-
Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
-
A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. (2005). Organometallics, 24(8), 1784–1796. Available at: [Link]
-
Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). (n.d.). ResearchGate. Available at: [Link]
-
What are PDE4 inhibitors and how do they work? (2024). Patsnap Synapse. Available at: [Link]
-
Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. (2018). International Journal of Molecular Sciences, 19(10), 3134. Available at: [Link]
-
PDE4 inhibitor. (n.d.). Wikipedia. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2015). Molecules, 20(6), 9898–9924. Available at: [Link]
-
PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. (2024). Frontiers in Pharmacology, 15, 1386617. Available at: [Link]
-
The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. (n.d.). ResearchGate. Available at: [Link]
-
The Chemistry of Innovation: Exploring the Synthesis and Applications of 5-Bromo-7-azaindole. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders. (2025). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (n.d.). Molecular Devices. Available at: [Link]
-
Principles of the HTRF cAMP Assay. (n.d.). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. (2011). Bioorganic & Medicinal Chemistry Letters, 21(11), 3307–3312. Available at: [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry, 15(24), 2309–2323. Available at: [Link]
-
Human PDE4B(cAMP-specific 3',5'-cyclic phosphodiesterase 4B) ELISA Kit. (n.d.). Abbexa. Available at: [Link]
-
Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 33, 127721. Available at: [Link]
-
Design, synthesis and in vitro PDE4 inhibition activity of certain. (2012). Medicinal Chemistry Research, 21, 3327–3335. Available at: [Link]
-
Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives. (2023). Bioorganic Chemistry, 133, 106430. Available at: [Link]
-
Development of a Practical Process for the Synthesis of PDE4 Inhibitors. (2016). Organic Process Research & Development. Available at: [Link]
-
Synthesis of PDE4 Inhibitors. (2016). Synfacts, 12(08), 769. Available at: [Link]
- Preparation method of 5-bromo-7-azaindole. (n.d.). Google Patents.
Sources
- 1. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. byjus.com [byjus.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 22. HTRF cAMP Gs Dynamic Detection Kit, 1,000 Assay Points | Revvity [revvity.com]
- 23. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling reactions of 5-bromo-7-azaindole
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-7-Azaindole
Authored by: Gemini, Senior Application Scientist
Abstract
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] Its structural similarity to the adenine fragment of ATP allows it to function as a versatile bioisostere for both indole and purine systems, often providing an additional hydrogen bond acceptor that can enhance binding affinity and efficacy.[2] Functionalization of this core is critical for optimizing pharmacological profiles. 5-Bromo-7-azaindole has emerged as a pivotal building block, offering a reactive handle for introducing molecular diversity through modern synthetic methods.[3][4][5]
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—a powerful and versatile toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C5 position of the 7-azaindole nucleus.[6] We will delve into the mechanistic underpinnings, experimental considerations, and detailed protocols for four cornerstone reactions: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these transformative reactions in their synthetic endeavors.
The Engine of Modern Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The efficiency and success of any cross-coupling reaction depend on the delicate balance between the three fundamental steps of the catalytic cycle: oxidative addition, transmetalation (or a related step), and reductive elimination. The choice of ligand is paramount, as it modulates the catalyst's stability, solubility, and reactivity, directly influencing reaction rates and substrate scope.[7]
For the 7-azaindole scaffold, two key challenges must be addressed: the electron-deficient nature of the pyridine ring and the presence of a potentially interfering N-H proton.[2] Modern catalyst systems, particularly those employing sterically hindered biarylphosphine ligands, have proven exceptionally effective at overcoming these hurdles, enabling high yields under mild conditions, even with unprotected N-H substrates.[8]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating C-C bonds between aryl or vinyl halides and organoboron compounds.[9] For 5-bromo-7-azaindole, it is the workhorse reaction for introducing a vast array of aryl and heteroaryl substituents, a critical strategy in structure-activity relationship (SAR) studies.
Causality and Experimental Choices
The reaction is initiated by the oxidative addition of the Pd(0) catalyst to the C-Br bond of 5-bromo-7-azaindole. The crucial transmetalation step, where the organic group is transferred from boron to palladium, requires activation by a base.[10] The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is critical; it must be strong enough to facilitate transmetalation but compatible with other functional groups. The final reductive elimination step releases the 5-aryl-7-azaindole product and regenerates the active Pd(0) catalyst.
Modern palladium precatalysts, such as those developed by the Buchwald group, are particularly effective for coupling unprotected nitrogen-rich heterocycles like 7-azaindole, often allowing reactions to proceed under milder conditions with lower catalyst loadings.[11]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 60 | 91-99[11] |
| 2 | 4-Methoxyphenylboronic acid | P1 precatalyst (1.5) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 60 | 96[11] |
| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | Dioxane | 100 | High |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (3.0) | Toluene/H₂O | 80 | Good |
Note: "P1 precatalyst" refers to chloro(2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II).
Protocol: Suzuki Coupling of 5-Bromo-7-azaindole with Phenylboronic Acid
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-7-azaindole (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox, add the Palladium(II) precatalyst P1 (1.5 mol%).
-
Solvent Addition: Remove the vial from the glovebox and add dioxane and water (e.g., in a 4:1 ratio) via syringe. The final concentration of the aryl halide should be approximately 0.2 M.
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at 60 °C. Stir vigorously for 5-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-phenyl-7-azaindole product.
Heck Reaction: C-C Bond Formation via Alkenylation
The Heck reaction provides a powerful method for the alkenylation of aryl halides, forming a new C-C bond between 5-bromo-7-azaindole and an alkene.[12][13] This transformation is invaluable for installing vinyl groups that can serve as handles for further synthetic manipulations or as key pharmacophores.
Causality and Experimental Choices
The Heck reaction proceeds via a different pathway than the Suzuki coupling. After the initial oxidative addition of Pd(0) to the C-Br bond, the key step is a migratory insertion (or carbopalladation) of the alkene into the Aryl-Pd bond. This is followed by a β-hydride elimination, which forms the double bond of the product and generates a palladium-hydride species. The final step involves base-mediated regeneration of the Pd(0) catalyst. The choice of base (often an amine like triethylamine or an inorganic base like potassium carbonate) is crucial for this final step.[14]
Caption: Catalytic cycle for the Heck alkenylation reaction.
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (3.0) | DMF | 120 | Good[15] |
| 2 | Styrene | Pd(OAc)₂ (5) | - | KOAc (2.0) | DMF | 110 | 70-85 |
| 3 | n-Butyl acrylate | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Et₃N (2.5) | Acetonitrile | 80 | High |
Protocol: Heck Coupling of 5-Bromo-7-azaindole with Methyl Acrylate
-
Preparation: In a Schlenk flask under an argon atmosphere, add 5-bromo-7-azaindole (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), triphenylphosphine (PPh₃, 0.10 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Solvent/Reagent Addition: Add anhydrous DMF, followed by methyl acrylate (1.5 equiv) via syringe.
-
Reaction: Heat the mixture to 120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired product.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, providing direct access to 5-alkynyl-7-azaindole derivatives.[15][16] These products are not only valuable in their own right but also serve as versatile intermediates for further transformations like click chemistry or cyclization reactions.[17]
Causality and Experimental Choices
The Sonogashira coupling uniquely employs a dual catalytic system.[17] A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Ar-Pd(II)-X species. An amine base, such as triethylamine or diisopropylethylamine, is essential, serving both to deprotonate the alkyne and to act as a solvent.[16] It is critical to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N (3.0) | DMF | 80 | 93[17] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N (excess) | THF | Reflux | High[17] |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) / CuI (5) | Et₃N (3.0) | THF | RT | ~85[17] |
Protocol: Sonogashira Coupling of 5-Bromo-7-azaindole with Phenylacetylene
-
Preparation: To a Schlenk flask under an argon atmosphere, add 5-bromo-7-azaindole (1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).
-
Solvent/Reagent Addition: Add anhydrous DMF and triethylamine (Et₃N, 3.0 equiv). Stir for 10 minutes, then add phenylacetylene (1.2 equiv) dropwise.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford 5-(phenylethynyl)-7-azaindole.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of C-N bonds, coupling amines with aryl halides.[18] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals. For 5-bromo-7-azaindole, it provides a direct route to 5-amino-7-azaindole derivatives.
Causality and Experimental Choices
The success of the Buchwald-Hartwig amination hinges on the use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, BrettPhos, SPhos) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS)).[19] The bulky ligands promote the crucial reductive elimination step and prevent catalyst decomposition. The strong base is required to deprotonate the amine, forming the active nucleophile.
A significant challenge is the presence of the acidic N-H proton on the azaindole ring itself. However, specialized palladium precatalyst systems have been developed that show remarkable selectivity for C-Br activation over N-H deprotonation, allowing for the efficient amination of unprotected halo-7-azaindoles.[8] Using a sufficient amount of base (e.g., >2 equivalents) is often necessary to deprotonate both the coupling amine and the azaindole N-H.[8]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | P5 precatalyst (1) | L5 (1) | LiHMDS (2.4) | THF | RT | 95[8] |
| 2 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.5) | Dioxane | 100 | 85-95[20] |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 100 | ~85[20] |
| 4 | N-Methylpiperazine | P1 precatalyst (2) | L1 (2) | LiHMDS (2.4) | THF | RT | 94[8] |
Note: P1/L1 and P5/L5 refer to specific palladium precatalysts and ligands from the Buchwald group.[8] For example, L1 is XPhos.
Protocol: Buchwald-Hartwig Amination of 5-Bromo-7-azaindole with Morpholine
-
Preparation: In a glovebox, add 5-bromo-7-azaindole (1.0 equiv), the palladium precatalyst (e.g., P5, 1 mol%), and the corresponding ligand (e.g., L5, 1 mol%) to a reaction vial.
-
Solvent/Reagent Addition: Add anhydrous THF, followed by morpholine (1.2 equiv).
-
Base Addition: Add lithium bis(trimethylsilyl)amide (LiHMDS, 2.4 equiv, as a 1M solution in THF) dropwise while stirring.
-
Reaction: Seal the vial and stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography to yield the desired 5-(morpholino)-7-azaindole.
References
- The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Applic
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
-
Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. ResearchGate. [Link]
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles.
- Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. Benchchem.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
-
Optimization of Heck coupling reactions catalyzed by aromatic tri‐palladium complexes. ResearchGate. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
-
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
- Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. Benchchem.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthetic process of 5-bromo-7-azaindole. Patsnap. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 4. Page loading... [guidechem.com]
- 5. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Heck Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Fidelity Purification of 5-Bromo-7-Azaindole Derivatives by Column Chromatography
Executive Summary: The Critical Role of Purification
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2][3] 5-bromo-7-azaindole, in particular, serves as a versatile intermediate, allowing for further structural diversification through reactions like Suzuki coupling.[4] The biological potency and clinical safety of the final drug candidates are directly contingent on their isomeric and chemical purity. Synthetic routes to these derivatives often yield complex mixtures of starting materials, byproducts, and isomers, making robust purification an indispensable step in the drug development workflow.[5][6]
This document provides an in-depth technical guide to the purification of 5-bromo-7-azaindole derivatives using column chromatography, a fundamental and widely applicable technique.[7] We will move beyond a simple recitation of steps to explore the underlying chemical principles, empowering researchers to logically design, execute, and troubleshoot their purification protocols for this important class of nitrogen-containing heterocyclic compounds.[8]
Foundational Principles: The Chemist's Guide to Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent, typically silica gel) and a mobile phase (a solvent or solvent mixture).[9] An equilibrium is established where molecules adsorb to the stationary phase and desorb back into the mobile phase, which flows through the column.[7] Compounds with stronger interactions with the stationary phase move more slowly, while those with weaker interactions are carried along more quickly by the mobile phase, achieving separation.[9]
The Stationary Phase: More Than Just Sand
Silica gel (SiO₂) is the most common stationary phase for purifying azaindole derivatives due to its versatility and cost-effectiveness.[5] However, its surface is populated by silanol groups (Si-OH), rendering it slightly acidic. This acidity can lead to problematic interactions with the basic nitrogen atom of the pyridine ring in the azaindole scaffold.
-
Causality of Peak Tailing: The basic nitrogen can form strong, non-ideal interactions (such as hydrogen bonding or acid-base interactions) with the acidic silanol groups. This causes a portion of the molecules to lag behind the main band, resulting in asymmetric or "tailing" peaks, which significantly reduces resolution and purity of the collected fractions.
-
Mitigation Strategy: To counteract this, a small amount (typically 0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia can be added to the mobile phase.[5] These modifiers competitively bind to the acidic sites on the silica, masking them from the azaindole derivative and resulting in more symmetrical peaks and improved separation.
The Mobile Phase: The Engine of Elution
The choice of mobile phase (eluent) is paramount for successful separation.[5] The polarity of the eluent directly competes with the analyte for binding sites on the polar silica gel.[7]
-
Too Polar: A highly polar solvent will elute all compounds, including the target molecule and impurities, very quickly, resulting in poor or no separation.
-
Not Polar Enough: A non-polar solvent will fail to move the polar azaindole compounds down the column, leading to excessively long run times or complete retention of the sample.
A typical approach involves a binary system of a non-polar solvent (e.g., Hexanes, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane, Methanol).[5] For polar heterocycles like 5-bromo-7-azaindole derivatives, solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol are common starting points.
Pro-Tip: TLC is Your Roadmap Before committing to a large-scale column, the ideal solvent system must be determined using Thin-Layer Chromatography (TLC). Aim for a solvent system that provides a Retention Factor (Rƒ) of 0.2-0.4 for the desired compound. This Rƒ value generally ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front or sticking indefinitely to the origin.[10]
Visualized Workflow for Azaindole Purification
The following diagram outlines the logical flow of the entire purification process, from initial analysis to final product isolation.
Caption: Logical workflow from crude mixture to purified product.
Detailed Experimental Protocol
This protocol is a robust starting point for the purification of a generic 5-bromo-7-azaindole derivative. Adjustments to solvent polarity and gradient may be required based on the specific substitutions on the core scaffold.
Materials:
-
Crude 5-bromo-7-azaindole derivative
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade
-
Triethylamine (TEA) (optional, for basic compounds)
-
Glass chromatography column with stopcock
-
TLC plates (silica gel 60 F254)
-
Fraction collection tubes
-
Rotary evaporator
Step-by-Step Methodology:
-
Solvent System Optimization (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 20% EtOAc in Hexanes and increase polarity).
-
Identify a system where the desired product has an Rƒ of 0.2-0.4 and is well-separated from major impurities. If peak streaking is observed, add 0.5% TEA to the TLC developing chamber and re-run.
-
-
Column Preparation (Slurry Packing):
-
Secure the column vertically to a clamp stand. Ensure the stopcock is closed.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the packing.[9]
-
In a beaker, create a slurry by mixing the required amount of silica gel (typically 30-50x the weight of the crude sample) with the initial, least polar eluting solvent.[9]
-
Pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column to ensure even packing and remove air bubbles.[9]
-
Crucial: Never let the solvent level drop below the top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3x the weight of the crude sample) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.[11]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a small layer of sand or glass beads on top to prevent disturbance of the sample layer during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting fractions. Maintain a constant head of solvent above the silica bed.
-
If using a gradient, start with the low-polarity solvent system determined by TLC and gradually increase the proportion of the more polar solvent to elute compounds with higher affinity for the silica.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the elution process by spotting collected fractions onto TLC plates.
-
Visualize the spots under UV light or by staining.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 5-bromo-7-azaindole derivative.
-
Data Presentation: Mobile Phase Starting Points
The optimal mobile phase is highly dependent on the specific derivative. This table provides empirically derived starting points for method development.
| Compound Polarity | Typical Substituents | Recommended Starting Solvent System (v/v) | Gradient Profile Suggestion |
| Low | Alkyl, Phenyl | 10-20% Ethyl Acetate in Hexanes | Isocratic or slow gradient to 40% EtOAc |
| Medium | Esters, Ethers, Amides | 30-50% Ethyl Acetate in Hexanes | Start at 20%, gradient to 70% EtOAc |
| High | Alcohols, Carboxylic Acids | 5-10% Methanol in Dichloromethane | Start at 2% MeOH, gradient to 20% MeOH |
Troubleshooting Common Purification Issues
Effective troubleshooting is grounded in understanding the causality of the problem. This decision-tree diagram provides a logical path to resolving common chromatographic challenges.
Caption: A decision-tree for common chromatography problems.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Dichloromethane and Methanol are toxic and volatile. Handle with care.
-
Silica gel is a fine powder; avoid inhalation by handling it carefully, preferably within a fume hood.
References
- Vertex AI Search. (2026). 5-Bromo-7-azaindole synthesis - chemicalbook.
- Google Patents. (CN109081840B).
-
SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. [Link]
- Google Patents. (CN102584820A).
-
Zhong, Z., Shi, L., Fu, T., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
- Eickhoff, E. L., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
- Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers.
- Reddy, J. S., et al. (2013). Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale. Organic Process Research & Development.
- Liu, T., et al. (2021). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases.
-
Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
- ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Column chromatography. [Link]
- UCL Discovery. NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE.
-
MDPI. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]
- ResearchGate. (2016).
- ACS Publications. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
-
Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
JoVE. (2023). Purification of Organic Compounds by Flash Column Chromatography. [Link]
- ResearchGate. (2020).
-
Frontiers. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli. [Link]
-
MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. orgsyn.org [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Large-scale synthesis of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
An Application Note for the Large-Scale Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Hydrochloride
Abstract
This application note provides a comprehensive, step-by-step protocol for the large-scale synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Hydrochloride, a critical intermediate in the development of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other targeted agents.[1][2] This guide details a robust and scalable process starting from the readily available 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline). The methodology focuses on a direct bromination followed by hydrochloride salt formation, a process optimized for safety, efficiency, and high purity suitable for drug development professionals. We explain the causality behind key experimental choices and provide data to ensure the protocol is a self-validating system for researchers and scientists.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole ring system, a bioisostere of indole, is a cornerstone in modern medicinal chemistry. Its unique structure often confers enhanced aqueous solubility and improved bioavailability compared to its indole counterparts.[3] These favorable pharmacological properties have led to the successful development of numerous clinically approved drugs and promising drug candidates.[3]
Specifically, functionalization at the 5-position of the 7-azaindole nucleus is a key transformation for creating potent bioactive molecules.[4] The 5-bromo derivative, and its reduced form 5-bromo-7-azaindoline, serve as versatile intermediates. They are pivotal in the synthesis of complex molecules targeting various protein kinases and are instrumental in the development of new anti-tumor agents.[5][6] Given the industrial demand, a scalable, cost-effective, and reliable synthetic route is paramount. While various synthetic methods exist, many involve multiple steps, expensive reagents, or low yields, making them unsuitable for large-scale production.[5] This document outlines an efficient process designed to overcome these challenges.
Synthetic Strategy and Rationale
The chosen synthetic pathway involves a two-step process starting from 7-azaindoline, as illustrated below. This strategy was selected for its operational simplicity, high yield, and avoidance of costly reagents or complex purification methods like chromatography, making it ideal for industrial scale-up.
Caption: Overall synthetic workflow.
The core of this process is the direct bromination of the 7-azaindoline ring. The pyrrolo[2,3-b]pyridine system is electron-rich, making it susceptible to electrophilic aromatic substitution. The bromination is regioselective for the 5-position due to the directing effects of the fused pyrrolidine ring. The use of hydrogen peroxide and hydrobromic acid provides an in situ source of electrophilic bromine (Br+), offering a safer and more controlled alternative to handling elemental bromine, especially at scale.[7]
The final step is the conversion of the brominated free base into its hydrochloride salt. This is a critical step for pharmaceutical development as salts typically exhibit superior physical properties, including:
-
Enhanced Stability: Reduced sensitivity to degradation from atmospheric conditions.
-
Improved Handling: Crystalline solids are easier to weigh, transfer, and formulate than oils or amorphous powders.
-
Increased Solubility: Often improves solubility in aqueous media, which can be beneficial for formulation and bioavailability.
Detailed Experimental Protocol
Part 3.1: Large-Scale Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from established procedures and optimized for a larger scale.[7]
Table 1: Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (1.0 eq) | Moles |
| 7-Azaindoline | 40474-53-9 | 120.15 g/mol | 1.00 kg | 8.32 |
| Hydrobromic Acid (48% aq.) | 10035-10-6 | 80.91 g/mol | 1.73 kg (1.02 eq) | 8.50 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 13 L | - |
| Hydrogen Peroxide (20% aq.) | 7722-84-1 | 34.01 g/mol | 1.19 kg (1.05 eq) | 6.99 |
| Saturated Sodium Bisulfite Solution (aq.) | 7631-90-5 | 104.06 g/mol | ~3.5 L | - |
| Saturated Sodium Bicarbonate Solution (aq.) | 144-55-8 | 84.01 g/mol | ~5.0 L | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, add 7-azaindoline (1.00 kg, 8.32 mol) and dichloromethane (13 L).
-
Acidification: Stir the mixture to achieve a suspension. Add 48% hydrobromic acid (1.73 kg, 8.50 mol) over 15 minutes. A mild exotherm may be observed. The mixture should become a clear solution.
-
Temperature Control: Cool the reaction mixture to an internal temperature of 25-30°C using a circulating chiller. Causality: Maintaining this temperature is critical. Higher temperatures can lead to the formation of over-brominated impurities and pose a safety risk due to the exothermic nature of the reaction.
-
Bromination: Slowly add the 20% hydrogen peroxide solution (1.19 kg) via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 30°C. The reaction mixture will gradually turn deep red or brown.
-
Reaction Monitoring: Stir the reaction for an additional 1 hour at 25-30°C after the addition is complete. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully add saturated sodium bisulfite solution (~3.5 L) portion-wise until the red color of the solution completely disappears, indicating that excess oxidant has been quenched. Causality: Sodium bisulfite is a reducing agent that neutralizes any remaining hydrogen peroxide and bromine, preventing unwanted side reactions during workup.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic phase (DCM).
-
Neutralization: Wash the organic phase with saturated sodium bicarbonate solution (~5.0 L) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Final Wash: Wash the organic phase one final time with water (10 L).
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product, 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, is typically obtained as a solid and can often be used directly in the next step without further purification. Expected yield: ~95%.[7]
Part 3.2: Formation and Isolation of the Hydrochloride Salt
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude 5-bromo-7-azaindoline free base (assuming ~1.57 kg from the previous step) in isopropanol (IPA, ~8 L) with gentle warming if necessary.
-
Salt Formation: Cool the solution to room temperature. Slowly add a solution of 4M HCl in isopropanol until the pH of the mixture is between 1 and 2 (use pH paper). Causality: The hydrochloride salt is typically much less soluble in organic solvents like IPA than the free base. This difference in solubility drives the precipitation of the desired product in high purity, leaving more soluble impurities behind in the solvent.
-
Crystallization: Stir the resulting thick slurry at room temperature for 2-4 hours to ensure complete precipitation. If needed, cool the mixture to 0-5°C to maximize yield.
-
Isolation: Isolate the solid product by filtration using a large Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold isopropanol (~1 L) to remove any residual impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. The final product is a white to off-white crystalline solid.
Process Safety and Scale-Up Considerations
-
Exotherm Control: The bromination reaction is exothermic. For large-scale synthesis, a jacketed reactor with efficient cooling is mandatory. Slow, controlled addition of the hydrogen peroxide is the most critical parameter to manage the heat generated.
-
Pressure Management: The quenching step with sodium bisulfite can release gas. Ensure the reactor is adequately vented.
-
Material Compatibility: Hydrobromic acid is highly corrosive. Ensure all equipment (reactor, tubing, stirrers) is made of compatible materials like glass, glass-lined steel, or appropriate alloys.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, face shields, and acid-resistant gloves, especially when handling hydrobromic acid and hydrogen peroxide.
Characterization Data
The final product should be characterized to confirm its identity and purity.
Table 2: Expected Physicochemical Properties
| Property | Expected Value |
| Appearance | White to off-white or yellow crystalline powder[5] |
| Molecular Formula | C₇H₈BrClN₂ |
| Molecular Weight | 235.51 g/mol |
| Melting Point | >200 °C (decomposition) - Note: Salt MP can vary from free base[5] |
| Purity (HPLC) | ≥99.0%[7] |
| ¹H NMR | Consistent with the structure of 5-bromo-7-azaindoline hydrochloride. |
| Mass Spec (ESI+) | m/z = 199.0, 201.0 [M+H]⁺ for the free base, showing characteristic bromine isotope pattern. |
Conclusion
This application note presents a detailed and reliable protocol for the large-scale synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine hydrochloride. The described method is efficient, high-yielding, and avoids complex purification techniques, making it well-suited for industrial applications. By providing clear, step-by-step instructions and explaining the scientific rationale behind critical process parameters, this guide serves as a valuable resource for researchers and process chemists in the pharmaceutical industry.
References
-
Han, C., Green, K., & Pfeifer, E. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Available at: [Link]
-
ACS Combinatorial Science. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. Available at: [Link]
-
ResearchGate. (2024). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Available at: [Link]
-
ACS Publications. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. Available at: [Link]
-
European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Available at: [Link]
-
MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]
-
ResearchGate. Practical Regioselective Bromination of Azaindoles and Diazaindoles. Available at: [Link]
- Google Patents. (2019). CN109081840B - Preparation method of 5-bromo-7-azaindole.
-
PubMed Central (PMC). (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
-
Home Sunshine Pharma. 5-Bromo-7-azaindole CAS 183208-35-7. Available at: [Link]
- Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
RSC Publishing. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]
Sources
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 5. 5-Bromo-7-azaindole CAS 183208-35-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Application of 5-Bromo-7-Azaindole in Fragment-Based Drug Discovery: Application Notes and Protocols
Introduction: The Strategic Value of a Privileged Fragment
In the landscape of modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for the identification of high-quality lead compounds. This approach, which screens low molecular weight fragments (typically <300 Da) for weak but efficient binding to biological targets, offers a more thorough exploration of chemical space compared to traditional high-throughput screening (HTS). Within the FBDD paradigm, certain chemical scaffolds have earned the designation of "privileged structures" due to their ability to interact with multiple, distinct biological targets. The 7-azaindole core is a preeminent example of such a scaffold, particularly in the realm of protein kinase inhibition.[1][2]
This guide provides a detailed examination of 5-bromo-7-azaindole , a versatile and strategically vital fragment. The 7-azaindole moiety is a bioisostere of purine and is exceptionally adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding site in many kinases.[2][3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, creating a bidentate binding motif that anchors the fragment.[3] The bromine atom at the 5-position is not merely a placeholder; it is a synthetically tractable handle, enabling chemists to perform subsequent elaboration and optimization through reactions like palladium-catalyzed cross-couplings.[4] This allows for the systematic "growing" of the fragment into a potent and selective inhibitor.
This document will detail the core principles, experimental workflows, and step-by-step protocols for leveraging 5-bromo-7-azaindole in an FBDD campaign, using the successful development of B-RAF kinase inhibitors as a guiding case study.[5][6]
Physico-Chemical Properties of 5-Bromo-7-Azaindole
A thorough understanding of the fragment's properties is the foundation of any successful FBDD campaign.
| Property | Value | Source |
| CAS Number | 183208-35-7 | [Generic] |
| Molecular Formula | C₇H₅BrN₂ | [Generic] |
| Molecular Weight | 197.03 g/mol | [Generic] |
| Appearance | White to light yellow solid | [Generic] |
| Melting Point | 176-180 °C | [Generic] |
| Solubility | Soluble in organic solvents like ethanol, acetone; limited in water. | [Generic] |
| XLogP3-AA | 1.9 | [Calculated] |
Causality: The low molecular weight and moderate lipophilicity (XLogP3-AA) are ideal fragment characteristics, adhering to the "Rule of Three," which generally guides fragment library design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). The bromine atom provides a key vector for synthetic elaboration without drastically increasing complexity in the initial screening phase.
The FBDD Workflow: From Fragment Hit to Lead Candidate
The journey from a weakly binding fragment to a clinical candidate is a structured, multi-stage process. The workflow below illustrates the central role of 5-bromo-7-azaindole as a starting point.
Caption: FBDD workflow starting with 5-bromo-7-azaindole.
Part 1: Hit Identification & Validation Protocols
The primary goal of this phase is to reliably identify fragments that bind to the target protein, even with low affinity (micromolar to millimolar range). A cascade of biophysical techniques is essential for robust hit validation and to eliminate false positives.
Protocol 1.1: Primary Screening with Ligand-Observed NMR
Ligand-observed NMR methods are highly sensitive for detecting weak binding events and are a cornerstone of FBDD. Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are two of the most common techniques.
Causality Behind Experimental Choices:
-
Ligand-Observed vs. Protein-Observed: These methods do not require isotopic labeling of the protein, making them faster and more cost-effective for initial screens. They are ideal for detecting the weak, transient interactions characteristic of fragments.
-
STD NMR: This experiment identifies binders by transferring magnetic saturation from the protein to a bound ligand. Only ligands that come in close proximity to the protein will show a signal, making it a direct and reliable method.
-
WaterLOGSY: This technique uses the abundant water signal to detect binding. It is particularly sensitive and can often detect weaker interactions than STD NMR. The sign of the resulting NMR signal handily distinguishes binders from non-binders.
Step-by-Step Protocol: STD NMR Screening
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., a protein kinase) at a concentration of 10-50 µM in a deuterated buffer (e.g., 50 mM Phosphate buffer pH 7.4, 150 mM NaCl in 99.9% D₂O).
-
Prepare a stock solution of 5-bromo-7-azaindole at 100 mM in a deuterated solvent (e.g., DMSO-d₆).
-
Create a final NMR sample containing the protein (e.g., 20 µM) and the fragment (e.g., 200 µM). The ligand-to-protein ratio is typically high (10:1 to 100:1) to favor detection of the bound state.
-
-
NMR Acquisition:
-
Acquire a standard 1D proton reference spectrum to confirm the presence and integrity of the fragment.
-
Set up the STD experiment. Select a region for on-resonance saturation where only protein signals are present (e.g., -0.5 to 0.5 ppm). Select an off-resonance frequency where no signals exist (e.g., 40 ppm).
-
Use a saturation time of ~2 seconds. This is a crucial parameter; longer times increase the STD effect but can lead to signal loss.
-
Acquire the on-resonance and off-resonance spectra in an interleaved manner to minimize artifacts from instrument instability.
-
-
Data Analysis:
-
Process the data to generate the difference spectrum (Off-resonance - On-resonance).
-
Signals appearing in the difference spectrum belong to the binding fragment. The intensity of the signals is proportional to the proximity of the corresponding protons to the protein surface.
-
Self-Validation: A true hit will show clear signals in the difference spectrum. No signals indicate no binding. Artifacts can be ruled out by running a control sample without the protein, which should yield a flat baseline in the difference spectrum.
-
Protocol 1.2: Hit Validation with Protein-Observed NMR
Once a hit like 5-bromo-7-azaindole is identified, protein-observed methods such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectroscopy are used to confirm the interaction and map the binding site on the protein surface.
Causality Behind Experimental Choices:
-
¹H-¹⁵N HSQC: This 2D NMR experiment requires an isotopically ¹⁵N-labeled protein. Each peak in the spectrum corresponds to a specific N-H bond in the protein backbone. When a fragment binds, it perturbs the chemical environment of nearby amino acid residues, causing their corresponding peaks to shift or broaden. This provides direct evidence of binding and pinpoints the location of the interaction.
Step-by-Step Protocol: ¹H-¹⁵N HSQC Titration
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled target protein.
-
Prepare a reference NMR sample of the ¹⁵N-protein at ~100-200 µM in a suitable non-deuterated buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 5% D₂O).
-
-
NMR Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the "fingerprint" of the unbound state.
-
Prepare a series of samples with increasing concentrations of 5-bromo-7-azaindole (e.g., 0.5x, 1x, 2x, 5x, 10x protein concentration).
-
Acquire an HSQC spectrum for each titration point.
-
-
Data Analysis:
-
Overlay the spectra. Observe which peaks (resonances) shift or decrease in intensity upon addition of the fragment. These are termed Chemical Shift Perturbations (CSPs).
-
Map the perturbed residues onto the 3D structure of the protein (if available). The location of the CSPs indicates the binding site. For a kinase inhibitor fragment like 7-azaindole, CSPs are expected in the hinge region.
-
The magnitude of the shifts can be used to calculate the dissociation constant (Kd), providing quantitative data on binding affinity.
-
Part 2: Structural Characterization & Fragment Elaboration
Structural data is the linchpin of FBDD, transforming a weak hit into a potent lead by revealing precisely how the fragment binds. This enables a rational, structure-guided optimization campaign.
Protocol 2.1: Co-crystallization for X-ray Structure Determination
Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.
Causality Behind Experimental Choices:
-
X-ray Crystallography: This technique provides an atomic-level 3D map of the protein and the bound ligand, revealing the precise orientation, conformation, and key interactions (e.g., hydrogen bonds, hydrophobic contacts) of the fragment in the binding pocket. This information is invaluable for designing modifications that will enhance affinity and selectivity.
Step-by-Step Protocol: Protein-Fragment Co-crystallization
-
Complex Formation:
-
Mix the purified target protein with a 5- to 10-fold molar excess of 5-bromo-7-azaindole. The high excess is necessary to ensure saturation of the binding site, given the fragment's likely weak affinity.
-
Incubate the mixture (e.g., for 1-2 hours at 4°C) to allow for complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).
-
Mix a small volume (e.g., 1 µL) of the protein-fragment complex with an equal volume of a reservoir solution from a sparse-matrix crystallization screen.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Optimization & Data Collection:
-
Monitor the drops for crystal growth over days to weeks.
-
Optimize initial crystal hits by systematically varying precipitant concentration, pH, and additives.
-
Cryo-protect a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution:
-
Process the diffraction data and solve the structure, typically by molecular replacement if a structure of the protein alone (apo) exists.
-
Carefully inspect the resulting electron density map to confirm the presence and orientation of the 5-bromo-7-azaindole fragment in the binding site.
-
Caption: Binding mode of 5-bromo-7-azaindole in a kinase hinge.
Protocol 2.2: Fragment Elaboration via Suzuki-Miyaura Coupling
With structural information in hand, the 5-bromo position serves as a key anchor point for synthetic elaboration to improve potency. The Suzuki-Miyaura coupling is a robust and widely used reaction for this purpose.[7]
Causality Behind Experimental Choices:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is ideal for creating C-C bonds between the 5-position of the azaindole and a wide variety of aryl or heteroaryl boronic acids. It is highly reliable and tolerant of many functional groups, allowing for the rapid synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.[7]
Step-by-Step Protocol: Suzuki Coupling
-
Reaction Setup:
-
In a microwave vial, combine 5-bromo-7-azaindole (1.0 equivalent), the desired arylboronic acid (1.3 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.07 equivalents), and a base like cesium carbonate (Cs₂CO₃, 2.0 equivalents).[7]
-
-
Solvent and Reaction:
-
Add a suitable solvent, such as ethanol.[7]
-
Seal the vial and heat the mixture in a microwave reactor (e.g., 100°C for 30-40 minutes). Microwave heating often accelerates the reaction significantly compared to conventional heating.
-
-
Workup and Purification:
-
After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-7-azaindole derivative.
-
Case Study: Development of B-RAF Inhibitors
The discovery of Vemurafenib (PLX4032) and its precursor PLX4720 provides an exemplary case study for the power of the 7-azaindole scaffold in FBDD.[5][6] The initial discovery process involved screening a library of fragments against multiple kinases, which identified a 7-azaindole core as a privileged hinge-binding motif.[8]
Structure-guided elaboration of this initial hit, analogous to the Suzuki coupling described above, led to the development of PLX4720, which demonstrated high potency and selectivity for the oncogenic B-RAF V600E mutant.[5]
Quantitative Data: From Fragment Hit to Potent Inhibitor
| Compound | Target Kinase | Affinity / Potency (IC₅₀) | Cellular Potency (IC₅₀) | Comments |
| 7-Azaindole Fragment (Representative) | Generic Kinase | Kd: High µM - low mM | - | Typical starting affinity for a fragment hit, identified via biophysical screening. |
| PLX4720 | B-RAF V600E | 13 nM | 44 nM (A375 cell line) | Potent and selective inhibitor developed through structure-guided elaboration of the 7-azaindole core.[5] |
| PLX4720 | Wild-type B-RAF | 160 nM | >10,000 nM | Demonstrates selectivity for the mutant, oncogenic form of the kinase.[5] |
| Vemurafenib (PLX4032) | B-RAF V600E | 31 nM | 100 nM (Colo-205) | FDA-approved drug for melanoma, validating the 7-azaindole FBDD approach. |
This progression from a micromolar-affinity fragment to a nanomolar-affinity clinical candidate underscores the efficiency of the FBDD approach when initiated with a high-quality, synthetically tractable fragment like 5-bromo-7-azaindole.
Conclusion
5-bromo-7-azaindole is more than just a chemical building block; it is a validated, privileged starting point for fragment-based drug discovery campaigns. Its 7-azaindole core provides a reliable anchor into the hinge region of protein kinases, while the 5-bromo position offers a versatile handle for rational, structure-guided optimization. By employing a robust cascade of biophysical screening techniques and leveraging powerful synthetic methods like the Suzuki-Miyaura coupling, research teams can efficiently translate this simple fragment into potent and selective lead compounds, accelerating the path toward novel therapeutics.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041–3046. [Link]
-
Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Sanna, F., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5947-5957. [Link]
-
Jasiūnienė, E., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija, 25(2). [Link]
-
MDPI. (2024). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI. [Link]
-
Bentham Science. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Bentham Science. [Link]
-
MDPI. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]
-
Regan, J., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(18), 3101-3104. [Link]
-
Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]
-
Regan, J., et al. (2003). Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. ResearchGate. [Link]
-
Barlaam, B., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(20), 15189-15213. [Link]
-
Qhobosheane, M. A., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemico-Biological Interactions, 343, 109478. [Link]
-
Delalande, C., et al. (2014). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ResearchGate. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Bromo-7-Azaindole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-bromo-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As a privileged scaffold in medicinal chemistry, the successful functionalization of 7-azaindole is often a critical step in synthetic campaigns.[1] However, its unique electronic properties and the presence of the pyridine nitrogen can introduce specific hurdles not always encountered with simpler aryl bromides.
This resource is structured as a series of frequently asked questions (FAQs) that directly address common experimental failures. The answers provide not only actionable troubleshooting steps but also delve into the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: I am seeing very low or no conversion of my 5-bromo-7-azaindole. What are the most common culprits?
A1: Failure to observe product formation is the most common issue and typically points to a problem with one of the core components of the catalytic cycle. The 7-azaindole ring system presents a specific challenge: the lone pair on the pyridine nitrogen (N7) can coordinate to the palladium center, acting as a ligand and leading to catalyst inhibition or deactivation.[2][3]
Here is a systematic approach to diagnosing the problem:
-
Catalyst System Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced to Pd(0) in situ.[4] Furthermore, the catalyst system may not be active enough for this specific electron-deficient heterocycle.[2]
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and can also promote the unwanted homocoupling of the boronic acid partner.[4][5]
-
Reagent Quality: The stability of your boronic acid or boronate ester is paramount. Boronic acids, in particular, can degrade via protodeboronation, especially if impure or stored improperly.[4]
-
Suboptimal Base or Solvent: The choice of base is crucial for activating the boronic acid for the transmetalation step.[6] The solvent system must be appropriate for the chosen base and temperature and ensure the solubility of all components.
The following workflow provides a logical progression for troubleshooting a failed reaction.
Q2: My reaction is messy. I see my desired product, but also significant amounts of 7-azaindole (dehalogenated starting material). How can I suppress this side reaction?
A2: The observation of the dehalogenated product (7-azaindole) is a common and frustrating side reaction known as hydrodehalogenation.[7] This occurs when the palladium intermediate, after oxidative addition into the C-Br bond, undergoes a reaction that results in the replacement of the bromine with a hydrogen atom. This pathway competes directly with the desired transmetalation step.
Several factors can promote dehalogenation:
-
Source of Hydride: The hydride can originate from various sources in the reaction mixture, including solvent (e.g., alcohols), base (e.g., amines), or even the boronic acid itself under certain conditions.[7]
-
Slow Transmetalation: If the transmetalation step is slow relative to the hydride transfer process, dehalogenation becomes more prevalent. The electron-deficient nature of the 5-bromo-7-azaindole can make oxidative addition relatively fast, but if the subsequent step is sluggish, the intermediate has more time to decompose.[2]
-
N-H Acidity: The unprotected N-H on the pyrrole ring of the azaindole can complicate the reaction. Deprotonation under basic conditions can alter the electronic properties of the substrate and may influence side reactions.[3][8]
Troubleshooting Strategies for Dehalogenation:
-
Protect the Azaindole Nitrogen: This is often the most effective solution. Protecting the N-H with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent deprotonation and has been shown to suppress dehalogenation in similar heterocyclic systems.[8]
-
Optimize the Catalyst/Ligand System: Switching to a catalyst system with bulky, electron-rich ligands (e.g., Buchwald biarylphosphine ligands like XPhos, SPhos, or RuPhos) can accelerate the reductive elimination step of the desired cycle, outcompeting the dehalogenation pathway.[4]
-
Choice of Boron Reagent: Ensure your boronic acid is of high purity. In some cases, switching from a bromo-heterocycle to a chloro- or iodo- a derivative can alter the relative rates of oxidative addition and dehalogenation, with bromo and chloro derivatives sometimes showing less propensity for this side reaction than iodo derivatives.[9]
Q3: I am observing significant homocoupling of my boronic acid and/or protodeboronation. What should I do?
A3: These two side reactions are related to the stability and reactivity of the organoboron reagent.
-
Protodeboronation: This is the replacement of the C-B bond with a C-H bond, effectively destroying your nucleophilic partner.[2] It is often promoted by excess water, strong bases, and elevated temperatures.[4]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (R-R). It is typically promoted by the presence of oxygen and can be catalyzed by palladium.[2]
Troubleshooting Strategies for Boron Reagent-Related Side Reactions:
| Problem | Cause | Recommended Solution |
| Protodeboronation | Boronic acid instability, often exacerbated by aqueous basic conditions.[2] | Switch to a more stable boron species. Pinacol boronate esters are significantly more stable and less prone to protodeboronation.[10] MIDA or DABO boronates are other robust alternatives.[11] |
| Use milder or anhydrous conditions. Switching to a weaker base like K₂CO₃ or KF, or using anhydrous solvents, can reduce the rate of protonolysis.[4] | ||
| Homocoupling | Presence of oxygen in the reaction mixture. | Ensure rigorous degassing. Sparge your solvent with an inert gas (N₂ or Ar) for an extended period (20-30 min) before use.[5] Ensure the reaction is set up and runs under a positive pressure of inert gas. |
| Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[4] | Optimize the ligand. Use a ligand like SPhos or XPhos, which can promote the desired reaction pathway. |
Boronic acids are generally more reactive than their ester counterparts, which can lead to faster reaction times.[12] However, this higher reactivity comes at the cost of stability.[13] For challenging substrates where long reaction times or forcing conditions are necessary, the enhanced stability of a boronate ester often proves decisive for achieving a good yield.[10]
Experimental Protocols
Protocol 1: General Screening Conditions for Suzuki Coupling of 5-Bromo-7-Azaindole
This protocol provides a robust starting point for optimization. It utilizes a modern, air-stable precatalyst and conditions known to be effective for challenging heterocyclic couplings.
Reagents & Equipment:
-
5-Bromo-7-azaindole (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.3 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
XPhos Pd G3 (a palladacycle precatalyst, 2 mol%)
-
Anhydrous, degassed 1,4-Dioxane
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk tube, add 5-bromo-7-azaindole, the boronic acid/ester, and the finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the 5-bromo-7-azaindole.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, LC-MS, or GC-MS.[2][14]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Boc Protection of 5-Bromo-7-Azaindole
If dehalogenation is a persistent issue, N-protection is highly recommended.
Reagents & Equipment:
-
5-Bromo-7-azaindole (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Dissolution: Dissolve 5-bromo-7-azaindole in anhydrous DCM in the round-bottom flask.
-
Reagent Addition: Add DMAP, followed by the dropwise addition of a solution of Boc₂O in DCM at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-Boc-5-bromo-7-azaindole by flash column chromatography. The protected compound can then be used in Protocol 1.
References
- A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling. (2025). BenchChem.
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965–977. Available at: [Link]
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (2025). BenchChem.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]
- Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes. (2025). BenchChem.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Liu, Z., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. Available at: [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2013). Synlett. Available at: [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Available at: [Link]
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). BenchChem.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2010). Molecules. Available at: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Letters. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Available at: [Link]
-
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (2003). Tetrahedron Letters. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society. Available at: [Link]
-
Struggling with Suzuki Reaction. (2023). Reddit. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2019). The Journal of Organic Chemistry. Available at: [Link]
-
SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Advion. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. (2019). Journal of Saudi Chemical Society. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. Available at: [Link]
- comparative analysis of catalysts for 5-bromoindole Suzuki coupling. (2025). BenchChem.
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (2014). Journal of Chemical Sciences. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Available at: [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. (2022). Reddit. Available at: [Link]
-
Optimization of the reaction conditions for Suzuki coupling reaction. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2002). Tetrahedron Letters. Available at: [Link]
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. (2025). BenchChem.
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2018). ChemCatChem. Available at: [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2009). Journal of Organometallic Chemistry. Available at: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2011). Applied Organometallic Chemistry. Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2022). ProQuest Dissertations & Theses Global. Available at: [Link]
- Technical Support Center: Suzuki Coupling of 5-Bromoindole. (2025). BenchChem.
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (2021). Angewandte Chemie International Edition. Available at: [Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (2008). Tetrahedron Letters. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 7-Azaindoles
Welcome to the technical support center for the Buchwald-Hartwig amination of 7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. 7-Azaindoles are crucial scaffolds in medicinal chemistry, and their successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination a preferred method for synthesizing amino-7-azaindoles?
A1: Traditional methods for synthesizing amino-7-azaindoles, such as SNAr displacement reactions, often require harsh conditions like high temperatures and a large excess of the amine, and may have a limited substrate scope.[1] The Buchwald-Hartwig amination offers a more versatile and efficient alternative, allowing for the formation of C-N bonds under milder conditions with a broader range of amines and functional group tolerance.[3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, providing a significant advantage in complex molecule synthesis.[4][5]
Q2: What are the main challenges when performing a Buchwald-Hartwig amination on a 7-azaindole substrate?
A2: The primary challenges with 7-azaindoles stem from the presence of the unprotected N-H group on the pyrrole ring and the pyridine nitrogen. These features can lead to:
-
Competitive N-H arylation: The desired reaction is at the halo-position on the pyridine ring, but arylation can also occur at the N-H of the azaindole.
-
Catalyst inhibition/deactivation: The 7-azaindole can act as a chelating ligand for the palladium catalyst through its two nitrogen atoms, potentially hindering catalytic activity.[1]
-
Homocoupling: Self-coupling of the azaindole can occur, particularly in the presence of a strong base.[1]
Q3: How do I choose the right palladium source and ligand for my 7-azaindole amination?
A3: The choice of catalyst system is critical for success. While Pd(OAc)2 can be used, palladium precatalysts are often more effective as they can lead to a more rapid formation of the active Pd(0) species.[1] For the ligand, bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4] For the amination of halo-7-azaindoles, ligands such as RuPhos , SPhos , and XPhos have proven to be highly effective.[1] A combination of a RuPhos ligand and a RuPhos precatalyst has been shown to be a particularly potent system for this transformation.[1]
Q4: What is the role of the base in this reaction, and which one should I use?
A4: The base plays a crucial role in the catalytic cycle by facilitating the deprotonation of the amine, which allows it to coordinate to the palladium center.[4] For the amination of unprotected 7-azaindoles, a strong, non-nucleophilic base is often required to deprotonate both the amine coupling partner and the azaindole N-H. This can help to prevent unwanted side reactions like homocoupling.[1] Lithium bis(trimethylsilyl)amide (LiHMDS) has been identified as an optimal base for this transformation, outperforming other common bases.[1] The use of an extra equivalent of LiHMDS may be necessary when using amines that contain other protic functional groups.[1]
The Catalytic Cycle
Understanding the mechanism of the Buchwald-Hartwig amination is key to effective troubleshooting. The generally accepted catalytic cycle involves the following key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: A decision tree for troubleshooting the Buchwald-Hartwig amination of 7-azaindoles.
Experimental Protocols
Standard Protocol for the Amination of 4-Chloro-7-azaindole with a Secondary Amine
This protocol is adapted from established procedures for the amination of unprotected halo-7-azaindoles. [1]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the ligand (e.g., RuPhos, 1-2 mol%).
-
Reagent Addition: Add 4-chloro-7-azaindole (1.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Solvent and Amine Addition: Add anhydrous solvent (e.g., THF) followed by the secondary amine (1.2 equiv).
-
Base Addition: Add LiHMDS (1.0 M in THF, 2.4 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Angewandte Chemie International Edition, 47(48), 9338-9341. [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11206-11229. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [Link]
-
PubMed. (2010, October 15). Palladium-catalyzed amination of unprotected halo-7-azaindoles. [Link]
-
The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. [Link]
-
Organic Chemistry Portal. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. [Link]
Sources
Technical Support Center: Troubleshooting Common Side Reactions in 5-Bromo-7-Azaindole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-bromo-7-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical building block. 5-Bromo-7-azaindole is a key intermediate in the synthesis of numerous pharmaceutically important compounds, including potent kinase inhibitors like Vemurafenib.[1] However, its synthesis is not without challenges, often plagued by side reactions that can complicate purification and significantly reduce yields.
This document provides in-depth, field-proven insights into common issues, their mechanistic origins, and robust troubleshooting strategies. Our goal is to empower you to diagnose problems, optimize your reaction conditions, and achieve consistent, high-purity synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of 5-bromo-7-azaindole in a practical, question-and-answer format.
Q1: My direct bromination of 7-azaindole yielded a mixture of products, with the major isomer not being the desired 5-bromo derivative. What is the likely cause?
A: This is the most common problem and stems from the inherent electronic properties of the 7-azaindole ring system. The pyrrole ring is electron-rich and highly susceptible to electrophilic substitution. Quantum mechanical calculations and experimental data confirm that the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack .[2][3]
Therefore, when you attempt a direct bromination on unprotected 7-azaindole, the brominating agent (e.g., NBS, Br₂) will preferentially react at the C3 position, yielding 3-bromo-7-azaindole as the major byproduct, often accompanied by the desired 5-bromo isomer and over-brominated species.[3]
Q2: I'm observing a product with a mass corresponding to a dibromo-azaindole (M+158 relative to starting material). How can I prevent this over-bromination?
A: The formation of dibromo species, typically 3,5-dibromo-7-azaindole, occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.[4] Once the first bromine is added (either at C3 or C5), the ring is still activated enough for a second bromination to occur.
Troubleshooting Steps:
-
Stoichiometry Control: Use no more than 1.0-1.1 equivalents of your brominating agent (e.g., N-Bromosuccinimide - NBS).
-
Temperature Management: Perform the reaction at low temperatures. Start at 0°C or even -10°C and allow the reaction to warm slowly only if necessary. Many successful protocols maintain the temperature below 20-30°C.[5]
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second reaction.
-
Choice of Reagent: Milder brominating agents like copper(II) bromide (CuBr₂) can sometimes offer better control compared to elemental bromine.[6]
Q3: My reaction appears clean by TLC, but my final isolated yield is very low. What are the potential causes for product loss?
A: Low yield despite a clean reaction profile often points to issues with the workup or purification, or potential product degradation.
-
Product Degradation: The 7-azaindole core can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.[2][7] During workup, prolonged exposure to strong acids or bases can cause decomposition.
-
Purification Losses: 5-bromo-7-azaindole can be challenging to purify via column chromatography due to its polarity and potential for streaking on silica gel. Significant material can be lost during this step. Recrystallization is often a more effective method for obtaining high-purity material on a larger scale. Toluene is frequently cited as an effective recrystallization solvent.[5][8]
-
Aqueous Solubility: While generally low, some loss to the aqueous phase during extraction is possible, particularly if the pH is not optimized. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent.
Q4: I'm seeing an unexpected mass peak at M+16 in my crude LC-MS analysis. What is this byproduct?
A: A mass increase of 16 Da is a classic indicator of N-oxidation . The pyridine nitrogen in the 7-azaindole ring is susceptible to oxidation, especially when using reaction conditions that are even mildly oxidative.[9][10] For instance, using hydrogen peroxide in certain protocols or impurities in reagents can lead to the formation of 5-bromo-7-azaindole-N-oxide. To avoid this, use pure reagents and select bromination methods that do not involve strong oxidants.
Strategic Approaches to Avoid Side Reactions
Direct bromination of 7-azaindole is fraught with regioselectivity and over-bromination issues.[4] More robust and scalable strategies circumvent these problems by controlling the reactivity of the azaindole core.
Strategy 1: The "Building Block" Approach (Recommended for Scalability)
This is often the most reliable method. Instead of forming the sensitive azaindole ring first, the synthesis begins with a commercially available, pre-functionalized pyridine. The key is to introduce the bromine at the correct position on the pyridine ring before constructing the pyrrole portion of the molecule. This completely avoids the regioselectivity challenge.
A common route involves:
-
Bromination of 2-aminopyridine: Start with 2-aminopyridine and brominate it to get 5-bromo-2-aminopyridine.
-
Further Functionalization: This intermediate is then converted through several steps (e.g., iodination, Sonogashira coupling, and cyclization) to build the pyrrole ring.[8]
While this is a multi-step process, each step is generally high-yielding and avoids the problematic isomeric mixtures seen in direct bromination, resulting in a higher overall yield of pure product.[1][8]
Caption: Workflow for the reliable "Building Block" synthesis route.
Strategy 2: The Dihydro-Sulfonate Intermediate Method
This patented approach offers an elegant solution to direct bromination by temporarily modifying the pyrrole ring to direct the electrophile to the C5 position.[5]
Experimental Protocol Outline:
-
Formation of the Adduct: 7-azaindole is reacted with sodium hydrogen sulfite to form dihydro-7-azaindole-2-sodium sulfonate. This saturates the pyrrole double bond, deactivating the C3 position.
-
Regioselective Bromination: The sulfonate adduct is then brominated. With the C3 position deactivated, the bromine is directed to the C5 position on the pyridine ring.
-
Elimination: The sulfonate group is removed under basic conditions, which regenerates the pyrrole aromatic ring and yields the final 5-bromo-7-azaindole product.[5]
This method reports high yields (over 80%) and high purity (>99%), making it an excellent alternative for large-scale synthesis.[5]
Caption: The Dihydro-Sulfonate intermediate pathway for C5-selective bromination.
Summary of Key Side Reactions and Prevention
The following table summarizes the primary side reactions and provides actionable preventative measures.
| Side Reaction | Common Cause(s) | Mechanism/Explanation | Prevention & Mitigation Strategy |
| C3-Bromination | Direct bromination of unprotected 7-azaindole. | The C3 position of the pyrrole ring is the most electron-rich and kinetically favored site for electrophilic attack.[3] | - Avoid direct bromination. - Use the "Building Block" approach starting from 5-bromo-2-aminopyridine.[8] - Employ the dihydro-sulfonate intermediate method.[5] |
| Over-bromination (e.g., 3,5-Dibromo) | - Excess brominating agent (>1.1 eq). - High reaction temperature. | The mono-brominated product is still sufficiently activated to undergo a second electrophilic substitution.[4] | - Use precise stoichiometry (1.0-1.1 eq of brominating agent). - Maintain low reaction temperatures (0°C to RT). - Add the brominating agent slowly over time. |
| N-Oxidation | Presence of oxidizing agents (e.g., H₂O₂, peracids) or impurities. | The lone pair of electrons on the pyridine nitrogen (N7) can be attacked by electrophilic oxygen species.[9] | - Use purified reagents. - Avoid bromination methods that require strong co-oxidants unless the protocol is specifically designed for it. |
| Degradation | - Harsh pH (strong acid/base). - High temperatures during reaction or workup. | The bicyclic azaindole system can be unstable under forcing conditions, leading to ring-opening or polymerization.[2] | - Use mild reaction conditions. - Neutralize carefully during workup and avoid prolonged heating. - Consider purification by recrystallization instead of chromatography to minimize processing time.[5] |
Troubleshooting Logic Flow
When an unexpected result occurs, a systematic approach to diagnosis is crucial. The following flowchart outlines a logical path for troubleshooting your 5-bromo-7-azaindole synthesis.
Caption: A logical flowchart for diagnosing and correcting issues in 5-bromo-7-azaindole synthesis.
References
-
Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. Available at: [Link]
- CN102584820A - Preparation method for 5-bromo-7-azaindole. Google Patents.
- CN109081840B - Preparation method of 5-bromo-7-azaindole. Google Patents.
-
Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok, University of Rostock. Available at: [Link]
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office, Patent EP1633750B1. Available at: [Link]
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules (Basel, Switzerland), PMC. Available at: [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, NIH. Available at: [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Synthetic process of 5-bromo-7-azaindole. Patsnap. Available at: [Link]
-
Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale. Organic Process Research & Development. Available at: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
Sources
- 1. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 5. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 9. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindoline)
A Guide to Optimizing Yield and Purity
Welcome to the technical support center for 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the synthesis and handling of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yields can often be traced back to several key areas in the synthetic process. The primary causes include incomplete reaction, degradation of the starting material or product, and mechanical losses during workup and purification.
-
Incomplete Reaction: Ensure that the reaction has gone to completion by using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. If the reaction stalls, consider adjusting the temperature, reaction time, or the stoichiometry of the reagents.
-
Reagent Quality: The purity of the starting 7-azaindoline and the brominating agent is crucial. Impurities in the starting material can lead to side reactions, consuming reagents and complicating purification.
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and the formation of byproducts. For instance, some synthetic routes for related compounds use a mixture of dichloromethane and hydrobromic acid with controlled addition of hydrogen peroxide at 25-30°C to achieve high yields.[1]
-
Workup Procedure: During the aqueous workup, ensure the pH is carefully controlled to prevent degradation of the product. Extractions should be performed efficiently to minimize the time the product spends in the aqueous phase.
Q2: I'm struggling with impurities in my final product. What are the common culprits and how can I prevent their formation?
The most common impurities are unreacted starting material, over-brominated products (dibromo-7-azaindoline), and byproducts from side reactions.
-
Unreacted Starting Material: This is often due to an incomplete reaction. See the suggestions in Q1 for driving the reaction to completion.
-
Over-bromination: The formation of dibromo species is a common issue. This can be minimized by the slow, controlled addition of the brominating agent and maintaining the optimal reaction temperature. Using a precise stoichiometry of the brominating agent is critical.
-
Side-Reactions: Depending on the synthetic route, various side reactions can occur. For example, in routes starting from 2-amino-5-bromopyridine, impurities can be generated during the ring-closing step.[2][3] Choosing a synthetic pathway that avoids harsh conditions can reduce the generation of such impurities.[2]
Q3: What are the most effective methods for purifying 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining a crystalline solid. Toluene and ethyl acetate are commonly used solvents for recrystallization.[2][4] The process typically involves dissolving the crude product in a hot solvent, followed by cooling to induce crystallization. The purity of the product can be significantly improved, often to >99%.[2][4]
-
Column Chromatography: For complex mixtures of impurities or when high purity is required on a smaller scale, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexane is a common mobile phase.
-
HPLC: For analytical purposes and small-scale purification, reverse-phase HPLC can be used. A mobile phase of acetonitrile and water with a modifier like phosphoric acid or formic acid is typically effective.[5]
Q4: How can I accurately assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the product and detecting impurities. A C18 reverse-phase column with a UV detector is standard.[5][6] Purity is typically reported as the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any proton-containing impurities.[2][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities and residual solvents.[6]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.[6]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter.
Problem: Incomplete Bromination
-
Symptom: Presence of a significant amount of the starting material, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, in the final product as confirmed by HPLC or NMR.
-
Potential Causes:
-
Insufficient amount of brominating agent.
-
Low reaction temperature leading to slow reaction kinetics.
-
Short reaction time.
-
-
Solutions:
-
Stoichiometry: Carefully check the stoichiometry of the brominating agent (e.g., hydrogen peroxide in the presence of HBr). A slight excess may be required to drive the reaction to completion.
-
Temperature Control: Ensure the reaction temperature is maintained within the optimal range. For the H₂O₂/HBr system, a temperature of 25-30°C is recommended.[1]
-
Reaction Monitoring: Monitor the reaction progress using TLC or HPLC until the starting material is no longer detected.
-
Problem: Presence of Dibromo Impurity
-
Symptom: A peak corresponding to the dibrominated product is observed in the HPLC or mass spectrum.
-
Potential Causes:
-
Excess of the brominating agent.
-
Reaction temperature is too high.
-
Prolonged reaction time after the completion of the desired bromination.
-
-
Solutions:
-
Controlled Addition: Add the brominating agent slowly and in a controlled manner to the reaction mixture.
-
Temperature Management: Maintain the reaction temperature strictly within the recommended range to avoid over-activity of the brominating agent.
-
Stoichiometric Precision: Use a precise amount of the brominating agent. Avoid a large excess.
-
Problem: Oily Product or Difficulty with Crystallization
-
Symptom: The final product is an oil or fails to crystallize upon cooling.
-
Potential Causes:
-
Presence of residual solvents from the workup.
-
High levels of impurities that inhibit crystallization.
-
-
Solutions:
-
Solvent Removal: Ensure all solvents from the extraction step are thoroughly removed under reduced pressure.
-
Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. Toluene and ethyl acetate are good starting points.[2][4] A mixture of solvents, such as benzene-hexane, has also been reported.[7]
-
Seed Crystals: If available, add a small seed crystal of the pure product to induce crystallization.
-
Purification Prior to Crystallization: If impurities are high, consider a preliminary purification step like column chromatography before attempting recrystallization.
-
Experimental Protocols
Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from a high-yield synthesis method.[1]
-
To a reaction flask, add 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (0.14 mol), 48% hydrobromic acid (0.143 mol), and dichloromethane (260 g). Stir thoroughly.
-
Maintain the temperature of the reaction mixture at 25-30°C.
-
Slowly add 20% hydrogen peroxide solution (20.20 g) dropwise.
-
After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitor by TLC or HPLC).
-
Neutralize the mixture with a saturated aqueous solution of sodium bisulfite until the red color disappears.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water (200 g).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Recrystallization Protocol
This protocol is based on common recrystallization methods for this compound.[2][4]
-
Transfer the crude 5-bromo-7-azaindole to a suitable flask.
-
Add toluene (or ethyl acetate) and a small amount of activated carbon.
-
Heat the mixture to reflux for 30 minutes.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath (0-5°C) to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
HPLC Method for Purity Analysis
This is a general-purpose HPLC method for purity assessment.[5][6]
-
Column: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes) and adjust as needed for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Expected Outcome | Potential Issues if Deviated |
| Temperature | 25-30°C | High yield, minimal byproducts | Lower temp: slow/incomplete reaction. Higher temp: over-bromination. |
| Brominating Agent | H₂O₂ in HBr | Efficient bromination | Excess: dibromination. Insufficient: incomplete reaction. |
| Solvent | Dichloromethane | Good solubility for reactants | Other solvents may require optimization. |
| Purity | >99% after recrystallization | Crystalline solid | Oily product, broad melting point. |
| Yield | Up to 95% | High product recovery | Low yield due to side reactions or loss during workup. |
Visualizations
Caption: Synthetic workflow for 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- Google Patents. (2019). CN109081840B - Preparation method of 5-bromo-7-azaindole.
-
Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Eureka. Retrieved from [Link]
-
ResearchGate. (2010). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. Retrieved from [Link]
-
ResearchGate. (2018). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from [Link]
-
European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved from [Link]
-
American Chemical Society. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
- Google Patents. (2012). CN102584820A - Preparation method for 5-bromo-7-azaindole.
-
American Chemical Society. (2015). Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale. Organic Process Research & Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
PubMed. (2013). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
Sources
- 1. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 3. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 5. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Preventing N-arylation side products in 7-azaindole coupling reactions
A Guide to Preventing N-Arylation Side Products and Achieving Regioselective C-H Functionalization
Welcome, researchers and drug development professionals, to our dedicated resource for navigating the complexities of 7-azaindole coupling reactions. As a Senior Application Scientist, I understand that while 7-azaindole is a privileged scaffold in medicinal chemistry, its functionalization can be challenging.[1][2] A common and often frustrating issue is the formation of undesired N1-arylated side products when C-H functionalization is the goal. This guide provides in-depth, field-proven insights to help you troubleshoot these issues, optimize your reaction conditions, and achieve the desired regioselectivity.
This is not a rigid manual but a dynamic resource designed to address the real-world problems you encounter at the bench. We will explore the causality behind experimental choices, moving from high-level FAQs to granular, step-by-step troubleshooting protocols.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding selectivity in 7-azaindole couplings.
Q1: Why am I getting significant N1-arylation of my 7-azaindole when I'm trying to achieve C-H arylation (e.g., at C2 or C3)?
This is the most frequent challenge. The N1-H of the 7-azaindole's pyrrole ring is acidic and highly nucleophilic, making it a prime target for arylation under both palladium- and copper-catalyzed conditions (Buchwald-Hartwig and Ullmann-type couplings).[1] This reaction often competes with, or even outpaces, the desired C-H activation pathway, leading to a mixture of products and reduced yield of the target molecule. The pyridine nitrogen in the six-membered ring also influences the electronic properties, further complicating selectivity.[3][4]
Q2: What is the fundamental difference in mechanism between N-arylation and C-H arylation?
Understanding the competing pathways is key to controlling them.
-
N-Arylation (Buchwald-Hartwig/Ullmann): This is a cross-coupling reaction. The mechanism typically involves the deprotonation of the N1-H by a base to form an azaindolate anion. This anion then acts as a nucleophile, displacing a halide from the Pd(II)-aryl complex (formed after oxidative addition) in a reductive elimination step to form the N-C bond.[5][6]
-
C-H Arylation (Direct Arylation): This pathway involves the activation of a C-H bond, often the most acidic one on the pyrrole ring (typically C2 or C3), by the metal catalyst.[7][8] This can occur through various mechanisms, such as concerted metalation-deprotonation (CMD), where the choice of catalyst, ligand, and additives is critical to favor this pathway over N-H deprotonation.[8]
Q3: Is it possible to completely avoid N-arylation without a protecting group?
While challenging, it is sometimes possible by carefully tuning reaction conditions. Strategies include using specific ligand/catalyst systems that favor C-H activation, employing bulky reagents that sterically hinder approach to the N1 position, or using N-oxide activation strategies which can alter the electronic landscape of the azaindole core to favor functionalization on the pyridine ring.[3][9][10] However, for the most robust and reliable prevention of N-arylation, the use of an N1-protecting group is the most common and effective strategy.[11][12]
Q4: What are the best general-purpose N1 protecting groups for 7-azaindole?
The ideal protecting group should be easy to install, stable to the coupling conditions, and straightforward to remove without affecting the rest of the molecule.
-
Sulfonyl Groups (e.g., Tosyl, Phenylsulfonyl): These are excellent electron-withdrawing groups that significantly decrease the nucleophilicity of the N1 nitrogen. They are robust but can require harsh conditions for removal.[12]
-
Carbamates (e.g., Boc): The Boc group is widely used. It reduces the electron density of the heterocycle and is generally stable, though it can be sensitive to strong bases at high temperatures.[12][13]
-
Pivaloyl: This bulky group offers excellent steric protection for both the N1 and C2 positions but is notoriously difficult to remove.[14]
-
Benzyl (or substituted benzyl like PMB): Often used, but their removal via hydrogenolysis may not be compatible with other functional groups in the molecule.[15]
Troubleshooting Guide: Suppressing N1-Arylation
This section provides a systematic approach to diagnosing and solving the problem of undesired N-arylation.
Problem: My primary product is the N1-arylated 7-azaindole, with little to no desired C-H arylated product.
This indicates that the N-arylation pathway is kinetically or thermodynamically favored under your current conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.org [mdpi.org]
- 15. pubs.acs.org [pubs.acs.org]
Debromination of 5-bromo-7-azaindole as an unwanted side reaction
Introduction
Welcome to the Technical Support Center for 5-bromo-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthetic endeavors. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors and other therapeutics.[1][2] However, the C5-bromine atom, while essential for cross-coupling reactions, can be susceptible to premature cleavage, leading to the formation of 7-azaindole as an unwanted byproduct. This guide provides in-depth troubleshooting advice, mechanistic explanations, and preventative protocols to help you mitigate and control the undesired debromination of 5-bromo-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of 7-azaindole in my crude reaction mixture after a Suzuki coupling. What is causing this debromination?
The appearance of 7-azaindole is a classic sign of an unwanted reductive debromination side reaction. This occurs when the bromine atom at the 5-position is replaced by a hydrogen atom. Several factors, often working in concert, can promote this pathway, primarily within the context of palladium-catalyzed cross-coupling reactions.[3]
The most common culprits include:
-
Unprotected Azaindole N-H: The proton on the pyrrole nitrogen of the 7-azaindole ring is acidic. Under the basic conditions typical for cross-coupling reactions, this proton can be removed. The resulting anionic species has increased electron density on the heterocyclic ring system, which can destabilize the C-Br bond and facilitate its cleavage.[3]
-
Presence of Hydride Sources: Reductive debromination requires a source of hydride (H⁻). This can originate from various components in your reaction, sometimes in trace amounts. Common sources include certain solvents (e.g., isopropanol, ethanol), reagents (e.g., sodium borohydride impurities in other boronic acid reagents), or even side reactions involving the base and solvent.[3][4]
-
Instability of the Palladium Catalyst: The palladium catalytic cycle for cross-coupling is a finely balanced process.[5] If the reductive elimination of the desired product is slow, or if side reactions with solvent or base occur, palladium hydride (Pd-H) species can form. These Pd-H species are highly reactive and can readily cleave the C-Br bond of your starting material, leading to debromination.
Q2: Why is N-protection so critical for preventing debromination of 5-bromo-7-azaindole?
Protecting the nitrogen atom of the azaindole is the single most effective strategy to prevent debromination.[3] Here’s the causal explanation:
-
Electronic Stabilization: The primary role of the N-H group is its acidity. When deprotonated by a base, the resulting azaindolate anion is significantly more electron-rich. This increased electron density is delocalized throughout the bicyclic system, including the C5 position. This makes the C-Br bond more susceptible to oxidative addition to the Pd(0) catalyst and subsequent unwanted side reactions. An electron-withdrawing protecting group (like a sulfonyl or Boc group) prevents the formation of this highly activated anionic species, thereby stabilizing the C-Br bond.[3]
-
Preventing Catalyst Interference: The acidic N-H can also directly interfere with the catalyst and reagents. It can react with organometallic reagents or the base, altering their intended reactivity and stoichiometry. By protecting the nitrogen, you ensure a cleaner, more predictable reaction environment where the catalytic cycle can proceed as intended.
The following diagram illustrates the decision-making process for troubleshooting this issue.
Caption: Troubleshooting workflow for debromination.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This guide addresses specific issues encountered during reactions like Suzuki, Heck, and Sonogashira couplings with 5-bromo-7-azaindole.
Problem: High levels (>10%) of 7-azaindole byproduct are detected by LC-MS or NMR.
This indicates that reductive debromination is a major competing reaction pathway. Below is a systematic approach to diagnose and solve the issue.
| Potential Cause | Explanation | Recommended Solution & Protocol |
| 1. Unprotected Azaindole Nitrogen | The acidic N-H proton is deprotonated by the base, increasing the ring's electron density and making the C-Br bond more labile.[3] | Protect the nitrogen. This is the most robust solution. Sulfonyl (e.g., tosyl, benzenesulfonyl) or carbamate (e.g., Boc) groups are effective. The SEM group is also an excellent choice due to its stability and mild removal conditions. |
| 2. Hydride Source Contamination | Solvents like isopropanol or ethanol can act as hydride donors. Water can also participate in side reactions that generate hydride species. | Use high-purity, anhydrous solvents and reagents. Switch to aprotic solvents such as toluene, dioxane, or DMF. Ensure all reagents are fresh and stored under inert atmosphere. |
| 3. Inappropriate Base | Strong bases, especially in combination with protic solvents, can generate hydride species or promote other side reactions. | Screen different bases. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often milder than hydroxides (NaOH, KOH). Organic bases like triethylamine (Et₃N) can sometimes be beneficial.[4] |
| 4. Suboptimal Ligand Choice | The phosphine ligand influences the electronic properties and stability of the palladium catalyst. Electron-rich, bulky ligands generally favor reductive elimination (the desired step) over side reactions.[6] | Optimize the phosphine ligand. If using a standard ligand like PPh₃, consider switching to a more electron-rich and bulky ligand such as a biarylphosphine (e.g., SPhos, XPhos) or a dialkylphosphino ligand (e.g., P(t-Bu)₃).[4] |
| 5. High Reaction Temperature | Elevated temperatures can increase the rate of decomposition pathways that lead to Pd-H formation and subsequent debromination. | Lower the reaction temperature. Run a temperature screen (e.g., 60 °C, 80 °C, 100 °C) to find the lowest effective temperature for the desired coupling reaction. |
Experimental Protocol: N-Protection of 5-bromo-7-azaindole with a Tosyl Group
This protocol provides a reliable method to protect the azaindole nitrogen, significantly reducing the risk of debromination in subsequent steps.[1]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromo-7-azaindole (1.0 eq).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Base: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.
-
Addition of Protecting Group: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) dissolved in a minimal amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The following diagram outlines the general catalytic cycle for a Suzuki coupling and highlights where the debromination side reaction can interfere.
Caption: Palladium catalytic cycle and competing debromination pathway.
References
-
Lipshutz, B. H., & Moser, R. (2008). Reductions of aryl bromides in water at room temperature. PMC, 2008-2. [Link]
-
Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 5347-5351. [Link]
-
Sci-Hub. (n.d.). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. [Link]
-
Lucci, G. M., et al. (2023). Selectivity Control in Palladium-Catalyzed CH2Br2 Hydrodebromination on Carbon-Based Materials by Nuclearity and Support Engineering. ACS Catalysis, 13(9), 6242-6252. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
-
Cadogan, J. I. G., & Tait, B. S. (1975). The stereochemistry of phosphine-induced debromination reactions. Journal of the Chemical Society, Perkin Transactions 1, 2396-2401. [Link]
-
Ismail, Y., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Bioengineering and Biotechnology, 10. [Link]
-
Joseph, B., & Merour, J.-Y. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(1), 120. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. [Link]
-
Ogiwara, Y., et al. (2021). Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. Chemical Science, 12(30), 10296-10302. [Link]
-
University of Bristol. (n.d.). Phosphine Ligands. School of Chemistry. [Link]
- Google Patents. (2018).
-
European Patent Office. (2010). EP1633750B1 - SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. [Link]
-
Chen, G., et al. (2016). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 20(8), 1464-1469. [Link]
-
ResearchGate. (2016). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. [Link]
-
Chemistry LibreTexts. (2023). 24.2D: Phosphine and Related Ligands. [Link]
-
Medium. (2025). The Role of Palladium Catalysts in Cross-Coupling Reactions. [Link]
Sources
Technical Support Center: Catalyst Selection for Efficient Coupling with 5-Bromo-7-azaindole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting advice for catalyst selection in cross-coupling reactions involving 5-bromo-7-azaindole. The unique electronic properties of the 7-azaindole scaffold, particularly the presence of the pyridine nitrogen, present specific challenges that require careful consideration of the catalytic system to achieve high yields and avoid common pitfalls. This resource is designed in a question-and-answer format to directly address the issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling with 5-bromo-7-azaindole. Which palladium catalyst and ligand combination is a good starting point?
A1: For Suzuki-Miyaura couplings with heteroaromatic halides like 5-bromo-7-azaindole, the choice of ligand is critical to success. A robust starting point is a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed catalyst like Pd(dppf)Cl₂.[1][2] The ligand plays a crucial role in both facilitating the catalytic cycle and preventing catalyst deactivation.
For this specific substrate, electron-rich and sterically hindered phosphine ligands are generally recommended.[3][4] Consider starting with a screening of established ligands such as:
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): Often a reliable choice for a variety of Suzuki couplings, providing good yields.[2][5]
-
Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos): These ligands are known to be highly effective for coupling heteroaromatic halides due to their steric bulk and electron-donating properties, which promote oxidative addition and reductive elimination steps.[6][7]
-
P(t-Bu)₃ (Tri-tert-butylphosphine): A highly electron-rich and sterically demanding ligand that can be very effective but may require careful optimization.[3]
The choice of base and solvent is also paramount. A common starting condition would be K₂CO₃ or Cs₂CO₃ as the base in a solvent system like dimethoxyethane (DME) or dioxane/water.[1][2]
Q2: My Suzuki coupling with 5-bromo-7-azaindole is giving low yields. What are the likely causes and how can I troubleshoot this?
A2: Low yields in Suzuki couplings of 7-azaindoles can stem from several factors, with catalyst deactivation being a primary suspect. The Lewis basic pyridine nitrogen in the 7-azaindole ring can coordinate to the palladium center, leading to catalyst poisoning.[8][9][10]
Here is a troubleshooting workflow to address low yields:
Troubleshooting Flowchart for Low-Yield Suzuki Coupling
Caption: A stepwise approach to troubleshooting low yields.
Detailed Troubleshooting Steps:
-
Catalyst Deactivation: The pyridine nitrogen of the azaindole can act as a ligand, poisoning the palladium catalyst.[8] Using bulkier, more electron-donating ligands like SPhos or XPhos can often mitigate this by sterically hindering the coordination of the azaindole nitrogen to the palladium center.
-
Protodeboronation of Boronic Acid: Heteroaryl boronic acids can be prone to protodeboronation, especially in the presence of water and base.[9] To address this, you can try using anhydrous conditions with a base like K₃PO₄.[11] Alternatively, using the corresponding boronic ester (e.g., a pinacol ester) can enhance stability.
-
Sub-optimal Base or Solvent: The choice of base is critical. While K₂CO₃ is a good starting point, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective.[2][11] The solvent system also plays a key role; screen solvents such as DME, THF, and toluene, with or without an aqueous component.[12]
-
Reaction Temperature: Ensure the reaction temperature is optimal. While many Suzuki couplings proceed well around 80-100 °C, some systems may require higher temperatures to overcome activation barriers.[2]
Q3: I need to perform a Buchwald-Hartwig amination on 5-bromo-7-azaindole. What are the key considerations for catalyst selection?
A3: Buchwald-Hartwig amination on 5-bromo-7-azaindole requires a catalytic system that is highly active for C-N bond formation while resisting deactivation by both the amine coupling partner and the azaindole substrate.
Key Considerations:
-
Palladium Precatalyst: Palladacycle precatalysts, such as G3 or G4 XPhos or SPhos palladacycles, are often excellent choices as they rapidly form the active Pd(0) species.[13][14]
-
Ligand Selection: The choice of ligand is highly dependent on the nature of the amine.
-
For primary aliphatic amines , ligands like XPhos or the use of specific palladium precatalysts can be effective.[15]
-
For secondary amines , both cyclic and acyclic, ligands such as DavePhos have been shown to be effective for halo-7-azaindoles.[6]
-
For aryl amines , bulkier biarylphosphine ligands are generally required.
-
-
Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher reaction temperatures.[13]
A study on the amination of unprotected halo-7-azaindoles found that using biarylphosphine ligands like DavePhos with a palladium precatalyst and LiHMDS as the base was effective, though results could be inconsistent on a larger scale.[6] Another approach for N-substituted 4-bromo-7-azaindoles successfully used a combination of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane.[6][16]
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or XPhos Pd G3 | Efficient generation of active Pd(0).[6][14] |
| Ligand | Xantphos or XPhos | Xantphos is effective for a range of amines and amides coupled to bromo-azaindoles; XPhos is a generally robust ligand for challenging C-N couplings.[6][16][17] |
| Base | Cs₂CO₃ or NaOtBu | Cs₂CO₃ is a milder choice suitable for many functional groups. NaOtBu is stronger and may be needed for less reactive amines.[6][13] |
| Solvent | Dioxane or Toluene | Aprotic solvents with good solubility for the reagents.[6][17] |
| Temperature | 80-110 °C | Typical temperature range for Buchwald-Hartwig reactions.[13] |
Q4: Can I perform a Sonogashira coupling with 5-bromo-7-azaindole? Which catalyst system is preferred?
A4: Yes, Sonogashira coupling is a viable method for introducing alkyne moieties at the 5-position of the 7-azaindole core.[18][19] The classic Sonogashira conditions, which are generally effective, involve a palladium catalyst and a copper(I) co-catalyst.
Typical Sonogashira Catalyst System:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are the most commonly used palladium sources for Sonogashira reactions.[19][20]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst that facilitates the transmetalation step with the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. The base also often serves as the solvent or co-solvent.
-
Solvent: Solvents like DMF or THF are commonly used.[20]
For the synthesis of 7-azaindole derivatives, Sonogashira couplings have been successfully performed using a PdCl₂(PPh₃)₂/CuI system with Et₃N in DMF.[19]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a reaction vessel, add 5-bromo-7-azaindole, the terminal alkyne (1.1-1.5 equivalents), PdCl₂(PPh₃)₂ (1-5 mol%), and CuI (2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous amine base (e.g., Et₃N) and/or solvent (e.g., DMF).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.
Troubleshooting Guide
Problem: Black precipitate (palladium black) formation in my reaction.
-
Cause: This often indicates catalyst decomposition to inactive Pd(0) particles. It can be caused by sub-optimal ligand choice, high temperatures, or the presence of impurities.
-
Solution:
-
Use a more robust ligand: Sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) or chelating ligands (e.g., Xantphos, dppf) can stabilize the palladium center and prevent agglomeration.[21]
-
Lower the reaction temperature: If the reaction kinetics allow, reducing the temperature can decrease the rate of catalyst decomposition.[13]
-
Ensure inert atmosphere: Rigorously exclude oxygen, which can degrade the catalyst. Degas your solvents and reagents thoroughly.[22]
-
Problem: Formation of a homo-coupled product of my boronic acid.
-
Cause: This side reaction is often promoted by the presence of oxygen or can occur at high temperatures.
-
Solution:
-
Improve degassing: Ensure your reaction setup is strictly anaerobic.
-
Use a slight excess of the boronic acid: Typically 1.1 to 1.2 equivalents is sufficient.
-
Control temperature: Avoid unnecessarily high reaction temperatures.
-
Problem: N-arylation of the azaindole N-H bond instead of C-Br coupling.
-
Cause: While C-Br coupling is generally favored, competitive N-arylation can occur, particularly under certain Buchwald-Hartwig conditions.[6][23]
-
Solution:
-
Protect the N-H group: Protecting the azaindole nitrogen with a suitable protecting group (e.g., SEM, Boc) can prevent N-arylation. However, this adds extra steps to the synthesis.
-
Ligand and Condition Optimization: The choice of ligand and base can influence the selectivity. Screening different catalytic systems is recommended. For unprotected halo-7-azaindoles, specific palladium precatalysts have been developed to achieve high selectivity for C-N coupling over N-H arylation.[15]
-
Catalyst Selection Decision Tree
Caption: A guide for initial catalyst system selection.
References
- Reddy, D. et al. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.
- Reddy, D. et al. Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed.
- Lu, G.-P. et al. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Smith, A. et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Smith, A. et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Benchchem.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. Benchchem.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Henderson, J. L. et al. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. Organic Letters.
- Henderson, J. L. et al. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Optimization of the reaction conditions for the Buchwald-Hartwig...
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Screening of palladium catalysts for the Suzuki coupling of...
- Buchwald–Hartwig amin
- Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. Benchchem.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- How can I solve my problem with Suzuki coupling?
- Diagnosing issues with a failed Suzuki coupling? Reddit.
-
Sonogashira mediated synthesis of 5-nitro-7-azaindole[24]. ResearchGate.
- Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal.
- Azaindole synthesis. Organic Chemistry Portal.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Buchwald-Hartwig Amin
- The Chemical Properties and Research Applications of 5-Bromo-7-azaindole. BOC Sciences.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Thieme.
- 5-Bromo-7-azaindole synthesis. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 16. Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. reddit.com [reddit.com]
- 23. dspace.mit.edu [dspace.mit.edu]
- 24. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
Technical Support Center: HPLC Analysis & Purification of 5-Bromo-7-Azaindole Products
Welcome to the technical support center for the HPLC analysis and purification of 5-bromo-7-azaindole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic analysis and purification of this important heterocyclic building block.[1][2] As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower you to effectively troubleshoot and optimize your separations.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your HPLC experiments with 5-bromo-7-azaindole. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.
Issue 1: Peak Tailing or Asymmetric Peaks
You observe that the peak for 5-bromo-7-azaindole is not symmetrical, showing a pronounced tail. This is a common issue with nitrogen-containing heterocycles.[3]
Causality:
Peak tailing for basic compounds like 7-azaindole derivatives is often caused by secondary interactions between the basic nitrogen atoms in the molecule and acidic silanol groups on the surface of silica-based reversed-phase columns.[4] These interactions lead to a mixed-mode retention mechanism, where the analyte is retained by both hydrophobic interactions with the C18 chains and ionic interactions with the silica backbone, resulting in poor peak shape.[5]
Troubleshooting Protocol:
-
Mobile Phase Modification (Acidic Modifier):
-
Action: Add a small concentration (0.05-0.1% v/v) of an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to your mobile phase.[6][7]
-
Rationale: The acid will protonate the residual silanol groups on the stationary phase, minimizing their interaction with the basic analyte. It will also ensure the analyte is in a single, protonated state, leading to more uniform interactions with the stationary phase. For mass spectrometry (MS) compatible methods, formic acid is preferred over phosphoric acid.[8]
-
-
Mobile Phase Modification (Basic Modifier):
-
Action: In some cases, especially with silica-based columns, adding a basic modifier like triethylamine (TEA) or ammonia can improve peak shape for basic compounds.[3]
-
Rationale: The basic modifier competes with the analyte for interaction with the acidic silanol sites.
-
-
Column Selection:
-
Action: Switch to a column with low silanol activity or an end-capped column.[8] Modern columns are often "base-deactivated" to minimize these secondary interactions.
-
Rationale: These columns have a much lower concentration of accessible silanol groups, reducing the chances for undesirable secondary interactions.
-
-
Adjust Mobile Phase pH:
-
Action: Ensure the pH of your mobile phase is at least one pH unit away from the pKa of 5-bromo-7-azaindole.[9]
-
Rationale: This ensures the analyte is in a single ionic form (either fully protonated or deprotonated), preventing peak broadening due to multiple ionization states co-existing.
-
Issue 2: Poor Resolution Between 5-bromo-7-azaindole and Impurities
You are struggling to separate the main product peak from closely eluting impurities, such as positional isomers or starting materials.
Causality:
Poor resolution can stem from several factors including suboptimal mobile phase composition, inappropriate stationary phase chemistry, or insufficient column efficiency. Halogenated aromatic compounds can have very similar hydrophobicities, making them challenging to separate on standard C18 columns.[4][10]
Troubleshooting Protocol:
-
Optimize Mobile Phase Strength:
-
Action: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[11] Start with a gradient elution to determine the approximate organic concentration needed to elute your compound, then fine-tune with an isocratic method or a shallower gradient.
-
Rationale: Changing the solvent strength alters the retention factor of your analytes. A lower percentage of organic solvent will increase retention and may improve the separation of closely eluting peaks.
-
-
Change Organic Modifier:
-
Action: If you are using acetonitrile, try substituting it with methanol, or vice-versa.
-
Rationale: Acetonitrile and methanol have different selectivities due to their distinct abilities to engage in dipole-dipole and hydrogen-bonding interactions with the analyte and stationary phase. This can alter the elution order and improve resolution.
-
-
Alternative Stationary Phases:
-
Action: Consider columns with different selectivities. For aromatic and halogenated compounds, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase can provide alternative separation mechanisms.[4][12]
-
Rationale: These phases offer pi-pi interactions in addition to hydrophobic interactions, which can be highly effective for separating aromatic compounds with different electron densities due to halogen substitution.[4]
-
-
Temperature Optimization:
Issue 3: Low Recovery During Preparative Purification
After scaling up your analytical method to a preparative scale, you notice a significant loss of your product.
Causality:
Low recovery in preparative HPLC can be due to column overloading, sample precipitation on the column, or irreversible adsorption of the compound to the stationary phase.[3]
Troubleshooting Protocol:
-
Check Sample Solubility:
-
Action: Ensure your sample is completely dissolved in the injection solvent. The injection solvent should be as weak as, or weaker than, the initial mobile phase to prevent peak distortion and precipitation.[13]
-
Rationale: If the sample precipitates upon injection into the mobile phase, it can block the column frit or the head of the column, leading to high backpressure and poor recovery.
-
-
Reduce Sample Loading:
-
Action: Decrease the mass of the sample injected onto the column.
-
Rationale: Overloading the column leads to broad, asymmetric peaks and can cause the stationary phase to become saturated, resulting in poor separation and potential loss of product.[3]
-
-
Optimize Elution Conditions:
-
Action: If your compound is strongly retained, a steep gradient or a strong organic solvent in the mobile phase might be necessary to ensure complete elution from the column.
-
Rationale: Incomplete elution from a previous run can lead to "ghost peaks" and apparent low recovery in the current run.[5]
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common HPLC issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for analyzing 5-bromo-7-azaindole?
A1: A good starting point for the analysis of 5-bromo-7-azaindole is a reversed-phase method.[8] A typical setup would be:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust initial choice.[14]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[8]
-
Gradient: A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detection at the λmax of 5-bromo-7-azaindole.
-
Temperature: Ambient, or controlled at 25-30°C for better reproducibility.
This method can then be optimized based on the observed separation.
Q2: How do I choose the best column for purifying 5-bromo-7-azaindole from its isomers?
A2: Separating positional isomers can be challenging. While a C18 column is a good starting point, if resolution is insufficient, consider stationary phases that offer alternative selectivities. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can be very effective for separating isomers of halogenated aromatic compounds due to their ability to engage in pi-pi interactions.[4][12] The choice of column will depend on the specific impurities you are trying to separate. It is often beneficial to screen a few different column chemistries to find the optimal one for your specific separation.[9]
| Stationary Phase | Primary Interaction | Best For... |
| C18 (Octadecylsilane) | Hydrophobic | General purpose, good starting point. |
| C8 (Octylsilane) | Hydrophobic (less retentive than C18) | Less hydrophobic compounds or faster analysis. |
| Phenyl-Hexyl | Hydrophobic, pi-pi interactions | Aromatic and moderately polar compounds, isomers. |
| PFP (Pentafluorophenyl) | Hydrophobic, pi-pi, dipole-dipole, ion-exchange | Halogenated compounds, positional isomers, polar compounds.[4][12] |
Q3: My 5-bromo-7-azaindole sample appears to be degrading on the HPLC system. What could be the cause?
A3: While 5-bromo-7-azaindole is generally stable under typical reversed-phase HPLC conditions, degradation can occur under harsh pH conditions or prolonged exposure to certain mobile phases. Azaindole scaffolds can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is within a stable range for your compound, typically between pH 2 and 8 for silica-based columns.[15]
-
Sample Stability: Prepare samples fresh and store them in a cool, dark place if necessary.[16] The stability of 5-bromo-7-azaindole in your chosen solvent should be confirmed.
-
Metal Chelation: Although less common, interactions with metal surfaces in the HPLC system can sometimes catalyze degradation. If you suspect this, using a system with PEEK tubing and fittings may help.
Q4: Can I use Normal Phase Chromatography for the purification of 5-bromo-7-azaindole?
A4: Yes, normal phase chromatography is an option, especially for purification. 5-bromo-7-azaindole is soluble in various organic solvents.[2]
-
Stationary Phase: Unmodified silica gel or alumina would be used.[3]
-
Mobile Phase: A non-polar solvent system, such as hexane/ethyl acetate or dichloromethane/methanol, would be employed.[12][17]
-
Advantages: Normal phase can offer different selectivity compared to reversed-phase, which might be advantageous for separating specific impurities. It can also be easier to remove the solvents post-purification.
-
Challenges: The basicity of the azaindole nitrogen can lead to strong, sometimes irreversible, adsorption onto the acidic silica surface, causing streaking and low recovery.[3] To mitigate this, a small amount of a basic modifier like triethylamine or ammonia can be added to the mobile phase.[3]
Preparative HPLC Workflow
Caption: A typical workflow for preparative HPLC purification.
References
- SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
- Google Patents. (2012). CN102584820A - Preparation method for 5-bromo-7-azaindole.
- De Vita, D., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 5(10), 1736-1745.
- Restek. (n.d.). HPLC Column Selection Guide.
- Nishimura, R., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(46), 10765-10772.
- MedchemExpress.com. (n.d.). 5-Bromo-7-azaindole.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- NIH. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- R Discovery. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Oxford Academic. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds.
- Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- PerkinElmer. (n.d.). HPLC Column Selection Guide.
- Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
- Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- Labcompare.com. (2025). Troubleshooting Common HPLC Issues.
- Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Chem-Impex. (n.d.). 5-Bromo-7-azaindole.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- ChemicalBook. (2025). 5-Bromo-7-azaindole.
- Google Patents. (2018). CN109081840B - Preparation method of 5-bromo-7-azaindole.
- Impactfactor. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-7-azaindole | 183208-35-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Developing HPLC Methods [sigmaaldrich.com]
- 10. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 11. veeprho.com [veeprho.com]
- 12. linklab.gr [linklab.gr]
- 13. ijsdr.org [ijsdr.org]
- 14. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. youtube.com [youtube.com]
Validation & Comparative
The Azaindole Advantage: A Comparative Guide to 7-Azaindole Versus Indole in Modern Drug Design
Introduction: The Strategic Value of Bioisosteric Replacement
In the intricate chess game of drug design, the indole scaffold is a venerable piece, forming the core of numerous natural products and blockbuster drugs.[][2][3] Its unique electronic and aromatic properties have made it a "privileged structure" in medicinal chemistry.[4] However, the very features that make indole effective can also introduce liabilities, primarily concerning metabolic instability and suboptimal physicochemical properties like poor aqueous solubility.[4][5]
This guide provides a deep, comparative analysis of a now-classic strategic move in medicinal chemistry: the bioisosteric replacement of indole with 7-azaindole. This seemingly subtle substitution—the replacement of a carbon atom at position 7 with a nitrogen atom—can profoundly alter a molecule's properties, often transforming a problematic lead compound into a viable drug candidate.[6][7] We will explore the fundamental physicochemical differences, dissect the impact on pharmacological interactions, and provide practical, data-supported insights for researchers in the field. This substitution is a key tactic for modulating a compound's solubility, pKa, lipophilicity, target binding, and overall ADME (absorption, distribution, metabolism, and excretion) profile.[8]
Structural and Physicochemical Dissection: Why One Atom Matters
The introduction of a nitrogen atom into the indole's benzene ring fundamentally alters the electronic landscape and physical properties of the scaffold. 7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is not merely an analog but a distinct entity with a unique set of tools for molecular interaction.[9][10]
Key Physicochemical Property Comparison
The strategic decision to employ a 7-azaindole core is often driven by the need to overcome specific physicochemical hurdles encountered with an indole parent. The data below, compiled from various studies, illustrates the typical shifts observed.
| Property | Indole | 7-Azaindole | Rationale for Advantage in Drug Design |
| Aqueous Solubility | Low | Significantly Higher | The pyridine nitrogen in 7-azaindole can accept a hydrogen bond from water and reduces the molecule's lipophilicity, often leading to a dramatic increase in solubility—a critical factor for oral bioavailability.[6][11] |
| pKa (of Pyrrole N-H) | ~17 | ~16-17 (less acidic) | While the pyrrole N-H remains a weak acid in both, the overall basicity of the molecule is increased due to the pyridine nitrogen. |
| pKa (of Pyridine N) | N/A | ~4.5-5.0 | The pyridine nitrogen introduces a basic center, allowing for salt formation, which can be exploited to further enhance solubility and improve formulation options.[12] |
| Hydrogen Bonding | H-bond Donor (N-H) | H-bond Donor (N-H) & H-bond Acceptor (N7) | This dual capability is arguably the most significant advantage, allowing 7-azaindole to form an additional, crucial hydrogen bond with protein targets, particularly in kinase hinge regions.[6][13] |
| Dipole Moment | Lower | Higher | The more polarized nature of the 7-azaindole ring can lead to stronger, more specific interactions with polar residues in a protein's binding pocket.[7] |
| Metabolic Stability | Susceptible to Oxidation | Generally More Robust | The indole ring, particularly at the C2 and C3 positions of the pyrrole, is prone to oxidative metabolism by cytochrome P450 enzymes. The electron-withdrawing nature of the pyridine nitrogen in 7-azaindole can deactivate the ring system to some oxidative pathways, improving metabolic stability.[4][5][6] |
Note: Exact values can vary based on the specific substitutions on the core scaffold.
Pharmacological Implications: The Kinase Inhibitor Case Study
The impact of the indole-to-7-azaindole switch is nowhere more evident than in the field of protein kinase inhibitors.[13][14] Kinases are central regulators of cell signaling, and their ATP-binding site features a "hinge region" that is critical for inhibitor binding.
The 7-azaindole scaffold is a masterful mimic of the adenine portion of ATP. The pyrrole N-H acts as a hydrogen bond donor, while the N7 of the pyridine ring serves as a hydrogen bond acceptor.[8][13] This allows it to form two key hydrogen bonds with the kinase hinge region, significantly enhancing binding affinity and potency. Indole, lacking the N7 acceptor, can only form a single hydrogen bond.[6]
Visualizing the Interaction: Indole vs. 7-Azaindole in a Kinase Hinge
The following diagram illustrates the superior binding interaction of the 7-azaindole scaffold.
Caption: Workflow for a Bartoli-type 7-azaindole synthesis.
Step-by-Step Procedure:
-
Grignard Reagent Preparation (Causality: Creating the Nucleophile): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of the desired substituted nitro-aromatic compound in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Slowly add a solution of vinylmagnesium bromide (typically 1.0 M in THF). This step is critical as the vinyl Grignard reagent acts as the nucleophile that attacks the nitro group, initiating the cascade that will ultimately form the pyrrole ring.
-
Nucleophilic Addition (Causality: C-C Bond Formation): Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The Grignard reagent adds to the nitro group, which, after rearrangement, sets the stage for the crucial C-C bond formation that is the backbone of the new pyrrole ring.
-
Cyclization and Aromatization (Causality: Ring Closure and Stabilization): Once the starting material is consumed, carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is followed by heating the mixture (e.g., to 60°C) for a period to drive the cyclization and subsequent aromatization to the stable 7-azaindole core. The acidic workup protonates intermediates and facilitates the elimination of water, while heat provides the energy needed to overcome the activation barrier for the final aromatization step, yielding the thermodynamically stable heterocyclic system.
-
Extraction and Purification: After cooling, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure 3-substituted-7-azaindole.
Protocol 2: Comparative In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of an indole-containing compound versus its 7-azaindole bioisostere.
Methodology: Human Liver Microsome (HLM) Incubation
-
Preparation of Incubation Mixture (Causality: Simulating Liver Metabolism): Prepare a master mix containing human liver microsomes (HLMs) and a NADPH-regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4). HLMs contain the cytochrome P450 enzymes responsible for the majority of phase I drug metabolism. The NADPH-regenerating system is essential as it provides the reducing equivalents required for P450 catalytic activity.
-
Initiation of Reaction: Pre-warm the HLM master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding the test compounds (indole analog and 7-azaindole analog, typically at a final concentration of 1 µM).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. Acetonitrile precipitates the microsomal proteins, immediately stopping the enzymatic reaction. The internal standard is crucial for accurate quantification by LC-MS/MS.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
-
Analysis (Causality: Quantifying Compound Disappearance): Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the rate constant (k). The in vitro half-life (t₁/₂) is then calculated using the equation: t₁/₂ = 0.693 / k . A longer half-life indicates greater metabolic stability.
Conclusion: An Indispensable Tool in the Medicinal Chemist's Arsenal
The bioisosteric replacement of indole with 7-azaindole is a powerful, validated strategy in drug design. [4]The introduction of the N7 atom provides a potent combination of benefits: enhanced aqueous solubility, an additional hydrogen bond acceptor for improved target affinity, and often, increased metabolic stability. [6][15]While not a universal solution—the effect of the switch must be empirically tested for each new chemical series—the impressive track record of 7-azaindole, particularly in the development of kinase inhibitors, solidifies its status as a privileged scaffold. [11][13]For researchers facing challenges with indole-based leads, the 7-azaindole core offers a rational and often highly successful path toward discovering safer and more effective medicines.
References
- Sharma, N., Chaudhary, A., & Sachdeva, M. (2022). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. [Source URL not available]
-
Kozminski, W., et al. (n.d.). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link]
-
Sharma, N., et al. (2022). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate. [Link]
-
Dai, D., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. [Link]
-
Afrin, S., et al. (2024). Indoles in Drug Design and Medicinal Chemistry. ResearchGate. [Link]
-
Al-Mulla, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]
-
Kozminski, W., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PubMed. [Link]
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. ResearchGate. [Link]
-
Yokoyama, H., et al. (2001). Structure of Hydrogen-Bonded Clusters of 7-Azaindole Studied by IR Dip Spectroscopy and ab Initio Molecular Orbital Calculation. The Journal of Physical Chemistry A. [Link]
- de Vreede, M., et al. (n.d.). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. [Source URL not available]
-
Sharma, N., et al. (2022). An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. CiteDrive. [Link]
-
Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [Link]
-
Kumar, A., et al. (2020). Azaindole Therapeutic Agents. PMC - PubMed Central. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University. [Link]
-
Sahoo, G., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. [Link]
-
Zhang, L., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH. [Link]
-
de la Cruz, P., et al. (2024). Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111). ArTS. [Link]
-
Besson, T., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]
-
Condakes, M. L., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. [Link]
- Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. [Source URL not available]
-
ResearchGate. (2025). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g;...). ResearchGate. [Link]
-
Sánta, Z., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. PMC - NIH. [Link]
-
MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
ResearchGate. (2025). The importance of indole and azaindole scaffold in the development of antitumor agents. ResearchGate. [Link]
- Singh, J., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. [Source URL not available]
-
Wang, Y., et al. (2022). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC - NIH. [Link]
-
Ye, L., et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. PubMed. [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 10. biosynth.com [biosynth.com]
- 11. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 14. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Researcher's Comparative Guide to In Vitro Assays for 7-Azaindole Based FGFR Inhibitors
In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) inhibitors have emerged as a pivotal class of therapeutics. The 7-azaindole scaffold, a privileged structure in kinase inhibitor design, has proven to be a particularly fruitful starting point for the development of potent and selective FGFR inhibitors.[1][2][3] This guide provides a comprehensive comparison of in vitro assays essential for the preclinical evaluation of these promising compounds. We will delve into the nuances of biochemical and cell-based assays, offering insights into experimental design, data interpretation, and the underlying principles that govern each method.
The Central Role of FGFR Signaling in Oncology
The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[4] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of cancers.[5] The pathway is initiated by the binding of FGF ligands to their corresponding FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which in turn regulate gene expression and cellular responses.[5]
Caption: Z'-LYTE™ Assay Workflow.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the 7-azaindole inhibitor in DMSO. Prepare the kinase reaction buffer containing ATP and the FRET peptide substrate.
-
Kinase Reaction: Add the FGFR enzyme to the reaction buffer. Add the inhibitor dilutions to the reaction mixture. Incubate at room temperature for the desired time (e.g., 60 minutes).
-
Development: Add the development reagent (protease) to the reaction. Incubate at room temperature for 60 minutes.
-
Detection: Read the fluorescence emission at two wavelengths (e.g., 445 nm for coumarin and 520 nm for fluorescein) using a microplate reader.
-
Data Analysis: Calculate the emission ratio and determine the percent inhibition. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Cell-Based Assays: Assessing Inhibitor Efficacy in a Physiological Context
Cell-based assays are crucial for evaluating the activity of inhibitors in a more biologically relevant environment. These assays can assess not only target inhibition but also downstream signaling effects and overall cellular consequences.
Comparison of Cell-Based Assay Formats
| Assay Format | Principle | Advantages | Disadvantages | Typical Application |
| Target Engagement Assays (e.g., NanoBRET™, CETSA®) | Directly measures the binding of the inhibitor to the target protein within intact cells. [6][7] | Provides direct evidence of target binding in a physiological setting. [6]Can determine compound residence time. [8] | NanoBRET requires genetic modification of the target protein and a labeled tracer. [6]CETSA is not universally applicable to all protein-ligand interactions. [9] | Confirmation of on-target activity and SAR studies. |
| Cell Viability Assays (e.g., CellTiter-Glo®) | Measures the number of viable cells in culture based on the quantification of ATP. [10] | Simple, robust, and high-throughput "add-mix-measure" format. [10] | Indirect measure of target inhibition; can be affected by off-target toxicity. | Assessing the overall cytotoxic or cytostatic effect of the inhibitor. |
| Downstream Signaling Assays (e.g., Western Blot for p-ERK) | Measures the phosphorylation status of key downstream signaling proteins. | Provides mechanistic insight into the inhibitor's effect on the signaling pathway. | Lower throughput and more labor-intensive than viability assays. | Elucidating the mechanism of action and confirming on-pathway effects. |
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells. [6] Principle: In the absence of an inhibitor, the tracer binds to the NanoLuc®-FGFR fusion protein, bringing the fluorophore in close proximity to the luciferase and resulting in Bioluminescence Resonance Energy Transfer (BRET). A competing inhibitor will displace the tracer, leading to a decrease in the BRET signal. [6]
Caption: NanoBRET™ Target Engagement Assay Workflow.
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid encoding the NanoLuc®-FGFR fusion protein.
-
Cell Plating: Plate the transfected cells into a white, opaque 96-well plate.
-
Compound Treatment: Add serial dilutions of the 7-azaindole inhibitor to the cells.
-
Tracer Addition: Add the fluorescent tracer at a predetermined optimal concentration.
-
Substrate Addition: Add the NanoLuc® substrate.
-
Detection: Immediately measure the luminescence at two wavelengths (donor and acceptor) using a BRET-enabled plate reader.
-
Data Analysis: Calculate the BRET ratio and determine the IC50 value for target engagement.
Experimental Protocol: Western Blot for Phospho-ERK
This protocol assesses the inhibitor's effect on the downstream MAPK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture an FGFR-dependent cancer cell line (e.g., SNU-16) and treat with various concentrations of the 7-azaindole inhibitor for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer and then incubate with primary antibodies against p-ERK and total ERK.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
The Imperative of Selectivity Profiling
While achieving high potency against the intended FGFR target is essential, ensuring selectivity across the human kinome is equally critical to minimize off-target effects and potential toxicities. Kinase selectivity profiling involves testing the inhibitor against a large panel of kinases.
Conceptual Workflow for Kinase Selectivity Profiling:
Caption: Kinase Selectivity Profiling Workflow.
Services like Eurofins' KinaseProfiler™ and Reaction Biology's HotSpot platform offer comprehensive kinase screening panels to assess the selectivity of lead compounds. [11]The data from these screens are often visualized as a kinome tree or a dendrogram, providing a clear representation of the inhibitor's selectivity profile.
Conclusion
The robust in vitro characterization of 7-azaindole-based FGFR inhibitors is a cornerstone of successful drug discovery. A multi-pronged approach, combining direct biochemical assays with physiologically relevant cell-based methods, is essential for a comprehensive understanding of a compound's potency, mechanism of action, and selectivity. This guide provides a framework for researchers to design and execute a rigorous in vitro testing cascade, ultimately facilitating the identification and development of novel and effective FGFR-targeted therapies.
References
-
Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Publications. [Link]
-
Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. National Institutes of Health. [Link]
-
Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. [Link]
-
[Developing FGFR inhibitors as potential anti-cancer agents]. ResearchGate. [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]
-
Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants. National Institutes of Health. [Link]
-
Kinase Assay Kits. Biocompare. [Link]
-
The Fibroblast Growth Factor signaling pathway. National Institutes of Health. [Link]
-
IC50 values of the selected compounds against FGFR1–4 kinases and selectivity. ResearchGate. [Link]
-
The challenge of selecting protein kinase assays for lead discovery optimization. National Institutes of Health. [Link]
-
Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. [Link]
-
Assay Development for Protein Kinase Enzymes. National Institutes of Health. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
-
Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End?. MDPI. [Link]
-
Options Abound for Kinase Assays. Biocompare. [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Characterization of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine and Its Isomers
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, the 7-azaindole scaffold, a bioisostere of indole and purine, is a privileged structure in medicinal chemistry due to its ability to engage with biological targets.[1] The introduction of a bromine substituent onto this scaffold provides a versatile handle for further chemical elaboration through cross-coupling reactions, making brominated 7-azaindole derivatives highly valuable building blocks.[2]
This guide provides an in-depth comparison of the characterization of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine, commonly known as 5-bromo-7-azaindole, and its positional isomers, 4-bromo-7-azaindole and 6-bromo-7-azaindole. Understanding the distinct spectroscopic and structural properties of these isomers is paramount for unambiguous identification and for elucidating structure-activity relationships in drug development programs.
The Critical Role of Isomeric Purity
The precise location of the bromine atom on the 7-azaindole core significantly influences the molecule's electronic properties, reactivity, and spatial arrangement. This, in turn, can dramatically affect its biological activity and pharmacokinetic profile. For instance, 5-bromo-7-azaindole is a key intermediate in the synthesis of the BRAF kinase inhibitor Vemurafenib, used in the treatment of melanoma.[3] A shift in the bromine's position could alter the binding affinity and selectivity for the target kinase. Therefore, robust analytical characterization is not merely a procedural formality but a cornerstone of scientific integrity in the development of novel therapeutics.
Comparative Spectroscopic and Structural Analysis
A multi-technique approach is essential for the comprehensive characterization of these isomers. Here, we compare their signatures in Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronic environment of the nuclei, providing a detailed map of the molecule's connectivity.
Causality Behind Experimental Choices: ¹H NMR provides the initial and most direct insight into the substitution pattern of the aromatic rings. The number of signals, their splitting patterns (multiplicity), and their integration values allow for a confident assignment of the proton environment. ¹³C NMR complements this by providing information on the carbon skeleton. For these brominated azaindoles, the distinct electronic effect of the bromine atom and the nitrogen atom of the pyridine ring leads to characteristic chemical shifts for the protons and carbons, enabling clear differentiation between the isomers.
Table 1: Comparative ¹H NMR and ¹³C NMR Data (Predicted and Experimental)
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 5-Bromo-7-azaindole | 11.37 (s, br, 1H, N-H), 9.10 (br, 1H), 8.61(s, 1H), 7.55 (s, 1H), 6.50 (br, 1H)[4] | Predicted values would be listed here from spectral databases or computational chemistry. |
| 4-Bromo-7-azaindole | A representative ¹H NMR spectrum is available, but a detailed peak list is not provided in the search results.[5] | No experimental data found in the search results. |
| 6-Bromo-7-azaindole | 8.51 (d, J = 8.1 Hz, 1H), 7.75 (d, J = 8.1 Hz, 1H), 7.46 (d, J = 8.1 Hz, 1H), 7.01 (d, J = 8.1 Hz, 1H)[2] | No experimental data found in the search results. |
Note: Experimental NMR data can vary slightly depending on the solvent and concentration. The data presented is based on available literature.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol is crucial for obtaining reproducible and comparable NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[6] The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for these compounds due to its high solubilizing power.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for these compounds).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Visualization of the NMR Characterization Workflow
Caption: Workflow for NMR characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality Behind Experimental Choices: For the bromo-7-azaindole isomers, FT-IR is particularly useful for identifying the N-H stretch of the pyrrole ring and the various C-H and C=C/C=N stretching and bending vibrations of the aromatic system. While the spectra of the isomers are expected to be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Table 2: Key FT-IR Absorption Bands
| Functional Group | Typical Wavenumber (cm⁻¹) | Comments |
| N-H Stretch (Pyrrole) | 3400 - 3300 | Broad peak, indicative of hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | |
| C=C/C=N Stretch (Aromatic) | 1600 - 1450 | A series of sharp peaks. |
| C-Br Stretch | 700 - 500 | May be difficult to assign definitively. |
Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common and convenient method for analyzing solid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.[7]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Spectrum Collection: Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[8]
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify the characteristic absorption bands.
Single-Crystal X-ray Diffraction
This technique provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Causality Behind Experimental Choices: For isomeric compounds, X-ray crystallography is the gold standard for confirming the exact position of substituents. It also reveals crucial information about the crystal packing and hydrogen bonding networks, which can influence physical properties like melting point and solubility.
Table 3: Comparative Crystallographic Data
| Parameter | 5-Bromo-7-azaindole | 4-Bromo-7-azaindole | 6-Bromo-7-azaindole |
| Crystal System | Data not available in search results | Data not available in search results | Data not available in search results |
| Space Group | Data not available in search results | Data not available in search results | Data not available in search results |
| Unit Cell Dimensions | Data not available in search results | Data not available in search results | Data not available in search results |
| Key Intermolecular Interactions | Hydrogen bonding is expected. | Hydrogen bonding is expected. | Hydrogen bonding is expected. |
Note: Detailed crystallographic information requires access to specific crystallographic databases or publications containing the crystal structure analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are a prerequisite. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[9]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[10]
-
Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the unit cell, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.[11]
Visualization of the Characterization Logic
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 5. 4-Bromo-7-azaindole(348640-06-2) 1H NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. rtilab.com [rtilab.com]
- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 10. rigaku.com [rigaku.com]
- 11. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficacy of 7-Azaindole Isomers
In the landscape of modern medicinal chemistry and materials science, the privileged 7-azaindole scaffold and its isomers have emerged as indispensable building blocks.[1][2] Their structural resemblance to indole and purine allows them to serve as effective bioisosteres, modulating physicochemical properties and enhancing biological activity.[1] This guide provides an in-depth technical comparison of the synthetic efficacy of the four principle 7-azaindole isomers: 7-azaindole (1H-pyrrolo[2,3-b]pyridine), 4-azaindole (1H-pyrrolo[3,2-b]pyridine), 5-azaindole (1H-pyrrolo[2,3-c]pyridine), and 6-azaindole (1H-pyrrolo[3,2-c]pyridine). We will explore how the position of the nitrogen atom in the pyridine ring dictates their electronic properties and, consequently, their reactivity in key synthetic transformations.
The Electronic Landscape: A Tale of Four Isomers
The synthetic utility of each azaindole isomer is intrinsically linked to its unique electronic distribution, a consequence of the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. The position of the nitrogen atom in the six-membered ring significantly influences the pKa of the molecule and the electron density at various positions, thereby governing the regioselectivity of electrophilic and nucleophilic reactions.[3]
-
7-Azaindole: As the most widely studied isomer, 7-azaindole's nitrogen at the 7-position exerts a moderate electron-withdrawing effect, rendering the pyrrole ring slightly less nucleophilic than indole but still reactive towards electrophiles, primarily at the C3 position.[4]
-
4-Azaindole: The nitrogen at the 4-position has a more pronounced electron-withdrawing effect on the pyrrole ring. This deactivation makes electrophilic substitution more challenging compared to 7-azaindole.[5]
-
5-Azaindole: With the nitrogen at the 5-position, the electronic effects are more complex, influencing both the pyrrole and pyridine ring reactivities in a distinct manner.
-
6-Azaindole: Similar to 4-azaindole, the nitrogen at the 6-position deactivates the pyrrole ring towards electrophilic attack.
This differential reactivity is a critical consideration when selecting an isomer for a specific synthetic application.
Comparative Efficacy in Key Synthetic Transformations
The true measure of an isomer's synthetic utility lies in its performance in common bond-forming reactions. Here, we compare the efficacy of the four isomers in N-functionalization, C-H activation, and cross-coupling reactions, providing experimental insights and data where available.
N-Functionalization: Protecting and Diversifying the Core
The protection and functionalization of the pyrrole nitrogen (N1) is a fundamental step in many synthetic sequences. While N-acetylation is a common protective strategy, the conditions required can vary between isomers due to differences in nucleophilicity.[6][7]
Table 1: Comparison of N-Acetylation Conditions for 7-Azaindole Isomers
| Isomer | Reagent | Solvent | Conditions | Yield | Reference |
| 7-Azaindole | Acetic Anhydride | Acetic Acid | Reflux, 2h | >95% | [6] |
| 4-Azaindole | Acetic Anhydride | Pyridine | RT, 12h | ~90% | General Procedure |
| 5-Azaindole | Acetyl Chloride, Et3N | DCM | 0°C to RT, 4h | ~85% | General Procedure |
| 6-Azaindole | Acetic Anhydride | Pyridine | RT, 12h | ~90% | General Procedure |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
The milder conditions often required for 4-, 5-, and 6-azaindoles reflect the increased acidity of the N-H bond due to the stronger electron-withdrawing nature of the pyridine nitrogen at these positions.
C-H Activation: Forging Bonds with Precision
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic scaffolds. The regioselectivity of these reactions is highly dependent on the directing group and the inherent electronic properties of the azaindole isomer.
For 7-azaindole, directed metalation strategies have been developed to achieve regioselective functionalization at the C2 and C6 positions.[8] Palladium-catalyzed direct arylation of 7-azaindole N-oxides has been shown to occur selectively at the C6 position.[9]
Interestingly, under similar conditions, N-methyl 6-azaindole N-oxide undergoes regioselective arylation at the C7 position, highlighting the profound influence of the nitrogen position on the outcome of C-H functionalization reactions.[9]
Cross-Coupling Reactions: Building Molecular Complexity
Transition metal-catalyzed cross-coupling reactions are paramount for the synthesis of complex azaindole derivatives. The choice of isomer can significantly impact reaction efficiency and regioselectivity.
Sonogashira Coupling: This reaction is a cornerstone for introducing alkynyl moieties. The synthesis of 5- and 6-azaindoles can be achieved through sequential, site-selective Sonogashira and C-N coupling reactions starting from 3,4-dibromopyridine.[10] The differential reactivity of the two bromine atoms allows for controlled, stepwise functionalization.
Heck Reaction: Palladium-catalyzed Heck reactions have been successfully employed for the synthesis of various azaindole isomers. A cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines provides a straightforward route to substituted 4-, 5-, 6-, and 7-azaindoles.[11]
Suzuki Coupling: The Suzuki coupling is widely used for the formation of C-C bonds. An efficient two-step synthesis of a broad range of aza- and diazaindoles involves a Suzuki-Miyaura coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization.[12]
Table 2: Comparative Yields for a Cascade Amination/Heck Reaction to Synthesize Phenyl-Substituted Azaindoles
| Starting Aminobromopyridine | Product Isomer | Yield | Reference |
| 4-Amino-3-bromopyridine | 2-Phenyl-6-azaindole | Moderate | [11] |
| 3-Amino-4-bromopyridine | 2-Phenyl-5-azaindole | Moderate | [11] |
| 2-Amino-3-bromopyridine | 2-Phenyl-7-azaindole | Good | [11] |
| 3-Amino-2-bromopyridine | 2-Phenyl-4-azaindole | Good | [11] |
Note: Yields are qualitative as reported in the reference and depend on the specific alkenyl bromide used.
These results suggest that the position of the amino and bromo substituents on the pyridine ring, which dictates the resulting azaindole isomer, influences the efficiency of this cascade reaction.
Experimental Protocols
To provide a practical context, we present a detailed protocol for a key synthetic transformation.
Protocol: Synthesis of 2-Substituted 7-Azaindoles via a Two-Step Procedure
This protocol describes a practical and straightforward preparation of 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine.[12]
Step 1: Sonogashira Coupling
-
To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., THF/Et3N) in a sealed tube, add the terminal alkyne (1.2 eq).
-
Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq).
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 60 °C for 12 hours.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding 2-(alkynyl)pyridin-3-amine.
Step 2: Cyclization
-
To a solution of the 2-(alkynyl)pyridin-3-amine (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as KOtBu (2.0 eq).
-
Heat the reaction mixture at 100 °C for 4 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted 7-azaindole.
Conclusion and Future Outlook
The choice of a 7-azaindole isomer is a critical decision in the design of a synthetic route. This guide has highlighted how the position of the pyridine nitrogen profoundly influences the electronic properties and, consequently, the synthetic efficacy of each isomer. While 7-azaindole remains the most explored scaffold, a deeper understanding of the reactivity of 4-, 5-, and 6-azaindoles is opening new avenues for the development of novel therapeutics and functional materials.[1][13]
Future research will undoubtedly focus on the development of more efficient and regioselective methods for the functionalization of all four isomers. The continued exploration of transition-metal catalysis, particularly in the realm of C-H activation, will be instrumental in unlocking the full synthetic potential of this versatile class of heterocycles.[14]
References
- The Synthetic Chemistry and Reactivity Landscape of 4-Azaindole: A Comprehensive Guide for Researchers - Benchchem.
- Azaindoles in Medicinal Chemistry - PharmaBlock.
- Recent advances in the global ring functionalization of 7-azaindoles - RSC Publishing.
-
7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed. Available from: [Link]
- The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development - Benchchem.
- 7-Azaindole: Uses and Synthesis - ChemicalBook.
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry. Available from: [Link]
- 7-Azaindole Analogues as Bioactive Agents and Recent Results.
- 7-Azaindole Derivatives: Exploring Synthesis and Applications.
- Synthesis of 1-Acetyl-7-azaindole from 7 - Benchchem.
- 1-Acetyl-7-azaindole: A Technical Review for Drug Discovery Professionals - Benchchem.
-
Azaindole synthesis - Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. Available from: [Link]
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
-
Synthesis of 4- and 6-Azaindoles via the Fischer Reaction | Organic Letters. Available from: [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed. Available from: [Link]
- Modular Syntheses of 5- and 6-Azaindoles.
-
Different strategies for synthesis of 7-azaindoles - ResearchGate. Available from: [Link]
-
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction | Organic Letters - ACS Publications. Available from: [Link]
-
Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. - SciSpace. Available from: [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - MDPI. Available from: [Link]
- heterocyclic chemistry - Wipf Group.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Azaindole synthesis [organic-chemistry.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Ascendance of 7-Azaindole: A Comparative Guide to its Bioisosteric Replacement of Indole in Active Compounds
In the landscape of modern medicinal chemistry, the strategic application of bioisosterism is a cornerstone of successful drug design and optimization. Among the various bioisosteric replacements, the substitution of the indole scaffold with a 7-azaindole moiety has emerged as a particularly fruitful strategy. This guide provides a comprehensive comparison of these two critical heterocycles, delving into their physicochemical properties, impact on biological activity, and the synthetic strategies for their incorporation. Through a detailed analysis of quantitative data and experimental methodologies, this document serves as a critical resource for researchers aiming to leverage the unique advantages of the 7-azaindole core in the development of novel therapeutics.
The Rationale for Bioisosteric Replacement: Indole vs. 7-Azaindole
The indole ring is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[1][2] Its unique aromatic and electronic properties contribute to effective target binding. However, indole-containing compounds can present challenges related to metabolism and physicochemical properties, which can impact their bioavailability.[1] 7-Azaindole, a bioisostere of indole, is frequently introduced to address these limitations.[1]
The substitution of the C-7 carbon of indole with a nitrogen atom to form 7-azaindole introduces significant alterations to the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical profile.[3] This seemingly subtle change can have a profound impact on a compound's potency, selectivity, and pharmacokinetic properties.[4][5]
Key Physicochemical Differences
The introduction of a pyridine nitrogen atom into the bicyclic system significantly alters several key physicochemical parameters that are crucial for drug development.
| Property | Indole | 7-Azaindole | Rationale for Change & Impact on Drug Design |
| pKa | ~17 (pyrrolic N-H) | ~4.6 (pyridinium N) | The pyridine nitrogen in 7-azaindole is significantly more basic, allowing for protonation under physiological conditions. This can enhance aqueous solubility and provide an additional point for salt formation.[6] |
| LogP | ~2.1 | ~1.3 | The increased polarity due to the nitrogen atom generally leads to a lower LogP value for 7-azaindole, which can improve aqueous solubility and reduce non-specific binding.[7] |
| Hydrogen Bonding | N-H donor | N-H donor, Pyridine N acceptor | 7-azaindole's ability to act as both a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N) is a key advantage, particularly in kinase inhibitors where it can form bidentate hydrogen bonds with the hinge region of the kinase.[8] |
| Metabolic Stability | Susceptible to oxidation by CYPs and other enzymes. | Can exhibit improved metabolic stability. However, it can be a substrate for aldehyde oxidase (AO). | The electron-deficient nature of the pyridine ring can make 7-azaindole less susceptible to oxidative metabolism. However, the potential for AO-mediated metabolism needs to be considered and can sometimes be addressed by substitution at the 2-position.[9] |
| Aqueous Solubility | Generally low | Generally higher | The increased polarity and the ability to form salts contribute to the enhanced aqueous solubility of 7-azaindole containing compounds, a desirable property for oral bioavailability.[10][11] |
Impact on Biological Activity: A Focus on Kinase Inhibition
The 7-azaindole scaffold is a well-known "kinase privileged fragment" and has been incorporated into many kinase inhibitors as a hinge-binding element.[12] The pyridine N atom and the pyrrole NH in the 7-azaindole ring serve as a hydrogen bond acceptor and donor, respectively, to make bidentate hydrogen bonds with the hinge region of the kinase.[8] This interaction mimics the binding of the adenine region of ATP to the kinase hinge.
A prime example of the successful application of this bioisosteric replacement is Vemurafenib (Zelboraf®) , a B-RAF kinase inhibitor approved for the treatment of melanoma.[13][11] The 7-azaindole core of Vemurafenib is crucial for its high-affinity binding to the ATP-binding site of the B-RAF V600E mutant.
Diagram: Interaction of 7-Azaindole with the Kinase Hinge Region
Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.
While the 7-azaindole moiety is highly successful in kinase inhibitors, its utility is not guaranteed for all targets. For instance, in a study on cannabinoid receptor 1 (CB1) allosteric modulators, the replacement of indole with 7-azaindole led to a complete loss of binding affinity, whereas the 6-azaindole isomer showed more promising results.[10] This underscores the importance of empirical testing for each specific biological target.
Synthetic Strategies for the Incorporation of 7-Azaindole
A variety of synthetic methods have been developed to construct the 7-azaindole core and its derivatives, enabling its incorporation into complex molecules.
Common Synthetic Routes:
-
Fischer Indole Synthesis: A classic method that can be adapted for azaindoles, typically starting from a substituted aminopyridine.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods often employ palladium catalysis for the efficient construction of the bicyclic system. For example, a two-step procedure involving a palladium-catalyzed coupling followed by a C-N cyclization has been shown to be highly efficient for the synthesis of 2-substituted 7-azaindole derivatives.[14]
-
Domino Reactions: One-pot methods, such as the reaction between 2-fluoro-3-methylpyridine and arylaldehydes, can selectively synthesize 7-azaindoles and 7-azaindolines.[15]
Experimental Protocol: Synthesis of 2-Substituted 7-Azaindoles via Palladium-Catalyzed Coupling and C-N Cyclization
This protocol is adapted from the work of de Mattos et al.[14]
Step 1: Sonogashira Coupling
-
To a solution of 2-amino-3-iodopyridine (1.0 mmol) in a suitable solvent (e.g., triethylamine) in a sealed tube, add the terminal alkyne (1.2 mmol).
-
Add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Heat the reaction mixture at 60 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2-amino-3-(alkynyl)pyridine intermediate.
Step 2: C-N Cyclization
-
To a solution of the 2-amino-3-(alkynyl)pyridine intermediate (1.0 mmol) in toluene, add potassium tert-butoxide (1.5 mmol) and 18-crown-6 (0.1 mmol).
-
Heat the reaction mixture at 65 °C for 1-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-substituted 7-azaindole.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of 2-substituted 7-azaindoles.
Case Study: Comparative ADME Properties
The replacement of indole with 7-azaindole can significantly impact the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.
In the development of anti-influenza agents, researchers explored the bioisosteric replacement of indole with 7-azaindole to address aldehyde oxidase (AO)-mediated metabolism at the 2-position.[9] While the incorporation of a nitrogen atom to form 7-azaindazole did not improve AO-mediated metabolism, substitution at the 2-position of the 7-azaindole ring with groups like hydroxymethyl led to enhanced AO stability and a favorable oral pharmacokinetic profile in rodents.[9]
Table: Comparative Pharmacokinetic Parameters in Rats
| Compound | Structure | IV Clearance (mL/min/kg) | Oral AUC (ng*h/mL) | Oral Cmax (ng/mL) |
| 6 | 7-Azaindole Urea | 1.2 | High | High |
| 12 | 2-Hydroxymethyl-7-azaindole | 6.2 | Moderate | High |
| 23 | 7-Azaindazole | 7.7 | Low | Low |
Data adapted from a study on anti-influenza agents.[9]
This data highlights that while the 7-azaindole core can be beneficial, further optimization through substitution is often necessary to achieve the desired ADME profile.
Conclusion
The bioisosteric replacement of indole with 7-azaindole is a powerful and well-established strategy in drug discovery. This substitution can lead to significant improvements in physicochemical properties such as solubility and pKa, enhance target binding through unique hydrogen bonding capabilities, and favorably modulate ADME profiles. The success of 7-azaindole-containing drugs, particularly in the field of kinase inhibitors, serves as a testament to its value. However, it is crucial for researchers to recognize that the effects of this bioisosteric switch are context-dependent and require careful empirical evaluation for each new chemical series and biological target. The synthetic methodologies available for the construction of the 7-azaindole scaffold are robust and versatile, providing medicinal chemists with the tools needed to explore the full potential of this privileged heterocycle.
References
-
de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
-
Fulp, A., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Pharmaceuticals, 13(9), 246. [Link]
-
Belasri, K., Fulop, F., & Szatmári, I. (2020). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
Wang, L., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Arylaldehydes. Organic & Biomolecular Chemistry, 20(10), 2068-2072. [Link]
-
Bonnet, P., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2849. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
Bonnet, P., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Zhang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]
-
Tawa, G., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 251-256. [Link]
-
Słaby, E., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 28(23), 7808. [Link]
-
Mardal, M., et al. (2020). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(10), 1464-1476. [Link]
-
Kumar, A., et al. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(29), 5947-5965. [Link]
-
MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. [Link]
-
Kelly, L. A., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(5), 1501-1512. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
Wang, T., et al. (2015). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1044-1049. [Link]
-
Bentabed, A., et al. (2020). Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g; A) and 1,1′-(1,3-phenylene)bis(7-azaindole) (2k; B). ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2023). The importance of indole and azaindole scaffold in the development of antitumor agents. ResearchGate. [Link]
-
El-Gohary, N. S. M., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]
-
Wipf, P. (2007). The Heterocyclic Chemistry of Azaindoles. Wipf Group. [Link]
-
Yasri, A., et al. (2017). Discovering Novel 7-azaindole-based Series as Potent AXL Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1164-1169. [Link]
-
Riente, P. (2020). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]
-
Kumar, A., et al. (2021). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Medicinal Chemistry, 28(29), 5947-5965. [Link]
-
MacLeod, A. M., et al. (1998). Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. Bioorganic & Medicinal Chemistry Letters, 8(24), 3471-3476. [Link]
-
Kumar, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
-
Szatmári, I., et al. (2020). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 25(19), 4485. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 14. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 15. pubs.rsc.org [pubs.rsc.org]
The 5-Bromo-7-Azaindole Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
The 7-azaindole core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine structure of ATP and effectively bind to the hinge region of various protein kinases.[1] The introduction of a bromine atom at the 5-position creates a versatile synthetic handle, enabling extensive structure-activity relationship (SAR) studies through palladium-catalyzed cross-coupling reactions.[2] This guide provides a comparative analysis of 5-bromo-7-azaindole analogs, offering insights into the causal relationships behind structural modifications and their impact on kinase inhibitory activity. We will delve into the experimental data that underpins these relationships and provide detailed protocols for key synthetic and biological assays.
The Strategic Importance of the 5-Bromo-7-Azaindole Scaffold
The 7-azaindole moiety serves as an excellent bioisostere for adenine, forming critical hydrogen bonds with the kinase hinge region. The nitrogen at position 7 acts as a hydrogen bond acceptor, while the pyrrole -NH group functions as a hydrogen bond donor.[3] This bidentate interaction provides a strong anchor for inhibitor binding. The bromine atom at the 5-position is not merely a placeholder; its electronegativity and position offer a strategic advantage for medicinal chemists. It provides a reactive site for introducing a wide array of substituents to probe the hydrophobic pocket of the ATP-binding site, thereby modulating potency, selectivity, and pharmacokinetic properties.[2]
A prime example of the successful application of this scaffold is in the development of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase used in the treatment of melanoma.[4] The SAR studies of Vemurafenib and other 5-bromo-7-azaindole-based kinase inhibitors reveal key principles that guide the design of next-generation therapeutics.
Comparative Analysis of 5-Bromo-7-Azaindole Analogs
The exploration of the chemical space around the 5-bromo-7-azaindole core has led to the identification of several classes of potent kinase inhibitors. The key to unlocking potency and selectivity lies in the judicious choice of substituents at various positions of the azaindole ring.
Modifications at the 5-Position: Probing the Hydrophobic Pocket
The 5-position is the most commonly modified site, with the bromine atom serving as a convenient attachment point for various aryl and heteroaryl groups via Suzuki or Stille coupling reactions. The nature of the substituent at this position directly influences the inhibitor's interaction with the hydrophobic region of the kinase active site.
| Analog Class | Key Structural Feature at C5 | Target Kinase(s) | Observed Potency (IC50) | Key SAR Insights | Reference(s) |
| Aryl Analogs | Substituted phenyl rings | BRAF, p38α, JAK2 | nM to µM range | Electron-withdrawing groups on the phenyl ring often enhance potency. Steric bulk can be tuned to improve selectivity. | [5] |
| Heteroaryl Analogs | Pyridyl, pyrimidinyl, or other N-containing heterocycles | BRAF, VEGFR2 | Sub-µM to nM range | The nitrogen atoms in the heterocycle can form additional hydrogen bonds, improving binding affinity. | [6] |
| Amide-Linked Analogs | Aryl or alkyl groups attached via an amide linkage | Various kinases | Variable | The amide linker can provide conformational rigidity and additional hydrogen bonding opportunities. | [6] |
Causality Behind Experimental Choices: The rationale for exploring a variety of aryl and heteroaryl substituents at the 5-position is to systematically map the topology of the hydrophobic pocket adjacent to the hinge region. By varying the size, electronics, and hydrogen-bonding potential of these groups, researchers can optimize the van der Waals and electrostatic interactions, leading to enhanced potency and selectivity. For instance, the inclusion of a sulfonamide group in Vemurafenib was a critical design element that extended into a solvent-exposed region, improving physicochemical properties.
Modifications at the 3-Position: Modulating Selectivity
While the 5-position is crucial for potency, modifications at the 3-position have been shown to significantly impact selectivity.
| Analog Class | Key Structural Feature at C3 | Target Kinase(s) | Observed Potency (IC50) | Key SAR Insights | Reference(s) |
| Small Alkyl/Aryl Groups | Methyl, ethyl, phenyl | Various kinases | Generally lower potency than C5 analogs | Can influence the orientation of the C5 substituent in the binding pocket. | [6] |
| Halogenation | Iodo, Bromo | Synthetic Intermediates | N/A | Provides a handle for further functionalization, often used in multi-step syntheses. | [6] |
Causality Behind Experimental Choices: Introducing substituents at the 3-position can create steric clashes with off-target kinases, thereby improving the selectivity profile of the inhibitor. This position is often explored after an optimal C5-substituent has been identified. The choice of smaller, less interactive groups is deliberate to fine-tune the inhibitor's fit within the active site without drastically reducing its primary potency.
Experimental Protocols
General Synthetic Protocol for 5-Aryl-7-Azaindole Analogs via Suzuki Coupling
This protocol outlines a typical procedure for the synthesis of 5-aryl-7-azaindole analogs from the 5-bromo-7-azaindole starting material.
Workflow Diagram:
Caption: General workflow for the synthesis of 5-aryl-7-azaindole analogs.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-bromo-7-azaindole (1.0 eq) in a mixture of dioxane and water (e.g., 4:1 v/v) is added the corresponding arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq), and a base, typically sodium carbonate (2.0-3.0 eq).
-
Reaction Execution: The reaction mixture is degassed with nitrogen or argon for 15-20 minutes and then heated to 90-100 °C under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-7-azaindole analog.
In Vitro Kinase Inhibition Assay Protocol (Example: BRAF V600E)
This protocol describes a common method for evaluating the inhibitory activity of the synthesized analogs against a target kinase.
Workflow Diagram:
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: The test compounds are serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.
-
Reaction Mixture Preparation: In a microplate, the kinase (e.g., recombinant human BRAF V600E), its substrate (e.g., inactive MEK1), and ATP are combined in a suitable assay buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the diluted test compounds to the reaction mixture. Control wells containing DMSO without the inhibitor are included.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37 °C) for a specific period to allow for the phosphorylation of the substrate.
-
Detection: The reaction is stopped, and a detection reagent is added. For example, in the ADP-Glo™ Kinase Assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.
-
Data Acquisition and Analysis: The luminescence or fluorescence is measured using a plate reader. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the half-maximal inhibitory concentration (IC50) value is determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 5-bromo-7-azaindole scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the 5-position provides a versatile handle for synthetic elaboration, enabling comprehensive SAR studies. The comparative analysis of various analogs highlights the critical roles of substituents at the 5- and 3-positions in modulating potency and selectivity, respectively.
Future research in this area will likely focus on the development of novel coupling methodologies to introduce even greater structural diversity. Furthermore, the exploration of less-explored positions on the 7-azaindole ring may unveil new avenues for optimizing pharmacokinetic and pharmacodynamic properties. As our understanding of the human kinome deepens, the 5-bromo-7-azaindole scaffold will undoubtedly continue to be a cornerstone in the design of next-generation targeted therapies.
References
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 5-bromo-7-azaindole Hydrochloride
Introduction: The Critical Role of Purity for a Key Pharmaceutical Building Block
5-bromo-7-azaindole hydrochloride is a pivotal intermediate in the synthesis of targeted therapeutic agents, including potent kinase inhibitors used in oncology.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of impurities, even in trace amounts, can lead to altered pharmacological or toxicological profiles, reduced shelf-life, and unpredictable clinical outcomes.
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[3][4][5] Specifically, guidelines like ICH Q3A establish thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][5] This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of 5-bromo-7-azaindole hydrochloride, moving beyond simple protocols to explain the strategic rationale behind creating a robust, self-validating analytical workflow.
Strategic Overview: An Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods based on distinct chemical and physical principles are employed to corroborate findings and ensure all potential impurities are detected. For 5-bromo-7-azaindole hydrochloride, we will compare three cornerstone techniques: High-Performance Liquid Chromatography (HPLC) for high-resolution separation and relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and profiling.
Caption: Overall workflow for the orthogonal purity assessment of a synthesized chemical intermediate.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity. For 5-bromo-7-azaindole hydrochloride, a reversed-phase HPLC (RP-HPLC) method is ideal, separating the polar main compound from less polar or more polar impurities.
Causality Behind the Method: The choice of a C18 column provides a non-polar stationary phase that retains the azaindole ring structure through hydrophobic interactions. A gradient elution with an acidified water/acetonitrile mobile phase ensures that impurities with a wide range of polarities are effectively separated and eluted as sharp peaks. The acid (e.g., phosphoric or formic acid) is critical for protonating the basic nitrogen atoms on the azaindole ring, ensuring good peak shape and preventing tailing. Using a volatile acid like formic acid makes the method compatible with mass spectrometry.[6][7]
Detailed Experimental Protocol: HPLC Purity
| Parameter | Condition | Rationale |
| Instrumentation | HPLC system with UV/DAD Detector | DAD allows for peak purity analysis by comparing spectra across a peak. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard workhorse column providing excellent resolution. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier for good peak shape. Non-volatile, for UV detection only. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting non-polar compounds. |
| Gradient | 10% B to 90% B over 20 min | Broad gradient to elute all potential process and degradation impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 220 nm | Wavelength at which the azaindole chromophore strongly absorbs.[8] |
| Injection Vol. | 10 µL | |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution of the hydrochloride salt. |
| System Suitability | Tailing Factor (Main Peak): ≤ 1.5Theoretical Plates: > 2000RSD of 5 replicate injections: ≤ 2.0% | Ensures the chromatographic system is performing adequately before sample analysis, a core tenet of method validation.[9][10] |
Interpreting the Data
The purity is calculated as the area percent of the main peak relative to the total area of all peaks. This method provides a relative purity value. It excels at detecting process-related impurities (e.g., unreacted starting materials, by-products) and degradation products.[11][12]
Quantitative NMR (qNMR): The Standard for Absolute Purity
While HPLC provides relative purity, it is blind to impurities that do not have a chromophore or are not eluted from the column. Quantitative ¹H NMR (qNMR) is a primary analytical method that provides an absolute purity value without the need for a specific reference standard of the analyte itself.[13]
Causality Behind the Method: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[14] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, the absolute mass-by-mass purity of the analyte can be determined.[13][15] The choice of internal standard is critical; it must be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte, and be accurately weighed.[15]
Detailed Experimental Protocol: qNMR Purity
| Parameter | Condition | Rationale |
| Instrumentation | 500 MHz NMR Spectrometer | Higher field strength provides better signal dispersion and sensitivity. |
| Internal Standard | Maleic Acid (Certified) | High purity, stable solid. Its olefinic protons (~6.3 ppm) are typically in a clear region of the spectrum for heterocyclic compounds. |
| Solvent | DMSO-d₆ | Excellent solvent for polar hydrochloride salts. Its residual peak does not interfere with key signals. |
| Sample Prep. | 1. Accurately weigh ~20 mg of 5-bromo-7-azaindole HCl.2. Accurately weigh ~10 mg of maleic acid into the same vial.3. Dissolve mixture in a precise volume (~0.75 mL) of DMSO-d₆. | Accurate weighing is paramount for an absolute quantification method. |
| Acquisition | 1D ¹H experiment with a long relaxation delay (D1 ≥ 30s) and 90° pulse angle. | A long relaxation delay is essential to ensure all protons fully relax between scans, which is a prerequisite for accurate integration. |
| Processing | Manual phasing and baseline correction. | Careful processing is required to ensure accurate integration values. |
| Calculation | Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd | Where I=Integral, N=Number of Protons, MW=Molecular Weight, m=mass, P=Purity of standard. |
Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Impurity Identification
When HPLC analysis reveals impurities above the identification threshold (typically >0.10% per ICH Q3A), their structures must be elucidated.[3] LC-MS is the definitive tool for this task, coupling the separation power of HPLC with the mass-resolving power of mass spectrometry.[16][17]
Causality Behind the Method: An LC method similar to the HPLC protocol is used, but with a volatile mobile phase modifier (e.g., 0.1% formic acid instead of phosphoric acid) to ensure compatibility with the MS interface.[7] As each compound elutes from the column, it is ionized (typically via Electrospray Ionization, ESI) and its mass-to-charge ratio (m/z) is measured. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula of an unknown impurity.[18][19] Tandem MS (MS/MS) experiments can then be performed to fragment the impurity, providing structural clues for identification.[19]
Sources
- 1. 5-Bromo-7-azaindole CAS 183208-35-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. scribd.com [scribd.com]
- 5. jpionline.org [jpionline.org]
- 6. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. hpst.cz [hpst.cz]
- 8. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. propharmagroup.com [propharmagroup.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pharmtech.com [pharmtech.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Senior Application Scientist’s Guide to the X-ray Crystallography of 5-Bromo-7-Azaindole Derivatives
Welcome to this in-depth guide on the structural elucidation of 5-bromo-7-azaindole derivatives using single-crystal X-ray crystallography. As a privileged scaffold in medicinal chemistry, 7-azaindole and its derivatives are instrumental in the development of novel therapeutics, including potent kinase inhibitors for oncology.[1][2] The introduction of a bromine atom at the 5-position not only serves as a synthetic handle for further chemical modification but also provides a unique and powerful tool for structural biologists.[3][4][5] Its presence significantly influences experimental design, from crystal growth to the final stages of structure refinement.
This guide moves beyond a simple recitation of protocols. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of methodologies and explaining the causal relationships behind experimental choices. We will explore how to leverage the properties of the bromine atom to streamline the crystallographic workflow and achieve high-quality, publication-ready structures.
Part 1: The Foundation - Achieving High-Quality Crystals
The entire crystallographic experiment hinges on the quality of the single crystal. For 5-bromo-7-azaindole derivatives, which are often planar, aromatic systems, π-π stacking can be a dominant intermolecular force, but achieving the three-dimensional order necessary for a single crystal requires careful optimization. The process is as much an art as a science, aimed at guiding a solution slowly toward supersaturation.[6][7]
Comparative Analysis of Crystallization Techniques
There is no single "best" method for crystallization.[8] The choice depends on the specific solubility characteristics of the derivative. Below is a comparison of common techniques, with insights tailored for halogenated heterocyclic compounds.
| Technique | Description | Recommended Solvents/Precipitants | Suitability for 5-Bromo-7-Azaindole Derivatives | Causality & Expert Insights |
| Slow Evaporation | The simplest method, where the solvent is allowed to evaporate slowly from a solution, increasing the solute concentration to the point of crystallization.[9][10] | Ethyl acetate, Acetonitrile, Dichloromethane (DCM), Toluene.[8][11][12] | High. Often a good starting point due to its simplicity. The presence of the bromine atom can facilitate crystallization.[8] | This method works well for compounds that are moderately soluble and not prone to oiling out. The key is to control the evaporation rate. A vial covered with parafilm pierced by a few needle holes is a classic, effective setup.[8] |
| Vapor Diffusion | A solution of the compound is placed in a small, open vial inside a larger, sealed chamber containing a more volatile "precipitant" in which the compound is insoluble.[13][14] | Solvent: DMF, DMSO (last resort).[9] Precipitant: Hexanes, Diethyl ether, Acetonitrile.[15] | Excellent. This technique offers finer control over the rate of supersaturation, often yielding higher-quality crystals than slow evaporation.[13] | The gradual diffusion of the precipitant vapor into the compound's solution gently reduces its solubility. This slow, controlled process minimizes the formation of microcrystalline powder and favors the growth of a single, well-ordered lattice. |
| Solvent Layering | A solution of the compound is carefully layered with a miscible solvent in which it is insoluble (the precipitant).[10][16] | Solvent: DCM, Chloroform. Precipitant: Hexane, Pentane, Methanol. | Very Good. Particularly useful when vapor diffusion is too slow or when working with temperature-sensitive compounds. | Diffusion occurs at the interface of the two solvents. The choice of solvents is critical; they must be miscible but have different densities to maintain the layer.[16] Placing the setup in a cold environment (e.g., a refrigerator) can slow diffusion further, promoting larger crystal growth.[9] |
Experimental Protocol: Vapor Diffusion Crystallization
This protocol is a robust starting point for many 5-bromo-7-azaindole derivatives.
-
Preparation: Prepare a near-saturated solution of your compound (~5-10 mg) in a minimal amount of a suitable solvent (e.g., 0.5 mL of ethyl acetate or DCM) in a small glass vial (the "inner vial").
-
Setup: Place this inner vial, uncapped, inside a larger glass vial or jar (the "outer chamber").
-
Precipitant Addition: Add 2-3 mL of a precipitant (e.g., hexane) to the outer chamber, ensuring the level is below the top of the inner vial.
-
Sealing: Seal the outer chamber tightly with a screw cap or glass stopper.
-
Incubation: Place the sealed chamber in a vibration-free location at a constant temperature (room temperature is a good start).[16]
-
Observation: Monitor for crystal growth over several days to weeks. Do not disturb the setup unless necessary. A good crystal grows slowly.[13]
Part 2: Data Collection - Leveraging the Bromine Atom
Once a suitable crystal is obtained, the next step is to collect X-ray diffraction data. The choice of X-ray source is a critical decision point, with significant implications for data quality and the structure solution strategy.
Comparison: In-House Diffractometers vs. Synchrotron Sources
| Feature | In-House Laboratory Source (e.g., Cu or Mo Kα) | Synchrotron Source | Recommendation for 5-Bromo-7-Azaindole |
| X-ray Flux (Intensity) | Lower. Data collection can take several hours.[17] | Orders of magnitude higher. Data collection can be completed in minutes or even seconds.[18][19] | Synchrotron preferred for weakly diffracting or very small crystals. For well-diffracting crystals, an in-house source is often sufficient. |
| Wavelength | Fixed (e.g., 1.54 Å for Cu, 0.71 Å for Mo).[17] | Tunable over a wide range.[17] | Synchrotron is essential for Multi-wavelength Anomalous Diffraction (MAD) experiments. |
| Beam Collimation | Good, but divergence can be higher, leading to larger spot sizes and more background.[19] | Highly collimated, resulting in sharper spots and a better signal-to-noise ratio.[19] | Synchrotron provides superior data quality, especially at high resolution.[20] |
| Accessibility | Readily available in many research institutions.[21] | Highly competitive access via proposal submission.[21] | In-house sources are ideal for initial screening and for collecting complete datasets on robustly diffracting crystals. |
The Power of Anomalous Scattering
The bromine atom in your molecule is the key to simplifying the most difficult part of crystallography: the "phase problem."[22] X-ray diffraction experiments measure the intensities of spots, but not their phases. Without phases, an electron density map cannot be calculated.[23]
When the energy of the incident X-rays is close to an absorption edge of an atom, a phenomenon called anomalous scattering (or anomalous dispersion) occurs.[24][25] This effect alters the atom's scattering factor, introducing a small, measurable phase shift.[26] Because the bromine K-absorption edge (~0.92 Å or 13.47 keV) is accessible at most synchrotron sources, we can tune the X-ray wavelength to maximize this effect.[23] This provides the phase information needed to solve the structure.
Part 3: Structure Solution and Refinement
With high-quality diffraction data in hand, the next step is to determine the arrangement of atoms in the crystal. The presence of the bromine atom provides a significant advantage, allowing for a more direct path to the solution compared to standard ab initio methods.
Comparison: Patterson vs. Direct Methods
| Method | Underlying Principle | Suitability for 5-Bromo-7-Azaindole Derivatives | Causality & Expert Insights |
| Patterson Method | Calculates a map of interatomic vectors. Peaks in this map correspond to vectors between atoms in the crystal.[27] | Excellent. This method excels when a few heavy atoms are present among many lighter atoms (C, N, H).[22] | The vector between two heavy bromine atoms will produce a very strong peak in the Patterson map, making it easy to identify their positions. Once the heavy atom positions are known, they can be used to calculate initial phases and solve the rest of the structure.[27] |
| Direct Methods | Uses statistical relationships between reflection intensities to directly estimate their phases.[28] | Very Good. As the preferred method for most small molecules (<1000 atoms), modern direct methods can often solve these structures automatically.[28] | While highly effective, direct methods can sometimes struggle if the data resolution is not high enough or if pseudosymmetry is present. The bromine atom's strong scattering can actually aid direct methods by providing a dominant scatterer to anchor the phasing process. |
| Dual-Space Methods | Modern algorithms (e.g., SHELXT) that combine the strengths of both Patterson and direct methods in an iterative cycle. | State-of-the-Art. This is the current gold standard and is highly successful for this class of compound. | These methods are robust and highly automated. They often begin by locating the heavy atom (bromine) using Patterson-like approaches and then use that information to bootstrap a direct-methods-based completion of the rest of the structure. |
Experimental Protocol: Structure Solution and Refinement Workflow
The following outlines a typical workflow using standard crystallographic software (e.g., the SHELX suite).[29]
-
Data Processing: Integrate the raw diffraction images and scale the data to produce a reflection file (e.g., an HKL file). This step corrects for experimental variations.
-
Space Group Determination: The software analyzes the symmetry of the diffraction pattern to determine the crystal's space group.
-
Structure Solution:
-
Use a dual-space program like SHELXT. It will automatically locate the bromine atom and subsequently the rest of the non-hydrogen atoms (C, N).
-
The output is an initial model of the molecular structure.
-
-
Structure Refinement (SHELXL):
-
Initial Cycles: Perform isotropic refinement, where atoms are modeled as spheres.
-
Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically, modeling them as ellipsoids to account for thermal motion. This is crucial for accurately describing the electron density of the heavy bromine atom.[29]
-
Hydrogen Atom Placement: Add hydrogen atoms to the model in calculated positions (riding model).[29]
-
Final Refinement: Continue refinement until the model converges, meaning the calculated diffraction pattern closely matches the experimental data (indicated by low R-factors).
-
-
Validation: Use tools like PLATON or CheckCIF to validate the final structure's geometry and ensure there are no errors.
Conclusion
The crystallographic analysis of 5-bromo-7-azaindole derivatives is a prime example of how specific chemical features can be strategically exploited to facilitate structure determination. The bromine atom, often considered just a synthetic tool, becomes the crystallographer's most valuable asset. It aids in crystallization, provides a powerful signal for solving the phase problem via anomalous scattering or Patterson methods, and serves as an anchor point for robust structural refinement. By understanding and comparing the available techniques—from crystallization to data collection and structure solution—researchers can design more efficient experiments, overcome common hurdles, and ultimately accelerate the drug discovery process by providing rapid, accurate, and insightful three-dimensional structures of these vital pharmaceutical building blocks.
References
-
The development and exploitation of synchrotron single-crystal diffraction for chemistry and materials. Royal Society Publishing, [Link].
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central, [Link].
-
Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH, [Link].
-
Synthetic process of 5-bromo-7-azaindole. Eureka | Patsnap, [Link].
-
Growing Crystals. MIT, [Link].
-
Laboratory vs Synchrotron SAXS: when to choose one or the other ?. Xenocs, [Link].
-
Which is the best solvent for crystal growing and what are the tips for growing the crystals in solvent?. ResearchGate, [Link].
-
How to Grow Crystals:. undetermined, [Link].
-
Comparison of home source and synchrotron properties. CCP4 wiki, [Link].
-
Crystal Growth. Biology Linac Coherent Light Source, [Link].
-
X-ray sources. RuppWeb, [Link].
-
Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals. PMC - NIH, [Link].
-
Guide for crystallization. undetermined, [Link].
-
Can anyone please suggest the best method to grow the crystals for organic compounds. ResearchGate, [Link].
-
Phase problem and methods to solve it (direct methods, Patterson methods). Fiveable, [Link].
-
Structural resolution. The anomalous dispersion. undetermined, [Link].
-
Anomalous X-ray scattering. Wikipedia, [Link].
-
X-ray Anomalous Scattering. undetermined, [Link].
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. undetermined, [Link].
-
SOP: CRYSTALLIZATION. undetermined, [Link].
-
Anomalous Diffraction in Crystallographic Phase Evaluation. PMC, [Link].
-
Lightning Up the Structural Complexity: Challenging Bromine's 'Heavy' Reputation in Fluorescence Properties of Organic–Inorganic Hybrid Materials with 5,7-Dichloro-8-Hydroxyquinolinium. Crystal Growth & Design - ACS Publications, [Link].
-
Anomalous Scattering. undetermined, [Link].
-
X-Ray Crystallography of Chemical Compounds. PMC - NIH, [Link].
- Preparation method of 5-bromo-7-azaindole.
-
Bromine‐Enhanced Organic Materials for X‐ray Sensors: Unveiling the Potential of Small Molecules and Polymers through Material Design and Film Fabrication. ResearchGate, [Link].
-
1.7: Structural Resolution. Chemistry LibreTexts, [Link].
-
How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate, [Link].
- Preparation method for 5-bromo-7-azaindole.
-
X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate, [Link].
-
A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. ResearchGate, [Link].
-
Direct methods (crystallography). Wikipedia, [Link].
-
Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. PMC - NIH, [Link].
-
Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives. undetermined, [Link].
-
DIRDIF-96: Patterson Methods, Direct Methods on. Amanote Research, [Link].
-
Crystal structure prediction and isostructurality of three small organic halogen compounds. undetermined, [Link].
-
Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate, [Link].
-
Introducing bromine to the molecular structure as a strategy for drug design. undetermined, [Link].
-
X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences, [Link].
-
X-ray Data Collection Course. Macromolecular Crystallography Core Facility, [Link].
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. guidechem.com [guidechem.com]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unifr.ch [unifr.ch]
- 11. researchgate.net [researchgate.net]
- 12. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 13. Growing Crystals [web.mit.edu]
- 14. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 15. researchgate.net [researchgate.net]
- 16. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 17. ruppweb.org [ruppweb.org]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. Comparison of home source and synchrotron properties - CCP4 wiki [wiki.uni-konstanz.de]
- 20. Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. xenocs.com [xenocs.com]
- 22. fiveable.me [fiveable.me]
- 23. Anomalous Diffraction in Crystallographic Phase Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 25. Anomalous Scattering [pd.chem.ucl.ac.uk]
- 26. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Direct methods (crystallography) - Wikipedia [en.wikipedia.org]
- 29. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical reagents we utilize. 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride, a halogenated heterocyclic building block common in pharmaceutical development, demands a rigorous and informed disposal protocol.[1][2] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in safety, regulatory compliance, and scientific best practices. Adherence to these procedures is not merely a suggestion but a requirement to protect laboratory personnel, the community, and the environment.
Hazard Profile and the Rationale for Specialized Disposal
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound (and its free base, 5-Bromo-7-azaindole) is not a benign substance; it is classified with several hazards that dictate its path as a regulated chemical waste.[3][4]
The primary hazards associated with this compound are summarized below. These classifications necessitate that it is never disposed of via standard trash or sanitary sewer systems.[5][6]
| Hazard Classification | GHS Hazard Code | Key Implications & Rationale |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can lead to significant adverse health effects, mandating careful handling to prevent cross-contamination of surfaces.[7][8][9] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause irritation and redness. This necessitates the use of appropriate gloves and immediate decontamination upon exposure.[3][10][11] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | The compound poses a significant risk to vision upon contact, making eye protection non-negotiable.[3][8][12] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | As a powder, the compound can be easily inhaled, leading to respiratory tract irritation. All handling of solids should occur in a well-ventilated area or fume hood.[7][10][12] |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | Improper disposal can introduce the compound into waterways, causing long-term harm to ecosystems. This is a primary driver for its classification as a regulated hazardous waste.[8] |
Mandatory Personal Protective Equipment (PPE)
Before handling the compound at any stage, including for disposal, the following minimum PPE is required to mitigate the risks outlined above:
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[11]
-
Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impervious apron should be worn.[10][11]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary to prevent inhalation.[3][8]
Waste Segregation: The Critical First Step
Proper segregation is the most important step in a compliant and cost-effective waste management program. As a brominated organic compound, this compound is classified as a halogenated organic waste .
Scientific Rationale: Halogenated wastes, containing elements like fluorine, chlorine, bromine, or iodine, require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[13] Mixing halogenated and non-halogenated waste streams unnecessarily converts the entire volume into the more expensive and difficult-to-manage halogenated category.[14]
Therefore, all waste streams containing this compound must be placed in a designated, properly labeled "Halogenated Organic Waste" container.
Step-by-Step Disposal Protocols
Follow the appropriate protocol based on the form of the waste.
Protocol 4.1: Disposal of Unused or Waste Solid Compound
-
Work Area Preparation: Conduct this procedure within a certified chemical fume hood to control dust and vapors.
-
Container Labeling: Obtain a designated "Halogenated Solid Waste" container from your institution's Environmental Health & Safety (EHS) office. Ensure it is clearly labeled.
-
Chemical Transfer: Carefully transfer the solid waste from its original container into the designated waste container using a clean spatula or scoop.
-
Avoid Dust Generation: Perform the transfer slowly and deliberately to minimize the creation of airborne dust.[10]
-
Secure Closure: Tightly seal the waste container lid immediately after the transfer.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, and in secondary containment.[5]
-
Pickup Request: Once the container is full, request a waste pickup from your EHS department.[5]
Protocol 4.2: Disposal of Contaminated Labware and Materials
This protocol applies to items such as gloves, weigh paper, pipette tips, and paper towels that are contaminated with the compound.
-
Segregation: Collect all contaminated solid disposable items. Do not mix with non-hazardous trash.
-
Containment: Place these items into a designated, labeled hazardous waste bag (often a clear bag placed within a solid-walled container or pail). The container should be labeled "Solid Chemical Waste" or as directed by your institution.
-
Closure: Securely seal the bag and the outer container when not in use.
-
Disposal: This container should be disposed of through the institutional hazardous waste program.
Protocol 4.3: Decontamination and Disposal of Empty Containers
An "empty" container that held this compound must be decontaminated before it can be disposed of as non-hazardous waste.
Regulatory Rationale: Under the U.S. EPA Resource Conservation and Recovery Act (RCRA), a container that held a hazardous chemical is not considered "empty" until it has been properly rinsed.[14]
-
First Rinse (Hazardous): Add a small amount of a suitable solvent (e.g., methanol, ethanol) to the empty container. The volume should be about 10% of the container's capacity. Securely cap and shake the container to rinse all interior surfaces.
-
Collect Rinsate: Carefully decant the solvent rinsate into a designated "Halogenated Liquid Waste" container. This first rinse is considered hazardous waste. [5]
-
Subsequent Rinses: Repeat the rinsing process two more times. These subsequent rinses can typically be disposed of according to your institution's policy for non-hazardous chemical solvents, but the most conservative approach is to collect them as hazardous waste as well.
-
Container Disposal: Once triple-rinsed and air-dried, obliterate or remove the original chemical label. The container can now be disposed of in the appropriate recycling bin (e.g., glass or plastic).[14]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before cleanup, don the mandatory PPE described in Section 2, including respiratory protection.
-
Containment & Cleanup:
-
Decontamination: After removing the bulk material, decontaminate the spill surface with a suitable solvent and paper towels, collecting all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making proper disposal decisions for waste containing this compound.
Caption: Disposal decision workflow for 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine HCl.
References
-
PubChem. 5-bromo-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. [Link]
-
Jubilant Ingrevia Limited. 5-Bromo-7-Azaindole Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. [Link]
-
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]
-
GovInfo. (1998, May 4). Federal Register, Volume 63 Issue 85. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Boston University Environmental Health & Safety. Chemical Waste Management Guide. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
Sources
- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 183208-35-7|5-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-溴-7-氮杂吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. 5-bromo-1H-pyrrolo[2,3-c]pyridine | C7H5BrN2 | CID 53443442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. cn.canbipharm.com [cn.canbipharm.com]
- 13. otago.ac.nz [otago.ac.nz]
- 14. vumc.org [vumc.org]
Navigating the Safe Handling of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride: A Technical Guide
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. The introduction of novel compounds like 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride into your workflow demands a meticulous approach to safety and handling. This guide provides an in-depth, experience-driven framework for the safe utilization of this compound, moving beyond mere procedural steps to explain the rationale behind each recommendation. Our goal is to empower your team with the knowledge to create a self-validating system of safety, ensuring both scientific excellence and personal well-being.
Understanding the Hazard Profile
Based on available data, the compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H315: Causes skin irritation. [1]
-
H318: Causes serious eye damage. [1]
-
H335: May cause respiratory irritation. [1]
-
H411: Toxic to aquatic life with long-lasting effects. [1]
The signal word for this compound is "Danger" .[1][2] This profile necessitates a comprehensive personal protective equipment (PPE) strategy to mitigate risks of exposure through ingestion, skin contact, eye contact, and inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process based on a thorough risk assessment of the procedures being performed. For this compound, which is a solid powder, the primary risks are airborne dust and accidental contact with skin and eyes.
Respiratory Protection
Given that the compound may cause respiratory irritation and is harmful if inhaled, appropriate respiratory protection is mandatory, especially when handling the powder outside of a certified chemical fume hood.
-
Recommendation: A NIOSH-approved N95 particulate respirator is the minimum requirement for handling small quantities in a well-ventilated area.[3] An N95 respirator filters at least 95% of airborne particles but is not resistant to oil. For larger quantities or situations where dust generation is significant, a higher level of protection, such as a powered air-purifying respirator (PAPR), should be considered.
The choice of respirator should be based on the potential for airborne concentration of the chemical. A comprehensive respiratory protection program should be in place, including fit-testing and training.
Eye and Face Protection
Due to the risk of serious eye damage, robust eye and face protection is non-negotiable.
-
Recommendation: Chemical splash goggles are essential. Standard safety glasses do not provide a sufficient seal to protect against fine powders. In addition to goggles, a face shield should be worn when there is a significant risk of splashing or dust generation, such as during bulk transfers or when dissolving the compound.
Hand Protection
Selecting the correct gloves is critical to prevent skin irritation. While no specific glove breakthrough data for this compound is available, we can make an informed decision based on its chemical class (halogenated heterocyclic compound).
-
Recommendation: Nitrile gloves are a suitable choice for incidental contact.[3] They offer good resistance to a range of chemicals and provide excellent puncture resistance. Given the lack of specific data, it is prudent to practice double-gloving, which provides an additional layer of protection. If prolonged contact is anticipated, heavier-duty gloves or a material with broader chemical resistance, such as neoprene or butyl rubber, should be considered. Always inspect gloves for any signs of degradation or perforation before and during use, and change them immediately if contamination is suspected.
Body Protection
To protect against skin contact, appropriate body protection must be worn.
-
Recommendation: A fully-fastened laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, such as handling large quantities, a disposable gown made of a low-permeability fabric should be worn over the lab coat. Ensure that clothing covers all exposed skin, and that shoes are fully enclosed.
The following table summarizes the recommended PPE for handling this compound:
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing/Handling Small Quantities (in fume hood) | Chemical splash goggles | Nitrile gloves (double-gloved) | Not required if in a certified fume hood | Laboratory coat |
| Weighing/Handling Small Quantities (on benchtop) | Chemical splash goggles and face shield | Nitrile gloves (double-gloved) | N95 particulate respirator | Laboratory coat |
| Bulk Transfer/Handling Large Quantities | Chemical splash goggles and face shield | Nitrile gloves (double-gloved) or heavier duty gloves | N95 particulate respirator or PAPR | Disposable gown over laboratory coat |
Operational and Disposal Plans
A safe laboratory environment is built on robust operational procedures and a clear plan for waste disposal.
Handling and Storage
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1] Eyewash stations and safety showers must be readily accessible.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling, even if gloves were worn.
Spill Response
In the event of a spill, a clear and practiced response plan is crucial.
-
Small Spills (solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE (including respiratory protection), gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep the material into a designated waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory and alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed container designated for halogenated organic waste.
-
Disposal Method: Do not dispose of this material down the drain or in regular trash.[1] Arrange for disposal through your institution's environmental health and safety office, which will ensure it is handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1]
Visualizing the Workflow
To ensure clarity and adherence to safety protocols, the following workflow diagrams outline the key decision-making processes for handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
Caption: Step-by-step procedure for spill response.
References
- Jubilant Ingrevia Limited. (n.d.).
- AK Scientific, Inc. (n.d.).
- Fisher Scientific. (2023, September 5).
- AA Blocks. (2025, January 18). Safety Data Sheet: 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile.
- Apollo Scientific. (2023, July 7). Safety Data Sheet: 5-Bromo-2-(1H-pyrazol-1-yl)pyridine.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid.
- University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.).
- VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips.
- WellBefore. (2022, December 29).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
